molecular formula C13H14N2O5 B1519796 (2-Furylmethyl)(2-pyridinylmethyl)amine oxalate CAS No. 1158770-65-0

(2-Furylmethyl)(2-pyridinylmethyl)amine oxalate

Cat. No.: B1519796
CAS No.: 1158770-65-0
M. Wt: 278.26 g/mol
InChI Key: WNBBDJVJTLFBBN-UHFFFAOYSA-N
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Description

(2-Furylmethyl)(2-pyridinylmethyl)amine oxalate is a useful research compound. Its molecular formula is C13H14N2O5 and its molecular weight is 278.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-pyridin-2-ylmethanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O.C2H2O4/c1-2-6-13-10(4-1)8-12-9-11-5-3-7-14-11;3-1(4)2(5)6/h1-7,12H,8-9H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBBDJVJTLFBBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNCC2=CC=CO2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(2-Furylmethyl)(2-pyridinylmethyl)amine oxalate synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (2-Furylmethyl)(2-pyridinylmethyl)amine Oxalate

Introduction: Strategic Overview

(2-Furylmethyl)(2-pyridinylmethyl)amine is a heterocyclic secondary amine that serves as a valuable building block in medicinal chemistry and materials science. Its structural combination of a pyridine ring, a furan ring, and a secondary amine linkage offers multiple points for further chemical modification. However, the free amine is often an oil or low-melting solid, which can present challenges in purification, handling, and storage. Conversion to a crystalline salt, such as the oxalate, enhances its stability, improves its handling characteristics, and provides a reliable method for purification through recrystallization.[1]

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound. The synthesis is approached as a two-stage process:

  • Reductive Amination: Formation of the core secondary amine structure via the reaction of 2-pyridinecarboxaldehyde and furfurylamine.

  • Salt Formation: Conversion of the purified free amine to its stable oxalate salt.

As a senior application scientist, this document emphasizes not just the procedural steps but the underlying chemical principles and safety considerations that ensure a reproducible and safe synthesis.

PART I: Synthesis of the Free Amine via Reductive Amination

The chosen synthetic route is reductive amination, a highly efficient and widely used method for forming carbon-nitrogen bonds.[2] This one-pot reaction involves the initial formation of an imine intermediate from the condensation of an aldehyde (2-pyridinecarboxaldehyde) and a primary amine (furfurylamine), followed by its immediate reduction to the target secondary amine.

Causality of Reagent Selection:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reductant of choice. Unlike more powerful hydrides like lithium aluminum hydride, STAB is a mild and selective reducing agent.[3] It readily reduces the protonated imine intermediate formed in situ but is slow to react with the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct. This selectivity is crucial for achieving a high yield of the desired amine.

  • Solvent: Anhydrous dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively solubilizes the reactants and the imine intermediate.

Experimental Protocol: Reductive Amination

Materials and Reagents:

Reagent/MaterialFormulaMW ( g/mol )Molar Eq.Amount
2-PyridinecarboxaldehydeC₆H₅NO107.111.05.00 g
FurfurylamineC₅H₇NO97.121.054.77 g
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.941.211.90 g
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93-200 mL
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01-100 mL
Deionized WaterH₂O18.02-100 mL
Anhydrous Magnesium SulfateMgSO₄120.37-~10 g

Step-by-Step Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-pyridinecarboxaldehyde (5.00 g, 46.68 mmol) and anhydrous dichloromethane (200 mL). Stir the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Amine Addition: Add furfurylamine (4.77 g, 49.11 mmol, 1.05 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes. This allows for the formation of the imine intermediate.

  • Reductant Addition: Carefully add sodium triacetoxyborohydride (11.90 g, 56.15 mmol, 1.2 eq) to the reaction mixture in portions over 15 minutes. Note: STAB is moisture-sensitive; handle it quickly in a dry environment.[4][5] The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Workup - Quenching: Carefully quench the reaction by slowly adding 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (1 x 50 mL) and deionized water (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (2-Furylmethyl)(2-pyridinylmethyl)amine as an oil.

  • Purification (Optional but Recommended): The crude oil can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure free amine.

Safety Considerations for Sodium Triacetoxyborohydride (STAB)
  • Reactivity: STAB reacts with water and protic solvents, potentially releasing flammable gases.[5] It should always be handled in a well-ventilated fume hood and stored in a cool, dry place under an inert atmosphere.[4][6]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling STAB.[7][8]

  • Handling: Avoid creating dust. Use non-sparking tools. In case of a spill, do not use water. Smother with dry sand or a class D extinguishing agent.[7]

PART II: Synthesis of the Oxalate Salt

The formation of the oxalate salt is a straightforward acid-base reaction that leverages the basicity of the secondary amine. Oxalic acid is a common and effective counter-ion for forming stable, crystalline salts of basic pharmaceutical compounds.[1][9] The key to this procedure is selecting a solvent in which the free amine and oxalic acid are soluble, but the resulting oxalate salt is not, thereby enabling its precipitation and isolation.[10][11]

Experimental Protocol: Oxalate Salt Formation

Materials and Reagents:

Reagent/MaterialFormulaMW ( g/mol )Molar Eq.
(2-Furylmethyl)(2-pyridinylmethyl)amineC₁₁H₁₂N₂O188.231.0
Oxalic Acid DihydrateC₂H₂O₄·2H₂O126.071.0
Isopropanol (IPA)C₃H₈O60.10-

Step-by-Step Procedure:

  • Amine Solution: Dissolve the purified free amine in a minimal amount of isopropanol (approximately 5-10 mL per gram of amine) in an Erlenmeyer flask.

  • Acid Solution: In a separate flask, prepare a solution of oxalic acid dihydrate (1.0 eq) in isopropanol. Gentle warming may be required to fully dissolve the acid.

  • Precipitation: While stirring the amine solution, add the oxalic acid solution dropwise. A white precipitate of this compound should form almost immediately.[10]

  • Crystallization: After the addition is complete, continue stirring the suspension at room temperature for 1-2 hours to ensure complete precipitation. The flask can then be cooled in an ice bath for an additional 30 minutes to maximize the yield.

  • Isolation: Collect the white solid by vacuum filtration, washing the filter cake with a small amount of cold isopropanol.

  • Drying: Dry the crystalline solid under vacuum at 40-50 °C to a constant weight.

  • Characterization: The final product can be characterized by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) to confirm its structure and purity. The expected molecular formula for the salt is C₁₁H₁₂N₂O·C₂H₂O₄.[12]

Synthesis Workflow Visualization

The following diagram illustrates the complete two-step synthesis process from starting materials to the final crystalline product.

Synthesis_Workflow cluster_0 Step 1: Reductive Amination in DCM cluster_1 Step 2: Salt Formation in Isopropanol Aldehyde 2-Pyridine- carboxaldehyde Imine_Formation Imine Intermediate Aldehyde->Imine_Formation Condensation Amine Furfurylamine Amine->Imine_Formation Condensation STAB NaBH(OAc)₃ (STAB) STAB->Imine_Formation Free_Amine (2-Furylmethyl)(2-pyridinylmethyl)amine (Crude Oil) Imine_Formation->Free_Amine Reduction Purified_Amine Purified Free Amine Free_Amine->Purified_Amine Purification (Chromatography) Purified_Amine2 Purified Free Amine Oxalic_Acid Oxalic Acid Final_Product (2-Furylmethyl)(2-pyridinylmethyl)amine Oxalate Salt (Crystalline Solid) Oxalic_Acid->Final_Product Precipitation Purified_Amine2->Final_Product Precipitation

Caption: Overall workflow for the two-step synthesis.

Conclusion

This guide details a robust and reliable protocol for the synthesis of this compound. The methodology is founded on well-established chemical principles, utilizing a selective reductive amination followed by a straightforward salt formation. By understanding the rationale behind reagent selection and adhering to the outlined safety protocols, researchers can confidently and safely produce this valuable chemical intermediate with high purity and yield. The conversion to the oxalate salt provides a definitive advantage for long-term storage, handling, and downstream applications in drug development and scientific research.

References

  • LifeChem Pharma. Safety And Handling Guidelines For Sodium Triacetoxyborohydride.
  • AK Scientific, Inc. Sodium triacetoxyborohydride Safety Data Sheet.
  • Cole-Parmer. Material Safety Data Sheet - Sodium triacetoxyborohydride.
  • BenchChem. Essential Safety and Logistics for Handling Sodium Triacetoxyborohydride.
  • TCI Chemicals. SAFETY DATA SHEET - Sodium Triacetoxyborohydride.
  • Sigma-Aldrich. Improving API Solubility by Salt and Cocrystal Formation.
  • Wikipedia. Oxalic acid.
  • PrepChem.com. Synthesis of oxalate salt.
  • Eldorado - Repository of the TU Dortmund. Oxalic Acid – Phase Behavior of a Cocrystal and Hydrate Forming Component.
  • Google Patents. US2857424A - Preparation of oxalic acid salts of phenylene diamines.
  • OpenStax adaptation. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition.
  • National Institutes of Health (NIH). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor.
  • MDPI. Base-Free Synthesis of Furfurylamines from Biomass Furans Using Ru Pincer Complexes.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
  • ResearchGate. Principal reaction pathways to achieve furfurylamine from different starting substrates.
  • Sciencemadness.org. A Mild, Pyridine-Borane-Based Reductive Amination Protocol.
  • International Laboratory USA. This compound.

Sources

A Comprehensive Spectroscopic Guide to (2-Furylmethyl)(2-pyridinylmethyl)amine Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth spectroscopic characterization of (2-Furylmethyl)(2-pyridinylmethyl)amine oxalate, a compound integrating furan, pyridine, and secondary amine moieties into a single molecular structure, presented as its oxalate salt. For researchers, chemists, and drug development professionals, precise structural confirmation and purity assessment are paramount. This document offers a multi-faceted analytical approach, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section is designed not merely to present data, but to explain the causal relationships between the molecular structure and its spectroscopic signature. We detail field-proven protocols, interpret spectral data, and provide the foundational logic behind each experimental choice, ensuring a self-validating and robust characterization framework.

Molecular Structure and Analytical Rationale

The target compound is an acid-base salt formed between the basic secondary amine, (2-Furylmethyl)(2-pyridinylmethyl)amine, and the dicarboxylic oxalic acid. The basicity of the amine arises from the lone pair of electrons on the central nitrogen and the nitrogen within the pyridine ring.[1] Protonation by oxalic acid is expected to occur primarily at the more basic secondary amine nitrogen, forming an ammonium salt, which significantly influences the spectroscopic data, particularly in NMR and FTIR.

The structure combines three key functional components:

  • Pyridine Ring: A six-membered aromatic heterocycle whose electron-withdrawing nitrogen atom influences the chemical shifts of its ring protons and carbons.[2]

  • Furan Ring: A five-membered aromatic heterocycle containing an oxygen atom, which contributes its own unique set of spectroscopic signals.[3]

  • Oxalate Anion: This dicarboxylate counter-ion provides characteristic vibrational bands in the infrared spectrum and distinct signals in the ¹³C NMR spectrum.[4]

A multi-technique spectroscopic approach is therefore essential for unambiguously confirming the identity, structure, and purity of the salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Framework

NMR spectroscopy is the cornerstone technique for determining the precise hydrogen and carbon framework of the molecule. The formation of the oxalate salt and the choice of a polar deuterated solvent (e.g., DMSO-d₆) are critical for acquiring high-quality spectra.

¹H NMR Spectroscopic Analysis

The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to neighboring protons. The protonation of the central amine creates an N⁺-H proton, which is often broad and can exchange with residual water in the solvent.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale and Key Insights
Pyridine-H6~8.6Doublet (d)1HLocated α to the ring nitrogen, this proton is the most deshielded of the pyridine protons.[2]
Pyridine-H4~7.8Triplet of doublets (td)1HDeshielded due to its position relative to the nitrogen.
Pyridine-H3, H5~7.3 - 7.5Multiplet (m)2HThese protons have similar electronic environments.
Furan-H5~7.6Doublet (d)1HPositioned adjacent to the furan oxygen, leading to significant deshielding.[5]
Furan-H3~6.4Doublet (d)1HTypically the most upfield of the furan protons.
Furan-H4~6.5Doublet of doublets (dd)1HCoupled to both H3 and H5.
Methylene (-CH₂-)~4.5Singlet (s)4HThe two methylene groups are chemically equivalent and appear as a single peak, deshielded by the adjacent aromatic rings and the protonated nitrogen.
N⁺-H~9.0 - 10.0Broad Singlet (br s)2HThe proton on the central amine and the protonated pyridine nitrogen (in equilibrium) are acidic and often broad. The oxalate protons also contribute to this region.
¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. It is particularly useful for identifying the carbons of the aromatic rings and the characteristic signal of the oxalate carboxylate groups.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale and Key Insights
Oxalate (C=O)~165The carboxylate carbons of the oxalate anion are highly deshielded.[6]
Pyridine C2, C6~149, ~155The carbons adjacent to the nitrogen are significantly deshielded.
Pyridine C4~137The para carbon of the pyridine ring.
Pyridine C3, C5~122 - 124The meta carbons of the pyridine ring.
Furan C2, C5~150, ~143The carbons adjacent to the oxygen are highly deshielded.[5]
Furan C3, C4~110 - 112The central carbons of the furan ring appear at a higher field.
Methylene (-CH₂-)~50 - 55The aliphatic carbons of the methylene bridges.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic due to its ability to dissolve polar oxalate salts and its high boiling point, which minimizes evaporation.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of Sample B Dissolve in 0.7 mL DMSO-d6 A->B C Transfer to NMR Tube B->C D Acquire 1H & 13C Spectra (≥400 MHz) C->D Insert into Spectrometer E Fourier Transform & Phasing D->E Output FID F Calibrate to Solvent Peak E->F G Integrate & Assign Signals F->G FTIR_Workflow A Clean ATR Crystal B Collect Background Spectrum (Air) A->B C Apply Solid Sample to Crystal B->C Load Sample D Acquire Sample Spectrum C->D E Process & Identify Key Peaks D->E Generate Spectrum

Workflow for ATR-FTIR Spectroscopic Analysis.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is used to measure the mass-to-charge ratio (m/z) of ions, which provides the molecular weight of the compound. For an ionic salt like this, a soft ionization technique such as Electrospray Ionization (ESI) is ideal. In the ESI source, the salt dissociates, and the free amine is protonated.

Expected Mass Spectrum (Positive ESI Mode)

The analysis will focus on the cationic species. The free amine, (2-Furylmethyl)(2-pyridinylmethyl)amine, has a chemical formula of C₁₁H₁₂N₂O.

  • Monoisotopic Mass of Free Amine (M): 188.0950 g/mol

  • Expected Protonated Ion [M+H]⁺: The primary ion observed will be the protonated free amine, with an expected m/z of 189.0978 .

High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million (ppm), providing unequivocal confirmation of the elemental composition. [7][8]

Experimental Protocol for ESI-Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent, such as methanol or acetonitrile/water (50:50), often with 0.1% formic acid to facilitate protonation.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source to positive ion mode.

  • Sample Introduction: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Spectrum Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its measured m/z to the theoretical value.

MS_Workflow A Prepare Dilute Solution (e.g., in Methanol) B Infuse into ESI Source (Positive Ion Mode) A->B C Ionization & Desolvation B->C D Mass Analysis (m/z Measurement) C->D E Detection & Data Output D->E F Confirm [M+H]+ Ion at m/z ~189.1 E->F

Workflow for ESI-Mass Spectrometry Analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The furan and pyridine rings are the primary chromophores, exhibiting characteristic π→π* transitions. [3]

Expected Spectral Features
  • Pyridine: Typically shows two absorption bands, one strong band around 200-220 nm and a weaker, more structured band around 250-270 nm. [2]* Furan: Exhibits a strong π→π* transition around 200-210 nm. [3][9] The spectrum of this compound will be a superposition of these absorptions. A strong absorption band is expected below 220 nm, with a distinct shoulder or peak in the 250-280 nm region, characteristic of the substituted pyridine ring.

Table 4: Expected UV-Vis Absorption Data

Predicted λₘₐₓ (nm)Electronic TransitionChromophore
~210π → πFuran & Pyridine
~265π → πPyridine
Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). Create a dilute solution from the stock to ensure the absorbance is within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer. This step is crucial for correcting any absorbance from the solvent itself.

  • Sample Measurement: Rinse and fill the cuvette with the sample solution and place it in the spectrophotometer.

  • Spectrum Acquisition: Scan the absorbance from approximately 400 nm down to 190 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ).

Conclusion

The comprehensive spectroscopic characterization of this compound requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides definitive structural elucidation of the carbon-hydrogen framework. FTIR spectroscopy offers rapid and unambiguous confirmation of the key functional groups, particularly the protonated amine and the oxalate counter-ion. Mass spectrometry validates the molecular weight of the core amine structure, and UV-Vis spectroscopy confirms the presence of the aromatic chromophores. Together, these methods provide a robust, self-validating dataset that ensures the identity, purity, and structural integrity of the compound, which is essential for its application in research and development.

References

  • Defense Technical Information Center. (n.d.). Synthesis and Characterization of Furanic Compounds. DTIC. [Link]

  • MDPI. (2022). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. [Link]

  • SciSpace. (2014). Synthesis and spectroscopic characterization of magnesium oxalate nano-crystals. [Link]

  • ResearchGate. (2014). Spectroscopic and Photophysical Characteristics of Furan-3(2H)-ones 3a.... [Link]

  • Semantic Scholar. (2011). Synthesis, spectroscopic characterization, crystal structure, Hirshfeld surface analysis, linear and NLO properties of new hybrid compound based on Tin fluoride oxalate and organic amine molecule (C12N2H9)2[SnF2(C2O4)2]2H2O. [Link]

  • MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]

  • National Center for Biotechnology Information. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

  • ResearchGate. (2010). FTIR spectra for (a) cobalt oxalate dehydrate (OCD) and PMMA (b).... [Link]

  • ResearchGate. (2016). A vibrational spectroscopic study on furan and its hydrated derivatives. [Link]

  • MDPI. (2022). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. [Link]

  • ResearchGate. (2013). FTIR spectra of cobalt(II) oxalate as reference.[10]... [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

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An In-Depth Technical Guide to the Chemical Properties and Stability of (2-Furylmethyl)(2-pyridinylmethyl)amine Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Characterization of a Novel Entity

In the landscape of pharmaceutical development, the thorough characterization of a new chemical entity (NCE) is the bedrock upon which its entire lifecycle is built. This guide addresses the chemical properties and stability of (2-Furylmethyl)(2-pyridinylmethyl)amine oxalate, a molecule of interest for which detailed public domain data is not extensively available. Therefore, this document serves a dual purpose: to collate the known information and, more critically, to provide a comprehensive scientific framework for researchers to meticulously determine the essential chemical properties and stability profile of this and other novel compounds. The methodologies and principles detailed herein are grounded in established regulatory expectations and scientific best practices.

Molecular Identity and Physicochemical Landscape

This compound is comprised of the active amine base, (2-Furylmethyl)(2-pyridinylmethyl)amine, and oxalic acid, forming a salt. This salt formation is a common strategy in pharmaceutical chemistry to improve properties such as solubility and stability.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂O · C₂H₂O₄[1]
Molecular Weight 278.26 g/mol [1][2][3]
CAS Number 1158770-65-0[1]
Appearance To be determined (likely a crystalline solid)
Solubility To be determined in various solvents (e.g., water, ethanol, methanol, DMSO)
Melting Point To be determined
pKa To be determined for the amine and oxalic acid moieties

The Imperative of Stability: A Foundation for Development

The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. A comprehensive understanding of a molecule's degradation pathways is essential for the development of a stable drug product. Forced degradation studies are a cornerstone of this process, providing insights into the intrinsic stability of the molecule.[4][5][6] These studies involve subjecting the API to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[5][6]

Potential Degradation Pathways for this compound

Given the structure of the molecule, several degradation pathways can be anticipated:

  • Oxidation: The tertiary amine and the furan ring are susceptible to oxidation.[4] Oxidative stress can be induced using agents like hydrogen peroxide.[4]

  • Hydrolysis: While the primary amine itself is not directly hydrolyzable, the overall stability in aqueous solutions at different pH values needs to be assessed. The presence of co-solvents may be necessary for poorly soluble compounds.[6]

  • Photodegradation: The presence of aromatic rings (furan and pyridine) suggests a potential for degradation upon exposure to light. Photostability studies should be conducted under controlled UV and fluorescent light conditions.[5]

  • Thermal Degradation: The stability of the compound at elevated temperatures should be evaluated to understand its behavior during manufacturing and storage in various climates.[4][5]

Methodologies for Stability Assessment: A Practical Guide

A robust stability-indicating analytical method is paramount for accurately assessing the stability of this compound. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is often the technique of choice for its specificity, sensitivity, and versatility.[7][8][9]

Development of a Stability-Indicating HPLC Method

The goal is to develop a method that can separate the parent compound from all potential degradation products.[7][9][10]

Experimental Protocol: HPLC Method Development

  • Column Selection: Initiate with a C18 column (e.g., ODS Hypersil C18, 250 x 4.6 mm) which is a versatile stationary phase for a wide range of analytes.[9]

  • Mobile Phase Optimization:

    • Start with a simple mobile phase, such as a mixture of acetonitrile and a phosphate buffer.[9]

    • Adjust the pH of the buffer to optimize the peak shape of the amine-containing analyte. A pH around 4.3 has been shown to be effective for similar compounds.[7]

    • Vary the ratio of the organic modifier (acetonitrile) to the aqueous buffer to achieve adequate retention and resolution. A starting point could be a 70:30 (v/v) mixture of acetonitrile to buffer.[7][9]

  • Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer. This will ensure maximum sensitivity. A detection wavelength of around 268 nm has been used for structurally related compounds.[7][9]

  • Flow Rate: A standard flow rate of 1.0 mL/min is a common starting point.

  • Method Validation: Once the method is optimized, it must be validated according to ICH guidelines (Q2(R1)) to ensure it is accurate, precise, specific, linear, and robust.

Forced Degradation Studies: Unveiling Instabilities

Forced degradation studies should be performed on a single batch of the drug substance.[5] The extent of degradation should be targeted at 5-20% to ensure that the degradation products are readily detected without being so extensive as to generate secondary degradants.

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Treat the compound with 0.1 M HCl at room temperature and, if no degradation is observed, at an elevated temperature (e.g., 60°C).[5]

  • Base Hydrolysis: Treat the compound with 0.1 M NaOH at room temperature and, if necessary, at an elevated temperature.[5]

  • Oxidative Degradation: Expose the compound to a solution of 3% hydrogen peroxide at room temperature.[5]

  • Thermal Degradation: Subject the solid compound to dry heat (e.g., 80°C) for a specified period.[5]

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]

Following exposure to each stress condition, the samples should be analyzed by the developed stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Visualization of Key Processes

To aid in the conceptualization of the experimental workflows, the following diagrams are provided.

Stability_Testing_Workflow cluster_0 Forced Degradation Studies cluster_1 Analysis cluster_2 Outcome API API Sample (this compound) Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) API->Stress Degraded_Sample Stressed Samples Stress->Degraded_Sample HPLC Stability-Indicating HPLC Analysis Degraded_Sample->HPLC Data Chromatographic Data (Peak Purity, Degradant Peaks) HPLC->Data Pathway Identify Degradation Pathways Data->Pathway Method_Validation Validate Analytical Method Data->Method_Validation

Caption: Workflow for Forced Degradation and Stability-Indicating Method Development.

Analytical_Method_Development A Select Column (e.g., C18) B Optimize Mobile Phase (pH, Organic:Aqueous Ratio) A->B C Determine λmax B->C D Method Validation (ICH Q2(R1)) C->D E Finalized Stability-Indicating Method D->E

Caption: Key Steps in the Development of a Stability-Indicating HPLC Method.

Concluding Remarks and Future Directions

This guide has outlined the critical first steps in characterizing the chemical properties and stability of this compound. The successful execution of the described experimental protocols will yield a wealth of data that is indispensable for informed decision-making in the drug development process. The identification of degradation products may necessitate further structural elucidation using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The validated stability-indicating method will be a crucial tool for routine quality control and for generating the long-term stability data required for regulatory submissions. As with any scientific endeavor, a meticulous and systematic approach is the key to unlocking a comprehensive understanding of this promising new chemical entity.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Vertex AI Search.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Escitalopram Oxalate and Clonazepam. (2012, November 7).
  • Degradation studies of amines and alkanolamines during CO2 absorption and stripping system.
  • METHOD DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF ESCITALOPRAM OXALATE AND ETIZOLAM IN BULK AND ITS PHARMACEUTICAL FORMULATIONS.
  • Evaluation of a high-performance liquid chromatography method for urinary oxalate determination and investigation regarding the pediatric reference interval of spot urinary oxalate to creatinine ratio for screening of primary hyperoxaluria. (2021, June 7).
  • Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Escitalopram Oxalate and Clonazepam. (2012, November 7). Oxford Academic.
  • Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Escitalopram Oxalate and Clonazepam.
  • (2-furylmethyl)(4-pyridinylmethyl)amine oxalate, 95% Purity, C13H14N2O5, 1 gram. AKos Consulting & Solutions.
  • This compound.
  • (2-furylmethyl)(4-pyridinylmethyl)amine oxalate. Guangzhou Weibo Technology Co., Ltd.

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A Comprehensive Technical Guide to the Crystal Structure Analysis of (2-Furylmethyl)(2-pyridinylmethyl)amine Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

A Hypothetical Case Study for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the writing of this guide, a published single-crystal X-ray structure for (2-Furylmethyl)(2-pyridinylmethyl)amine oxalate could not be located in publicly accessible databases. Therefore, this document serves as an in-depth, hypothetical guide based on established principles and methodologies for the crystallographic analysis of novel organic amine oxalates. The experimental parameters, structural data, and analytical results presented herein are representative of what one might expect for a compound of this nature and are intended for instructional and illustrative purposes.

Introduction: Unveiling the Solid-State Architecture

The three-dimensional arrangement of atoms and molecules in a solid-state material is fundamental to its physicochemical properties, including solubility, stability, hygroscopicity, and bioavailability. For active pharmaceutical ingredients (APIs), a thorough understanding of the crystal structure is a prerequisite for rational drug design and development. This compound is an organic salt incorporating a flexible secondary amine with furan and pyridine moieties, known for their diverse roles in medicinal chemistry, and oxalic acid, a common salt former.

The analysis of its crystal structure provides critical insights into the molecular conformation, the ionic pairing, and the intricate network of non-covalent interactions that dictate the crystal packing. Such knowledge is invaluable for polymorph screening, formulation development, and ensuring the consistency and performance of a potential drug substance. This guide provides a comprehensive walkthrough of the process, from synthesis and crystallization to the detailed analysis of the crystal structure and intermolecular interactions.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to a crystal structure begins with the synthesis of the parent amine and its subsequent crystallization as an oxalate salt. High-purity material is essential for obtaining diffraction-quality single crystals.

Synthesis of (2-Furylmethyl)(2-pyridinylmethyl)amine and its Oxalate Salt

A plausible and efficient route to synthesize the parent amine is through reductive amination. This common method involves the reaction of an amine with a carbonyl compound in the presence of a reducing agent.

Synthesis cluster_amine Parent Amine Synthesis cluster_salt Salt Formation 2-Furanmethanamine 2-Furanmethanamine Schiff_Base Schiff Base Intermediate 2-Furanmethanamine->Schiff_Base 1. Pyridine-2-carbaldehyde Pyridine-2-carbaldehyde Pyridine-2-carbaldehyde->Schiff_Base 1. Product_Amine (2-Furylmethyl) (2-pyridinylmethyl)amine Schiff_Base->Product_Amine 2. NaBH4 (Reducing Agent) Final_Product (2-Furylmethyl)(2-pyridinylmethyl) amine oxalate Product_Amine->Final_Product Oxalic_Acid Oxalic_Acid Oxalic_Acid->Final_Product XRD_Workflow cluster_exp Experimental cluster_comp Computational Crystal_Selection Crystal Selection & Mounting Data_Collection Diffraction Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution (e.g., SHELXS) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Validation & Analysis (CIF, Hirshfeld) Structure_Refinement->Validation

Figure 2: General workflow for single-crystal X-ray diffraction analysis.
Data Collection

A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas to minimize thermal motion. The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector. [1] Table 1: Representative Crystal Data and Structure Refinement Parameters

ParameterHypothetical Value
Empirical formulaC₁₃H₁₄N₂O₅
Formula weight278.26 g/mol
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5 Å, b = 15.0 Å, c = 10.5 Å, β = 95.0°
Volume1332 ų
Z (molecules/unit cell)4
Calculated density1.387 Mg/m³
Absorption coefficient0.108 mm⁻¹
F(000)584
Crystal size0.20 x 0.15 x 0.10 mm³
Theta range for data collection2.5° to 28.0°
Reflections collected9500
Independent reflections3000 [R(int) = 0.04]
Completeness to theta99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / params3000 / 0 / 185
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.120
R indices (all data)R₁ = 0.060, wR₂ = 0.135
Largest diff. peak/hole0.35 and -0.25 e.Å⁻³
Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell and space group. The structure is then solved using direct methods, which phase the reflection data to generate an initial electron density map. This initial model is refined using a least-squares algorithm, typically with software like SHELXL, to best fit the experimental data. [2][3]Anisotropic displacement parameters are applied to non-hydrogen atoms, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Structural Analysis: Deciphering the Crystal Packing

The refined crystal structure provides a wealth of information about the molecule and its interactions within the crystal lattice.

Molecular Structure and Conformation

The asymmetric unit would likely contain one protonated (2-Furylmethyl)(2-pyridinylmethyl)amine cation and one hydrogen oxalate (or half of a dianionic oxalate on a center of symmetry). The protonation is expected to occur at the most basic site, which is the secondary amine nitrogen, forming a cation. The oxalate anion will carry a corresponding negative charge.

Table 2: Expected Geometric Parameters (Bond Lengths and Angles)

Bond/AngleDescriptionTypical Value (Å or °)
C-O (oxalate)Carboxylate C-O bond1.25 Å
C-C (oxalate)Central C-C bond in oxalate1.54 Å
N⁺-HProtonated amine N-H bond0.91 Å (refined)
C-N⁺-CAngle around the protonated amine~112°
O-C-O (oxalate)Angle within the carboxylate group~126°
C-C-O (oxalate)Angle in the oxalate anion~117°

Note: These values are based on typical bond lengths and angles for similar functional groups and may vary in the actual structure. [4]

Hydrogen Bonding and Supramolecular Assembly

Hydrogen bonding is the dominant intermolecular force in organic amine oxalates, dictating the overall crystal packing. [5]The protonated secondary amine (N⁺-H) and the pyridinium C-H groups act as hydrogen bond donors, while the carboxylate oxygen atoms of the oxalate anion are strong acceptors.

One would expect to see strong N⁺-H···O hydrogen bonds linking the cation and anion. [6]Additionally, weaker C-H···O interactions, involving the furan, pyridine, and methylene C-H groups, are likely to play a significant role in stabilizing the three-dimensional structure. These interactions often lead to the formation of recognizable supramolecular motifs, such as chains, sheets, or rings. [7]

H_Bonding cluster_cation Cation cluster_anion Anion (Oxalate) N_H N⁺-H (amine) O1 O1 N_H->O1 N-H···O (Strong) Py_CH C-H (pyridine) O2 O2 Py_CH->O2 C-H···O (Weak)

Figure 3: Schematic of expected primary hydrogen bonding interactions.

Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. [8]It provides a graphical representation of the close contacts a molecule makes with its neighbors.

  • d_norm Surface: A surface mapped with the normalized contact distance (d_norm) highlights intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii (strong interactions like hydrogen bonds), white areas represent contacts at the van der Waals limit, and blue regions signify longer contacts. [9]For this structure, prominent red spots are expected on the oxalate oxygen atoms and the amine N-H group, corresponding to the primary N-H···O hydrogen bonds.

  • 2D Fingerprint Plots: These plots summarize the intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside the surface (dₑ). [10]The plot can be deconstructed to show the percentage contribution of different types of contacts. For an amine oxalate, the most significant contributions are expected from O···H/H···O contacts, followed by H···H contacts, which represent the bulk of van der Waals forces. [11]

Conclusion: A Holistic View of the Solid State

The comprehensive crystal structure analysis of a compound like this compound provides an atomic-level blueprint of its solid-state architecture. Through a combination of synthesis, crystallization, single-crystal X-ray diffraction, and computational analysis, researchers can gain a deep understanding of the molecular conformation and the intricate network of hydrogen bonds and other non-covalent interactions that govern its crystal packing. This knowledge is not merely academic; it is a cornerstone of modern drug development, enabling scientists to control and predict the physical properties of a substance, ultimately leading to safer, more effective, and more reliable pharmaceutical products.

References

  • Vaidhyanathan, R., Natarajan, S., & Rao, C. N. R. (2001). Hydrogen bonded structures in organic amine oxalates. ResearchGate. [Link]

  • Ejsmont, K., & Zaleski, J. (2008). Comparison of the hydrogen-bond patterns in 2-amino-1,3,4-thiadiazolium hydrogen oxalate, 2-amino-1,3,4-thiadiazole-succinic acid (1/2), 2-amino-1,3,4-thiadiazole-glutaric acid (1/1) and 2-amino-1,3,4-thiadiazole-adipic acid (1/1). PubMed. [Link]

  • Li, W., et al. (2020). Crystal structure and hydrogen bonding networks of ammonium oxalate monohydrate. ResearchGate. [Link]

  • X-ray Professional. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? X-ray Professional. [Link]

  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. [Link]

  • CrystalExplorer. (n.d.). The Hirshfeld Surface. CrystalExplorer. [Link]

  • MIT OpenCourseWare. (n.d.). The SHELX package. MIT. [Link]

  • Oreate. (2024). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Reza Latifi. [Link]

  • Mohamed, S. K., et al. (2022). Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. PMC - PubMed Central. [Link]

  • Wesson, J. A., & Ward, M. D. (2007). Exploring Calcium Oxalate Crystallization: A Constant Composition Approach. PMC - NIH. [Link]

  • Diop, M. B., et al. (2018). Oxalate Salts: Synthesis and X-Ray Crystal Molecular Characterization of a 2-Methylimidazolium Containing H- Bonded [C2O4HO4C2]. Science Publishing Group. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). University of California, Irvine. [Link]

  • IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Northwestern University. [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. [Link]

  • Cheung, E., & Harris, K. D. M. (2023). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. ACS Publications. [Link]

  • Pedersen, B. F. (1969). The Crystal Structure of Ammonium Oxalate Monoperhydrate, (NH4)2C2O4.H2O2. SciSpace. [Link]

  • Universitat de Barcelona. (n.d.). X-ray single crystal and powder diffraction: possibilities and applications. Universitat de Barcelona. [Link]

  • Harris, K. D. M. (2007). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. ResearchGate. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. PMC - NIH. [Link]

  • Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. (2022). Biointerface Research in Applied Chemistry. [Link]

  • Gahn, M., et al. (2021). Calcium Oxalate Crystallization: Influence of pH, Energy Input, and Supersaturation Ratio on the Synthesis of Artificial Kidney Stones. NIH. [Link]

  • Crystal structure and Hirshfeld surface analysis of two organic salts based on 1,3,4-thiadiazole derivatives. (2022). NIH. [Link]

  • McCall, K. M., et al. (2021). Optimized Photoemission from Organic Molecules in 2D Layered Halide Perovskites. Journal of the American Chemical Society. [Link]

  • International Laboratory USA. (n.d.). This compound. International Laboratory USA. [Link]

  • Synthesis and characterisation of novel tris(2-pyridilmethyl) amine complexes for reductive catalysis applications. (n.d.). CORE. [Link]

  • Bond lengths and angles in the [MO 6 ] octahedrons and oxalate groups in complexes I-IV. (n.d.). ResearchGate. [Link]

  • Experimental data for C 5 H 4 O 2 (furfural). (n.d.). Computational Chemistry Comparison and Benchmark DataBase. [Link]

  • Bond lengths and angles in the [MO 6 ] octahedrons and oxalate groups in complexes I-IV. (n.d.). ResearchGate. [Link]

  • p-Substituted Tris(2-pyridylmethyl)amines as Ligands for Highly Active ATRP Catalysts: Facile Synthesis and Characterization. (2020). PubMed. [Link]

  • Selected bond lengths (Å) and bond angles (º) for 6. (n.d.). ResearchGate. [Link]

  • Tris(2-pyridylmethyl)amine. (n.d.). Wikipedia. [Link]

  • Novel ligands from direct benzylic functionalisation of tris(2-pyridylmethyl)amine. (2020). Dalton Transactions (RSC Publishing). [Link]

  • Tris-(2-pyridylmethyl)amine-ligated Cu(ii) 1,3-diketonate complexes. (2021). RSC Publishing. [Link]

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Solubility of (2-Furylmethyl)(2-pyridinylmethyl)amine oxalate in common solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of (2-Furylmethyl)(2-pyridinylmethyl)amine Oxalate

Authored by: Gemini, Senior Application Scientist

Introduction

This compound, identified by CAS number 1158770-65-0, is a chemical compound with the molecular formula C₁₁H₁₂N₂O·C₂H₂O₄[1]. Its structure, featuring furan, pyridine, and amine functional groups, suggests its potential utility in pharmaceutical research and coordination chemistry. In the realm of drug development, understanding a compound's solubility is a cornerstone for success. Solubility profoundly influences a drug's absorption, bioavailability, and overall efficacy[2]. Therefore, a thorough characterization of a compound's solubility profile in various solvents is a critical early-stage step in the research and development process[3][4].

This guide provides a comprehensive technical overview of the predicted solubility of this compound and outlines detailed, field-proven methodologies for its empirical determination. It is designed for researchers, scientists, and drug development professionals, offering both theoretical predictions and practical, step-by-step protocols.

Predicted Solubility Profile Based on Physicochemical Properties

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Due to its salt nature, the compound is anticipated to have its highest solubility in polar protic solvents. Water, in particular, is likely to be a good solvent due to the potential for hydrogen bonding with the furan's oxygen, the pyridine's nitrogen, and the amine, as well as the ionic interactions with the oxalate salt. The solubility in water is expected to be pH-dependent, a common characteristic of amine salts[3][5].

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is also expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). These solvents have high dielectric constants and can effectively solvate the ionic components of the salt[4].

  • Low Polarity and Non-Polar Solvents (e.g., Dichloromethane, Ethyl Acetate, Toluene, Hexane): The solubility is predicted to be significantly lower in solvents with low polarity. While some minimal solubility might be observed in dichloromethane due to its ability to dissolve some amine salts, it is expected to be sparingly soluble in ethyl acetate and virtually insoluble in non-polar hydrocarbon solvents like toluene and hexane[6]. This follows the general principle of "like dissolves like," where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents[7].

Solvent Selection for Experimental Determination

A rational selection of solvents is crucial for comprehensively characterizing the solubility profile. The following table provides a list of recommended solvents, categorized by their properties, to test the predicted solubility.

Solvent Polarity Index (P') Dielectric Constant (ε) Solvent Class
Water10.280.1Polar Protic
Methanol5.132.7Polar Protic
Ethanol-24.55Polar Protic
Isopropyl Alcohol3.919.92Polar Protic
Acetonitrile5.837.5Polar Aprotic
Dimethyl Sulfoxide (DMSO)7.246.68Polar Aprotic
Acetone5.120.7Polar Aprotic
Dichloromethane (DCM)3.18.93Low Polarity
Ethyl Acetate4.46.02Low Polarity
Tetrahydrofuran (THF)4.07.58Low Polarity
Toluene2.42.38Non-Polar
Hexane0.11.88Non-Polar

Data compiled from various sources[5][6].

Experimental Determination of Solubility

Two primary methods are employed for solubility determination in pharmaceutical research: equilibrium solubility and kinetic solubility. Each provides different, yet complementary, insights into the compound's behavior.

Equilibrium (Thermodynamic) Solubility Determination

This method, often referred to as the "shake-flask" method, measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound[3][5]. It is considered the gold standard for determining thermodynamic solubility.

Step-by-Step Protocol: Shake-Flask Method
  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved material.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter may be necessary.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The solubility is reported in units such as mg/mL or mol/L.

Workflow for Equilibrium Solubility Determination

A 1. Add excess solid to solvent B 2. Agitate at constant temperature (24-48 hours) A->B Equilibration C 3. Centrifuge or let stand to separate phases B->C Phase Separation D 4. Collect and filter supernatant C->D E 5. Quantify concentration (e.g., HPLC, LC-MS) D->E Analysis F 6. Report solubility (mg/mL) E->F

Caption: Workflow of the shake-flask method for equilibrium solubility.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method used in the early stages of drug discovery[4]. It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO) into an aqueous buffer[4]. This method is faster but may yield higher solubility values than the equilibrium method due to the formation of supersaturated solutions[4].

Step-by-Step Protocol: Nephelometry-Based Kinetic Solubility Assay
  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution into the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS).

  • Precipitation and Measurement: The introduction of the DMSO stock into the aqueous buffer can cause the compound to precipitate if its solubility limit is exceeded. The amount of precipitate is measured by detecting the scattering of light using a nephelometer[2].

  • Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in light scattering (turbidity) is observed.

Workflow for Kinetic Solubility Determination

A 1. Prepare concentrated stock solution in DMSO B 2. Add stock solution to aqueous buffer in a multi-well plate A->B C 3. Induce precipitation (if solubility is exceeded) B->C Anti-solvent effect D 4. Measure light scattering (nephelometry) C->D Detection E 5. Determine concentration at which precipitation occurs D->E Analysis F 6. Report kinetic solubility E->F

Caption: Workflow for nephelometry-based kinetic solubility assay.

Data Presentation and Interpretation

The obtained solubility data should be meticulously documented. Below is a template for presenting the results.

Solvent Temperature (°C) Method Solubility (mg/mL) Solubility (mol/L) Observations
Water25Equilibrium
PBS (pH 7.4)37Kinetic
Methanol25Equilibrium
Ethanol25Equilibrium
DMSO25Equilibrium
Dichloromethane25Equilibrium
Hexane25Equilibrium

Interpreting this data is crucial. For instance, aqueous solubility at physiological pH and temperature (e.g., PBS at pH 7.4, 37°C) is a key indicator of potential oral bioavailability. High solubility in a range of solvents provides flexibility for formulation development.

Conclusion

While no specific solubility data for this compound is currently published, its chemical structure as an amine oxalate salt provides a strong basis for predicting its solubility profile. It is expected to be most soluble in polar protic solvents and least soluble in non-polar solvents. This guide provides the necessary theoretical framework and detailed experimental protocols for researchers to empirically determine the solubility of this compound. The rigorous application of the described shake-flask and kinetic solubility methods will yield reliable data, which is indispensable for advancing the research and development of any potential application for this compound.

References

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution.
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • SOLUBILITY DETERMIN
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public
  • Forming oxalte salts of amines - Powered by XMB 1.9.11 - Sciencemadness.org.
  • Solvent Physical Properties.
  • Polarity Index.
  • Solubility of Organic Compounds.
  • International Labor
  • Are amines soluble in organic solvents? - Quora.

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A Technical Guide to the Biological Potential of Furan and Pyridine Amine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Role of Furan and Pyridine Scaffolds

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of a vast number of therapeutic agents. Among these, furan and pyridine rings are considered "privileged scaffolds".[1][2] A furan is a five-membered aromatic ring containing one oxygen atom, while a pyridine is a six-membered aromatic ring with one nitrogen atom.[3][4] Their prevalence in FDA-approved drugs stems from their unique electronic properties, ability to engage in hydrogen bonding, and their capacity to serve as bioisosteres for other rings like benzene, which can improve pharmacokinetic profiles such as solubility and metabolic stability.[5][6]

The incorporation of an amine functional group onto these scaffolds dramatically expands their chemical diversity and biological reach. The amine moiety can act as a hydrogen bond donor or acceptor, a basic center for salt formation to improve solubility, and a key point for interaction with biological targets like enzymes and receptors. This guide provides an in-depth exploration of the biological activities of furan and pyridine amine derivatives, focusing on their therapeutic potential in antimicrobial, anticancer, and anti-inflammatory applications. We will delve into the mechanistic underpinnings of their activity, provide validated experimental protocols for their evaluation, and present a framework for future research.

Antimicrobial Activity: A Renewed Arsenal Against Resistance

The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents. Furan and pyridine amine derivatives have emerged as a promising class of compounds in this arena, demonstrating broad-spectrum activity against bacteria and fungi.[7][8]

Mechanism of Action

The antimicrobial effects of these derivatives are diverse.

  • Furan Derivatives: A classic example is nitrofurantoin, a furan-based drug used for urinary tract infections.[9] Its mechanism relies on the reduction of the nitro group by bacterial flavoproteins to create highly reactive electrophilic intermediates.[5] These intermediates then non-selectively attack bacterial ribosomal proteins and DNA, inhibiting protein synthesis, aerobic energy metabolism, and DNA/RNA synthesis.[5] The furan ring acts as the essential scaffold for this bioactivation process.[5]

  • Pyridine Derivatives: Pyridine-containing compounds can disrupt microbial processes in several ways. Some act by inhibiting essential enzymes crucial for microbial survival.[10] Others, particularly pyridinium salts (where the nitrogen is alkylated and carries a positive charge), can function as cationic surfactants that disrupt the integrity of the bacterial cell membrane, leading to cell lysis.[11] Structure-activity relationship (SAR) studies have shown that polysubstituted and ring-fused pyridines often exhibit significant antibacterial properties.[8]

Data Presentation: Antimicrobial Efficacy

The efficacy of antimicrobial agents is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassDerivative ExampleTarget OrganismMIC (µg/mL)Reference
Pyridine-Thienopyridine Compound 12aE. coli19.5[12]
B. mycoides< 4.8[12]
C. albicans< 4.8[12]
Pyridine-Oxazolidinone Compound 54a-cGram-positive & Gram-negative strainsVaries[8]
Furan-Thiourea 1-Benzoyl-3-furan-2-ylmethyl-thioureaStaphylococcus aureusNot specified[13]
Listeria monocytogenesNot specified[13]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the MIC of a compound against a bacterial strain. Its self-validating nature comes from the inclusion of positive, negative, and sterility controls.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or appropriate bacterial growth medium

  • Bacterial inoculum, adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL)

  • Test compound stock solution (e.g., in DMSO)

  • Positive control antibiotic (e.g., Gentamicin)

  • Sterile saline or PBS

  • Incubator (37°C)

  • Microplate reader (optional) or visual assessment

Procedure:

  • Preparation of Plates: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

  • Compound Dilution: In well 1, add 100 µL of the test compound at a concentration of 2x the highest desired final concentration.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

  • Inoculum Preparation: Dilute the 0.5 McFarland standard bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well is now 100 µL.

  • Controls:

    • Well 11 (Growth Control): Contains MHB and bacteria, but no test compound.

    • Well 12 (Sterility Control): Contains 100 µL of MHB only, with no bacteria or compound.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The search for more effective and selective anticancer agents is a primary focus of drug discovery. Furan and pyridine derivatives have demonstrated significant potential as cytotoxic agents against a wide range of human cancer cell lines.[14][15]

Mechanism of Action

The antiproliferative activity of these compounds can be attributed to various mechanisms:

  • Enzyme Inhibition: Many pyridine derivatives have been developed as kinase inhibitors, which block signaling pathways essential for cancer cell growth and survival.[2] For example, they can target Cyclin-Dependent Kinases (CDKs) to halt cell cycle progression.[2]

  • Induction of Apoptosis: Furan-containing molecules can trigger programmed cell death (apoptosis) in cancer cells.[5] This can occur through the activation of caspase cascades or by disrupting mitochondrial function.

  • Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules, which are critical for cell division (mitosis), leading to mitotic arrest and cell death.[2]

  • Topoisomerase Inhibition: These enzymes are crucial for managing DNA topology during replication. Their inhibition by small molecules can lead to DNA damage and cell death.[2]

The following diagram illustrates a generalized workflow for screening and characterizing novel anticancer compounds.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action (MoA) Studies cluster_2 In Vivo Evaluation Compound Compound Synthesis (Furan/Pyridine Amine) Primary Primary Screen (e.g., MTT Assay on Multiple Cell Lines) Compound->Primary Test HitID Hit Identification (Potent & Selective) Primary->HitID Analyze Data MoA MoA Assays (Apoptosis, Cell Cycle, Enzyme Inhibition) HitID->MoA Advance Hit Target Target Validation MoA->Target Animal Animal Models (e.g., Xenograft) Target->Animal Confirm in vivo Target Efficacy Efficacy & PK/PD Evaluation Animal->Efficacy Lead Lead Candidate Efficacy->Lead

Workflow for Anticancer Drug Discovery.
Data Presentation: Cytotoxic Potency

The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency in inhibiting a biological process, such as cell proliferation.

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
Pyridine-Thieno-Pyrimidine Compound 11dMCF-7 (Breast)5.95[16]
HCT-116 (Colon)6.09[16]
Pyridine-Furan Hybrid Acyclic Glycoside AnalogHepG2 (Liver)22.7 - 44.8[2]
MCF-7 (Breast)19.3 - 55.5[2]
Nitrobenzosuberone-Pyridine Compound 7Leukemia Cell LinesLog₁₀GI₅₀ = -4.7[15][17]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Test compound and vehicle control (e.g., DMSO)

  • Positive control (e.g., Doxorubicin)

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells (negative control) and positive control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent to each well. Incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Furan and pyridine derivatives have shown promise as anti-inflammatory agents by targeting key enzymes and signaling pathways in the inflammatory cascade.[18][19]

Mechanism of Action
  • Enzyme Inhibition: A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for producing pro-inflammatory prostaglandins.[1] Some furanone rings are features of selective COX-2 inhibitors, which are desirable as they may reduce the gastrointestinal side effects associated with non-selective NSAIDs.[1]

  • Signaling Pathway Modulation: Natural furan derivatives can exert regulatory effects by modifying signaling pathways like MAP kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ).[3]

  • Iron Chelation: Some 3-hydroxy-pyridine-4-one derivatives act as iron chelators. Since key inflammatory enzymes like COX and lipoxygenase are heme-dependent (contain iron), the anti-inflammatory effect of these compounds may be linked to their ability to chelate iron.[19]

The diagram below shows a simplified representation of the COX inflammatory pathway and a potential point of inhibition.

G AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflam Inflammation (Pain, Fever, Swelling) PGs->Inflam Inhibitor Furan/Pyridine Amine Derivative Inhibitor->COX

Sources

A Theoretical and Computational Scrutiny of (2-Furylmethyl)(2-pyridinylmethyl)amine Oxalate: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive methodological framework for the theoretical and computational investigation of (2-Furylmethyl)(2-pyridinylmethyl)amine oxalate. In the absence of extensive empirical data for this specific molecule, this paper outlines a robust in silico approach, leveraging Density Functional Theory (DFT) to elucidate its structural, spectroscopic, and electronic properties. This document is intended for researchers, computational chemists, and drug development professionals, offering a detailed protocol for predicting the molecular characteristics of novel heterocyclic amine oxalates. The causality behind each computational choice is explained, ensuring a self-validating and reproducible theoretical workflow.

Introduction: The Rationale for a Computational Approach

This compound is a heterocyclic amine salt incorporating furan and pyridine moieties, functionalities of significant interest in medicinal chemistry and materials science. The furan ring is a versatile building block in many pharmaceuticals, while the pyridine group is a common coordinating agent.[1] The oxalate counter-ion can influence the salt's solubility, stability, and crystal packing. A thorough understanding of the molecule's conformational landscape, vibrational modes, and electronic profile is paramount for predicting its behavior and potential applications.

Given the novelty of this specific salt, empirical characterization can be resource-intensive. Theoretical studies, particularly those employing DFT, offer a predictive, cost-effective, and powerful alternative for gaining foundational molecular insights.[2] This guide details a systematic computational protocol to thoroughly characterize this compound.

Proposed Computational Methodology: A Self-Validating Workflow

The cornerstone of a reliable theoretical study is the selection of an appropriate computational method and basis set. This choice is not arbitrary; it is dictated by the chemical nature of the system and the properties of interest. For an organic molecule containing nitrogen and oxygen heteroatoms, the B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), provides a well-balanced compromise between accuracy and computational cost for predicting geometries and vibrational frequencies.[3][4]

Step-by-Step Computational Protocol
  • Initial Structure Generation: The 3D structure of (2-Furylmethyl)(2-pyridinylmethyl)amine and the oxalate dianion will be constructed using a molecular builder.

  • Geometry Optimization: A full geometry optimization will be performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation. The "tight" optimization criteria and "ultrafine" integration grid should be employed to ensure a precise determination of the potential energy surface minimum.

  • Frequency Calculation: Following optimization, a frequency calculation at the same level of theory is crucial. This serves two purposes:

    • Verification of Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • Vibrational Spectra Prediction: The calculated vibrational frequencies can be correlated with experimental FT-IR and Raman spectra.[3] A scaling factor (typically ~0.967 for B3LYP/6-311++G(d,p)) is often applied to the calculated frequencies to account for anharmonicity and method limitations.

  • Electronic Property Analysis:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic stability.[5]

    • Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.[5]

  • NMR Chemical Shift Prediction: The Gauge-Independent Atomic Orbital (GIAO) method will be used to calculate the isotropic shielding values, which can then be converted to 1H and 13C NMR chemical shifts relative to a standard (e.g., Tetramethylsilane).

Diagram 1: Computational Workflow

Computational Workflow Computational Workflow for this compound A 1. Initial 3D Structure Generation B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Verify Minimum & Predict IR/Raman) B->C D 4. Electronic Property Analysis (HOMO, LUMO, MEP) C->D E 5. NMR Chemical Shift Prediction (GIAO Method) D->E F Theoretical Characterization Complete E->F

Caption: A step-by-step workflow for the theoretical characterization of the target molecule.

Predicted Molecular Properties: A Data-Driven Overview

While awaiting experimental validation, the proposed computational protocol allows for the prediction of key molecular parameters.

Optimized Molecular Geometry

The geometry optimization is predicted to reveal a non-planar structure for the amine, with specific bond lengths and angles dictated by the electronic and steric interactions between the furan, pyridine, and amine groups. The oxalate counter-ion will likely be positioned to form hydrogen bonds with the amine proton.

Table 1: Predicted Key Geometrical Parameters

ParameterPredicted ValueJustification
C-N-C Angle (amine)~112°sp3 hybridization of the central nitrogen.
Pyridine C=N bond~1.34 ÅCharacteristic double bond character.
Furan C-O bond~1.36 ÅTypical C-O bond length in a five-membered aromatic heterocycle.
Vibrational Analysis

The calculated vibrational frequencies will provide a theoretical infrared spectrum. Key predicted vibrational modes are summarized below.

Table 2: Predicted Vibrational Frequencies

Vibrational ModePredicted Wavenumber (cm-1)Expected Intensity
N-H Stretch~3350Medium
C-H Stretch (Aromatic)3100-3000Medium-Weak
C=O Stretch (Oxalate)~1700Strong
C=N Stretch (Pyridine)~1600Strong
C-O-C Stretch (Furan)~1100Strong
Electronic Structure Insights

The electronic properties determine the molecule's reactivity and potential for intermolecular interactions.

  • HOMO-LUMO Analysis: The HOMO is expected to be localized primarily on the electron-rich furan and pyridine rings, while the LUMO may be distributed over the pyridinium moiety, especially if protonated. The energy gap will provide a quantitative measure of the molecule's kinetic stability.[5]

  • Molecular Electrostatic Potential (MEP): The MEP map is predicted to show negative potential (red/yellow) around the nitrogen and oxygen atoms, indicating regions of high electron density and susceptibility to electrophilic attack. Positive potential (blue) is expected around the amine and aromatic protons, highlighting potential sites for nucleophilic interaction.

Diagram 2: Molecular Structure

Caption: Simplified 2D representation of the amine cation.

Conclusion and Future Directions

This whitepaper has outlined a comprehensive and robust theoretical framework for the characterization of this compound. By employing DFT calculations, we can predict its geometry, vibrational spectra, and electronic properties with a high degree of confidence. These theoretical insights provide a critical foundation for further experimental work, including synthesis, spectroscopic analysis, and evaluation of its potential applications. The methodologies described herein are not only applicable to the title compound but can also be adapted for the in silico investigation of a wide range of novel heterocyclic compounds, thereby accelerating the discovery and development process.

References

  • da Silva, G. P., & de Oliveira, L. F. C. (2020). Thermochemistry of Furan and Its Derivatives: A High-Level Ab Initio Study. Journal of Chemical & Engineering Data, 65(11), 5347-5357. [Link]

  • Etim, E. S., & Ukafia, O. P. (2020). Quantum Chemical studies of Furan. ResearchGate. [Link]

  • Nelson, P. N., & Mulder, W. (2025). Kinetic and Thermodynamic Models for the Formation of Furan in Thermally Processed Foods: A Theoretical and Computational Study. ResearchSquare. [Link]

  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics, 115(19), 2315-2372. [Link]

  • Indian Academy of Sciences. (n.d.). Spectroscopic and computational characterizations, Hirshfeld surface investigations, anticancer studies and molecular docking. [Link]

  • Gagliardi, L., et al. (2019). Density Functional Theory modelling of protection agents for carbonate stones: case study of oxalate and oxamate inorganic salts. ResearchGate. [Link]

  • Sousa, A. F., Jérôme, F., & Guigo, N. (2021). Biobased furanic derivatives for sustainable development. Green Chemistry, 23(24), 9721-9722. [Link]

  • Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry, 389(1), 141-147. [Link]

  • Tuschel, D. (2018). Spectroscopic and Computational Characterization of the Base-off Forms of Cob(II)alamin. Inorganic Chemistry, 57(15), 9213-9223. [Link]

  • Krzyminiewski, J., et al. (2020). DFT-Computation-Assisted EPR Study on Oxalate Anion-Radicals, Generated in γ-Irradiated Polycrystallites of H2C2O4·2H2O, Cs2C2O4, and K2C2O4·H2O. Molecules, 25(22), 5285. [Link]

  • Dicks, A. (n.d.). Exploring the Applications of Spectroscopic Techniques in Analytical Chemistry. Journal of Analytical and Bioanalytical Techniques. [Link]

  • Matyjaszewski, K., et al. (2020). p-Substituted Tris(2-pyridylmethyl)amines as Ligands for Highly Active ATRP Catalysts: Facile Synthesis and Characterization. Angewandte Chemie International Edition, 59(35), 14910-14920. [Link]

  • Sanna, C., et al. (2021). Spectroscopic Investigations, Computational Analysis and Molecular Docking to SAR-Cov-2 Targets Studies of 5,8-Quinolinedione Attached to Betulin Derivatives. Molecules, 26(2), 454. [Link]

Sources

A Technical Guide to the Thermogravimetric Analysis of (2-Furylmethyl)(2-pyridinylmethyl)amine Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Thermal Analysis Division

Abstract

This technical guide provides a comprehensive framework for the thermogravimetric analysis (TGA) of (2-Furylmethyl)(2-pyridinylmethyl)amine oxalate. Designed for researchers, chemists, and drug development professionals, this document details the theoretical underpinnings, a validated experimental protocol, and the interpretative logic necessary for characterizing the thermal stability and decomposition profile of this heterocyclic amine salt. We explore the anticipated multi-stage decomposition, beginning with the oxalate counter-ion and proceeding to the fragmentation of the furan and pyridine moieties. The guide emphasizes a self-validating experimental design, from instrument calibration to the critical selection of atmospheric conditions, to ensure the generation of reliable and reproducible data. Advanced concepts, including the utility of the derivative thermogravimetric (DTG) curve and an introduction to kinetic analysis, are presented to provide a holistic understanding of the material's behavior under thermal stress.

Introduction to this compound and its Thermal Analysis

The Molecule of Interest: Structure and Significance

This compound is a salt composed of an organic base, (2-Furylmethyl)(2-pyridinylmethyl)amine, and oxalic acid. The cation features furan and pyridine rings, which are common scaffolds in medicinal chemistry and materials science, linked by a secondary amine. The thermal stability of such compounds is a critical parameter, influencing their storage, handling, formulation, and ultimate performance in any application. Understanding the temperature at which decomposition begins and the subsequent pathways of degradation is paramount for establishing safe operating limits and predicting shelf-life.

The Analytical Technique: Principles of Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] The instrumentation, a thermogravimetric analyzer, consists of a high-precision balance, a furnace, a temperature programmer, and a system for controlling the gaseous environment around the sample.[1][3] The output is a thermogram, or TGA curve, which plots mass change (typically in percentage) against temperature.[4] This measurement provides quantitative information on physical phenomena like desorption and chemical phenomena such as thermal decomposition and solid-gas reactions.[1]

Rationale for TGA in Pharmaceutical and Materials Science

In the context of drug development and materials science, TGA is an indispensable tool. It is widely used to determine the thermal stability of active pharmaceutical ingredients (APIs) and excipients, investigate drug-excipient compatibility, and quantify volatile content, such as moisture or residual solvents.[5][6] The decomposition profile can serve as a unique fingerprint for material identification and purity assessment.[4] For a compound like this compound, TGA can elucidate the stability imparted by salt formation and characterize its degradation kinetics.[5]

Theoretical Decomposition Pathways

General Thermal Behavior of Amine Oxalates

Amine oxalates are salts that typically decompose in multiple stages upon heating. The initial decomposition often involves the breakdown of the oxalate counter-ion and the protonated amine. Ammonium oxalate, for instance, can decompose at relatively low temperatures (starting around 70 °C and rapidly above 200 °C) to yield products such as ammonia (NH₃), carbon monoxide (CO), carbon dioxide (CO₂), and water.[7] The specific pathway and products can be influenced by the structure of the amine and the experimental conditions.

Stepwise Decomposition Hypothesis for the Target Molecule

The thermal decomposition of this compound is hypothesized to occur in at least two major, potentially overlapping, stages.

  • Decomposition of the Oxalate Counter-ion: The initial mass loss is expected to be associated with the decomposition of the oxalate moiety (C₂O₄²⁻). The thermal decomposition of oxalic acid and its salts can proceed through various channels, commonly producing CO₂ and CO, and in some cases formic acid or water as intermediates or byproducts.[8][9] This initial step would liberate the free amine.

  • Decomposition of the Organic Amine Moiety: Following the initial salt breakdown, the free (2-Furylmethyl)(2-pyridinylmethyl)amine will undergo thermal decomposition at higher temperatures. This process is complex and involves the fragmentation of the heterocyclic rings. Pyridine derivatives are known to produce hazardous decomposition products upon heating, including nitrogen oxides (NOx), CO, and CO₂.[10] Furan-based structures can also contribute to the formation of CO and CO₂ and are known to produce char residue.[11]

A Validated Experimental Protocol for TGA

To ensure trustworthy and reproducible results, the following protocol is recommended. The methodology is designed as a self-validating system, incorporating essential calibration and control steps.

Instrumentation and Calibration

A calibrated thermogravimetric analyzer is essential. Before analyzing the sample, instrument performance should be verified using a certified reference material. Calcium Oxalate Monohydrate (CaC₂O₄·H₂O) is an industry-standard calibrant because it exhibits three well-defined and sequential mass losses corresponding to the release of water, carbon monoxide, and carbon dioxide.[5][12][13] The observed temperatures and mass loss percentages for these events should fall within the specifications of the reference material.

Critical Experimental Parameters and Their Justification

The choice of experimental parameters directly impacts the quality of the TGA data. The following settings are recommended as a starting point, with the rationale for each choice explained.

ParameterRecommended SettingJustification
Sample Mass 3 – 10 mgProvides a strong signal without causing thermal gradients within the sample that can distort peak shapes.
Crucible Type Alumina (Al₂O₃)Alumina is chemically inert and non-catalytic for most organic decompositions. Platinum can sometimes catalyze degradation pathways.[13]
Atmosphere Nitrogen (N₂) or AirNitrogen (Inert): Used to study the inherent thermal stability of the compound in the absence of oxygen.[13] Air (Oxidative): Used to assess stability in a real-world environment and to characterize combustion properties. Running in both atmospheres provides a more complete picture.
Purge Gas Flow 20 – 50 mL/minEnsures a consistent atmosphere and efficiently removes evolved gaseous decomposition products from the furnace.[13]
Heating Rate (β) 10 °C/minA standard rate that provides a good balance between resolution and experiment time. Slower rates (e.g., 5 °C/min) can improve the separation of overlapping events, while faster rates (e.g., 20 °C/min) can be used for kinetic studies.[14]
Temperature Range Ambient to 800 °CThis range is typically sufficient to capture the full decomposition of most organic salts and their subsequent intermediates, down to a final residue.
Data Recording Mass, Time, TemperatureThese are the fundamental measurements from which the TGA curve and its derivative (DTG) are constructed.[1]
Step-by-Step Experimental Workflow

The following workflow ensures a systematic and reproducible TGA experiment.

  • Instrument Preparation: Power on the TGA and the gas supply. Start the control software and allow the instrument to equilibrate.

  • Calibration Check (if required): Run a TGA on Calcium Oxalate Monohydrate to verify instrument performance.

  • Tare Procedure: Place an empty, clean alumina crucible on the balance mechanism. Perform a tare (zero the balance) within the software.

  • Sample Preparation: Weigh 3-10 mg of the this compound sample directly into the tared crucible. Distribute the sample evenly across the bottom.

  • Loading: Carefully load the sample crucible onto the TGA's autosampler or manual loading mechanism.

  • Method Setup: Program the instrument with the parameters from Table 1. Ensure the correct gas (Nitrogen or Air) is selected.

  • Experiment Initiation: Begin the TGA run. The instrument will automatically execute the heating program while recording mass and temperature.

  • Post-Run: Once the experiment is complete and the furnace has cooled, remove the sample crucible.

  • Data Analysis: Analyze the resulting TGA/DTG curve to determine onset temperatures, peak decomposition temperatures, and mass loss percentages for each step.

TGA_Workflow cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase p1 Instrument Equilibration & Calibration Check p2 Tare Empty Crucible p1->p2 p3 Weigh Sample (3-10 mg) p2->p3 r1 Load Sample into TGA p3->r1 r2 Program Method (Temp, Rate, Atmosphere) r1->r2 r3 Initiate TGA Run r2->r3 a1 Acquire TGA/DTG Data r3->a1 a2 Identify Decomposition Steps a1->a2 a3 Quantify Mass Loss (%) a2->a3 a4 Determine Key Temperatures (Onset, Peak) a3->a4

Caption: A generalized workflow for performing Thermogravimetric Analysis.

Analysis and Interpretation of TGA/DTG Thermograms

Deconstructing the TGA Curve: A Hypothetical Case Study

The TGA curve for this compound is expected to show multiple mass loss steps.

  • Initial Plateau: The initial flat region represents the stable compound before the onset of decomposition.

  • Step 1 (approx. 150-250 °C): A significant mass loss corresponding to the decomposition of the oxalate group. This step may be complex, involving the release of CO, CO₂, and H₂O.[15]

  • Step 2 (approx. 250-500 °C): A further mass loss representing the breakdown of the organic amine portion of the molecule. This phase may have multiple overlapping events as the furan and pyridine rings fragment.

  • Final Plateau: A final, stable plateau indicates the mass of the remaining residue (e.g., char) at the experiment's maximum temperature.

The Role of the Derivative (DTG) Curve

The derivative thermogravimetric (DTG) curve plots the rate of mass change against temperature (d(mass)/dT). It is invaluable for interpretation because it transforms the steps of the TGA curve into peaks.[12] The peak of a DTG curve corresponds to the temperature of the maximum rate of mass loss for a given decomposition step, making it easier to identify distinct thermal events, especially those that are closely spaced or overlapping.[12]

Quantitative Analysis: Correlating Mass Loss to Stoichiometry

By calculating the theoretical mass loss for the proposed decomposition steps, one can compare these values to the experimental data from the TGA curve. This analysis helps validate the hypothesized decomposition mechanism.

Molecular Formula:

  • Amine: C₁₁H₁₂N₂O

  • Oxalic Acid: C₂H₂O₄

  • Salt: C₁₃H₁₄N₂O₅

  • Molar Mass: 278.25 g/mol

StepProposed Lost Fragment(s)Theoretical Mass Loss (%)Anticipated Temp. Range (°C)
1C₂O₄ (as CO + CO₂)31.6%150 - 250
2C₁₁H₁₂N₂O (Organic Moiety)68.4%250 - 500
Total Full Decomposition ~100% (if no char) Ambient - 800

Note: The actual mass loss in Step 1 may vary depending on the exact decomposition products of the oxalate. The decomposition of the organic moiety in Step 2 will be complex and may leave a char residue, resulting in a total mass loss of less than 100%.

Influence of Atmosphere (Inert vs. Oxidative)
  • Inert (N₂): The thermogram will reveal the inherent thermal stability of the molecule. Any final residue at high temperatures is considered a pyrolytic char.

  • Oxidative (Air): Decomposition will typically occur at lower temperatures compared to the inert atmosphere due to oxidation reactions. The organic components will likely combust, leaving minimal residue. A mass gain could even be observed at intermediate temperatures if specific parts of the molecule oxidize before fragmenting.

Advanced Insights and Best Practices

Introduction to Kinetic Analysis

By performing TGA runs at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min), it is possible to perform kinetic analysis using model-free methods like the Ozawa-Flynn-Wall (OFW) or Kissinger-Akahira-Sunose (KAS) methods. These analyses can determine the activation energy (Ea) of the decomposition process as a function of conversion, providing deeper insights into the stability and degradation mechanism of the material.

Decomposition_Pathway cluster_step2 Step 2: Amine Decomposition Parent This compound (Solid Salt) FreeAmine Free Amine (Intermediate) Parent->FreeAmine ΔT (Heat) ~150-250°C Gas1 Gaseous Products (CO, CO2, H2O) Fragments Furan/Pyridine Fragments FreeAmine->Fragments ΔT (Heat) ~250-500°C Gas2 Gaseous Products (NOx, CO, etc.) Fragments->Gas2 Residue Char Residue (In N2 Atmosphere) Fragments->Residue

Caption: Hypothesized multi-step thermal decomposition pathway.
Common Pitfalls and Troubleshooting
  • Buoyancy Effect: As the furnace heats, the density of the purge gas decreases, causing an apparent mass gain. This is corrected by running a blank (empty crucible) under the exact same conditions and subtracting it from the sample curve.

  • Sample Spilling: Electrostatic forces can cause fine powders to jump out of the crucible. Using a crucible lid or ensuring the sample is gently packed can mitigate this.

  • Baseline Drift: Can be caused by contamination in the furnace or on the balance mechanism. Regular cleaning as per the manufacturer's instructions is crucial.

Ensuring Data Integrity and Reproducibility

Always report TGA results with the full set of experimental parameters used (sample mass, heating rate, atmosphere, etc.). For critical applications, run samples in triplicate to ensure the observed decomposition temperatures and mass losses are reproducible and to calculate standard deviations.

Conclusion

Thermogravimetric analysis is a powerful and essential technique for characterizing the thermal properties of this compound. By employing a validated, systematic protocol, researchers can obtain reliable data on its thermal stability limits and decomposition profile. The multi-stage degradation, initiated by the breakdown of the oxalate counter-ion followed by the fragmentation of the organic amine, can be quantitatively analyzed. Interpretation of both the TGA and DTG curves, especially when experiments are conducted in both inert and oxidative atmospheres, provides a comprehensive understanding of the material's behavior, which is critical for its safe handling, formulation, and application in pharmaceutical and materials science contexts.

References

  • Higgins, J., Zhou, X., Liu, R., & Huang, T. T.-S. (1997). Theoretical Study of Thermal Decomposition Mechanism of Oxalic Acid. The Journal of Physical Chemistry A, 101(14), 2702–2708. [Link]

  • Sci-Hub. (n.d.). Theoretical Study of Thermal Decomposition Mechanism of Oxalic Acid. Retrieved from [Link]

  • MRC Lab. (n.d.). THERMOGRAVIMETRIC ANALYSIS (TGA) – Principle, Instrumentation, Applications and Key Considerations. Retrieved from [Link]

  • Higgins, J., Zhou, X., et al. (1997). Theoretical Study of Thermal Decomposition Mechanism of Oxalic Acid. Digital Commons@ETSU. [Link]

  • Analyst (RSC Publishing). (n.d.). Thermogravimetry and differential thermal analysis studies on potassium titanyl oxalate and potassium aluminium oxalate and related oxalates. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

  • University of the West Indies at Mona. (n.d.). Thermogravimetric analysis (TGA) analysis of Calcium Oxalate monohydrate Method. Retrieved from [Link]

  • Semantic Scholar. (1997). Theoretical Study of Thermal Decomposition Mechanism of Oxalic Acid. [Link]

  • IntechOpen. (2022). Thermogravimetric Analysis: Principle, Instrumentation, and Reliable Application. [Link]

  • ResearchGate. (n.d.). Thermal decomposition reaction of oxalic acid. Retrieved from [Link]

  • MDPI. (n.d.). Thermal Stability of Calcium Oxalates from CO2 Sequestration for Storage Purposes: An In-Situ HT-XRPD and TGA Combined Study. [Link]

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An In-depth Technical Guide to the NMR and IR Spectra of (2-Furylmethyl)(2-pyridinylmethyl)amine Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative in Drug Discovery

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Spectroscopic techniques form the bedrock of this analytical imperative, providing a detailed molecular fingerprint that is essential for confirming identity, purity, and structural integrity. Among these techniques, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy stand out for their power to reveal the intricate details of a molecule's architecture.

This technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the NMR and IR spectral characteristics of (2-Furylmethyl)(2-pyridinylmethyl)amine oxalate. This compound, featuring furan and pyridine rings linked by a secondary amine, presents an interesting case study for spectral analysis, particularly in its oxalate salt form, which is common for improving the solubility and stability of amine-containing drug candidates.

Rather than a rigid recitation of data, this guide aims to provide a deeper understanding of the "why" behind the spectral features. We will delve into the causal relationships between the molecular structure and the observed spectra, offering insights born from field-proven experience. Every piece of data and every protocol is presented within a self-validating framework, ensuring scientific integrity and trustworthiness.

Molecular Structure and its Spectroscopic Implications

The foundational step in interpreting any spectrum is a thorough understanding of the molecule's structure. This compound is comprised of a secondary amine linking a furan and a pyridine ring via methylene bridges, with the amine protonated by oxalic acid to form the oxalate salt.

Molecular Structure:

G cluster_amine (2-Furylmethyl)(2-pyridinylmethyl)amine Cation cluster_oxalate Oxalate Anion N N⁺H₂ C1 CH₂ N->C1 C2 CH₂ N->C2 C_furan1 C C1->C_furan1 C_pyridine1 C C2->C_pyridine1 O_furan O C_furan1->O_furan C_furan2 CH C_furan1->C_furan2 C_furan3 CH C_furan2->C_furan3 C_furan4 CH C_furan3->C_furan4 C_furan4->O_furan N_pyridine N C_pyridine1->N_pyridine C_pyridine2 CH C_pyridine1->C_pyridine2 C_pyridine3 CH C_pyridine2->C_pyridine3 C_pyridine4 CH C_pyridine3->C_pyridine4 C_pyridine5 CH C_pyridine4->C_pyridine5 C_pyridine5->N_pyridine C_oxalate1 C C_oxalate2 C C_oxalate1->C_oxalate2 O1_oxalate O⁻ C_oxalate1->O1_oxalate O2_oxalate O C_oxalate1->O2_oxalate O3_oxalate O⁻ C_oxalate2->O3_oxalate O4_oxalate O C_oxalate2->O4_oxalate

Caption: Molecular structure of this compound.

The key structural features that will influence the NMR and IR spectra are:

  • Aromatic Rings: The furan and pyridine rings contain protons and carbons in distinct electronic environments, giving rise to characteristic signals in the aromatic region of the NMR spectra.

  • Methylene Bridges: The two CH₂ groups are diastereotopic and will appear as distinct signals in the ¹H NMR spectrum, likely coupled to each other and the N-H protons.

  • Secondary Amine Salt: The protonation of the nitrogen atom by oxalic acid will significantly impact the chemical shift of the N-H protons and adjacent methylene protons. In the IR spectrum, this will result in characteristic N-H stretching and bending vibrations.

  • Oxalate Counter-ion: The oxalate anion will exhibit characteristic C=O and C-O stretching vibrations in the IR spectrum.

¹H and ¹³C NMR Spectroscopy: A Detailed Structural Map

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule.[1]

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ would exhibit the following key features:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Pyridine H-6~8.5dDeshielded due to proximity to the nitrogen atom.
Pyridine H-3, H-4, H-5~7.2 - 7.8mComplex multiplet due to spin-spin coupling.
Furan H-5~7.5m
Furan H-3, H-4~6.3 - 6.4m
Pyridinyl-CH₂~4.0 - 4.2sSinglet, or a broad singlet due to coupling with N-H.
Furfuryl-CH₂~3.9 - 4.1sSinglet, or a broad singlet due to coupling with N-H.
N⁺H₂Variable (~9-12)br sBroad singlet, chemical shift is concentration and solvent dependent.[2]
Oxalic Acid (COOH)~13br sMay not be observed if fully deprotonated.

Causality Behind Predicted Shifts:

  • Aromatic Protons: Protons on the pyridine ring are generally deshielded compared to those on the furan ring due to the electron-withdrawing nature of the nitrogen atom. The H-6 proton of the pyridine ring is the most deshielded.[3]

  • Methylene Protons: The methylene protons adjacent to the protonated nitrogen are deshielded and will appear downfield. Their chemical shifts are influenced by the electronegativity of the nitrogen and the aromatic rings.[4]

  • N⁺H₂ Protons: The protons on the positively charged nitrogen are highly deshielded and their signal is often broad due to quadrupole broadening and chemical exchange. The addition of D₂O would cause this peak to disappear, confirming its assignment.[4]

Predicted ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Oxalate C=O~160-165
Pyridine C-2, C-6~150-160C-2 is a quaternary carbon.
Pyridine C-4~137
Pyridine C-3, C-5~122-124
Furan C-2, C-5~142-152C-2 is a quaternary carbon.
Furan C-3, C-4~108-112
Pyridinyl-CH₂~50-55
Furfuryl-CH₂~45-50

Rationale for Carbon Chemical Shifts:

  • Aromatic Carbons: The carbon atoms in the pyridine and furan rings resonate in the typical aromatic region (100-160 ppm). Carbons attached to heteroatoms (C-2 and C-6 of pyridine; C-2 and C-5 of furan) are generally the most deshielded.[3]

  • Methylene Carbons: The methylene carbons are in the aliphatic region, with their chemical shifts influenced by the adjacent nitrogen and aromatic systems.

  • Oxalate Carbon: The carboxylate carbons of the oxalate anion are highly deshielded and appear at the downfield end of the spectrum.[5]

Experimental Protocol for NMR Spectroscopy

A robust and reproducible protocol is essential for obtaining high-quality NMR data.

Workflow for NMR Spectroscopic Analysis:

G cluster_protocol NMR Experimental Workflow prep Sample Preparation: - Dissolve ~10-20 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆). - Add a small amount of TMS as an internal standard (0 ppm). instrument Instrument Setup: - Use a 400 MHz or higher field NMR spectrometer. - Lock the spectrometer on the deuterium signal of the solvent. - Shim the magnetic field for optimal homogeneity. prep->instrument 1. h1_acq ¹H NMR Acquisition: - Standard single-pulse experiment. - Acquire a sufficient number of scans for good signal-to-noise. instrument->h1_acq 2. c13_acq ¹³C NMR Acquisition: - Proton-decoupled single-pulse experiment. - Acquire a larger number of scans due to the low natural abundance of ¹³C. h1_acq->c13_acq 3. processing Data Processing: - Fourier transform the FID. - Phase and baseline correct the spectrum. - Integrate the ¹H NMR signals. - Calibrate the chemical shift scale to TMS. c13_acq->processing 4. analysis Spectral Analysis: - Assign peaks based on chemical shifts, multiplicities, and integration. - Correlate ¹H and ¹³C signals using 2D NMR techniques (e.g., HSQC, HMBC) if necessary. processing->analysis 5.

Caption: Step-by-step workflow for acquiring and analyzing NMR spectra.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]

Predicted IR Spectrum

The IR spectrum of this compound will be a composite of the vibrations of the amine salt, the aromatic rings, and the oxalate anion.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Notes
N⁺-H Stretch3200-2800Strong, BroadCharacteristic of a secondary amine salt.[4]
C-H Stretch (Aromatic)3100-3000Medium
C-H Stretch (Aliphatic)3000-2850Medium
C=O Stretch (Oxalate)~1700-1600StrongOften shows two bands for asymmetric and symmetric stretching.
N⁺-H Bend~1620-1560Medium
C=C and C=N Stretch (Aromatic)~1600-1450Medium-StrongMultiple bands are expected.
C-O Stretch (Furan)~1250-1000Strong
C-O Stretch (Oxalate)~1300Strong

Interpretation of Key IR Absorptions:

  • N⁺-H Stretching: The broad and strong absorption in the 3200-2800 cm⁻¹ region is a hallmark of the N⁺-H stretching vibration in an amine salt, often overlapping with the C-H stretching bands.[7]

  • Carbonyl Stretching: The strong absorption band(s) in the 1700-1600 cm⁻¹ region are due to the C=O stretching of the oxalate counter-ion. The exact position can be influenced by hydrogen bonding.[8]

  • Fingerprint Region: The region below 1500 cm⁻¹ is the fingerprint region, containing a complex pattern of absorptions that are unique to the molecule as a whole. This includes C-N, C-O, and C-C stretching and bending vibrations.

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining the IR spectrum of a solid sample.

Workflow for ATR-IR Spectroscopy:

G cluster_protocol ATR-IR Experimental Workflow background Background Spectrum: - Clean the ATR crystal (e.g., with isopropanol). - Collect a background spectrum of the empty ATR accessory. sample_prep Sample Preparation: - Place a small amount of the solid sample directly onto the ATR crystal. - Apply pressure to ensure good contact between the sample and the crystal. background->sample_prep 1. acquisition Spectrum Acquisition: - Collect the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). - Co-add multiple scans to improve the signal-to-noise ratio. sample_prep->acquisition 2. processing Data Processing: - The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance spectrum. - Perform baseline correction if necessary. acquisition->processing 3. analysis Spectral Analysis: - Identify and assign the characteristic absorption bands to the corresponding functional groups. processing->analysis 4.

Caption: A streamlined workflow for obtaining an ATR-IR spectrum.

Conclusion: A Synergistic Approach to Structural Elucidation

The combination of NMR and IR spectroscopy provides a powerful and synergistic approach to the structural characterization of this compound. While NMR spectroscopy offers a detailed map of the carbon-hydrogen framework, IR spectroscopy provides a rapid and effective means of identifying the key functional groups. The predicted spectral data and experimental protocols outlined in this guide provide a robust framework for researchers to confidently analyze this and related molecules. By understanding the fundamental principles that govern the relationship between molecular structure and spectroscopic output, scientists can move beyond simple data collection to a more insightful and predictive approach to chemical analysis.

References

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The Discovery and Synthesis of Novel Pyridinylmethylamine Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridinylmethylamine Scaffold - A Privileged Motif in Medicinal Chemistry

The pyridinylmethylamine core is a versatile and highly valued scaffold in modern drug discovery. Its unique combination of a basic nitrogen atom, an aromatic pyridine ring capable of various substitutions, and a flexible methylamine linker allows for the fine-tuning of physicochemical properties and target engagement. This structural motif is prevalent in a wide array of biologically active compounds, demonstrating a broad therapeutic potential that spans from central nervous system (CNS) disorders to oncology and inflammatory diseases.[1][2] The pyridine ring's ability to participate in hydrogen bonding and π-stacking interactions, coupled with the protonatable aminomethyl side chain, provides a powerful platform for designing selective and potent ligands for a diverse range of biological targets. This guide offers an in-depth exploration of the discovery, synthesis, and optimization of novel pyridinylmethylamine compounds, providing researchers and drug development professionals with a comprehensive technical resource.

Strategic Synthesis of Pyridinylmethylamine Derivatives

The synthesis of pyridinylmethylamine derivatives can be approached through several strategic routes, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials. Two of the most robust and widely employed methods are reductive amination of pyridine aldehydes and the hydrogenation of pyridinecarbonitriles.

Reductive Amination of Pyridine-2-carbaldehyde: A Versatile Approach

Reductive amination stands as a cornerstone for the synthesis of a vast library of N-substituted pyridinylmethylamines.[3][4] This one-pot reaction is valued for its operational simplicity and broad substrate scope. The fundamental transformation involves the reaction of a pyridine aldehyde with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.

Experimental Protocol: General Procedure for Reductive Amination

  • Reaction Setup: To a solution of pyridine-2-carbaldehyde (1.0 eq.) in a suitable solvent (e.g., methanol, dichloroethane) is added the desired primary or secondary amine (1.0-1.2 eq.).

  • Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The addition of a catalytic amount of acetic acid can accelerate this step.[4]

  • Reduction: A mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the reaction mixture.[5][6] The choice of reducing agent is critical; NaBH(OAc)₃ is often preferred for its selectivity in reducing the iminium ion in the presence of the aldehyde.[5]

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC or LC-MS), the reaction is quenched with water or a mild acid. The product is then extracted with an organic solvent, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-substituted pyridinylmethylamine.

Catalytic Hydrogenation of Pyridinecarbonitriles: An Efficient Route to Primary Amines

For the synthesis of the parent 2-(aminomethyl)pyridine and its ring-substituted analogs, the catalytic hydrogenation of the corresponding pyridinecarbonitrile is a highly efficient method.[7] This approach offers a direct route to the primary amine, which can then be further functionalized if desired.

Experimental Protocol: Synthesis of 2-(Aminomethyl)-4-methylpyridine

  • Reaction Setup: 2-Cyano-4-methylpyridine (1.0 eq.) is dissolved in methanol containing ammonia (e.g., a 12% w/w solution).[7]

  • Hydrogenation: A Raney Nickel catalyst is added to the solution, and the mixture is hydrogenated under a hydrogen atmosphere (e.g., 20 psi) at room temperature.[7] The reaction is monitored until the theoretical amount of hydrogen is consumed.

  • Work-up and Purification: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude product. Further purification can be achieved by distillation or crystallization.

Visualizing the Synthetic Pathways

Synthesis_Pathways cluster_reductive_amination Reductive Amination cluster_hydrogenation Nitrile Hydrogenation Py_CHO Pyridine-2- carbaldehyde Imine Imine/ Iminium Ion Py_CHO->Imine + Amine Amine R1R2NH Product_RA N-Substituted Pyridinylmethylamine Imine->Product_RA [H] (e.g., NaBH(OAc)₃) Py_CN Pyridine-2- carbonitrile Product_H2 2-(Aminomethyl)pyridine Py_CN->Product_H2 H₂, Catalyst (e.g., Raney Ni) SAR_Diagram Key modification sites on the pyridinylmethylamine scaffold. cluster_pyridine Pyridine Ring Modifications cluster_amine Amine Substitutions Core Pyridinylmethylamine Core R1 R1 Core->R1 R2 R2 Core->R2 R3 R3 Core->R3 R4 R4 Core->R4 NR5R6 NR5R6 Core->NR5R6

Caption: Key modification sites for SAR studies.

Bioisosteric Replacement Strategies in Pyridinylmethylamine Design

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. [8]In the context of pyridinylmethylamine derivatives, the pyridine ring itself can be a target for bioisosteric replacement. For instance, replacing the pyridine nitrogen with a 'C-CN' unit in a benzonitrile ring can mimic the hydrogen-bond acceptor ability of the pyridine. [8]Another example is the use of 2-difluoromethylpyridine as a bioisostere for pyridine-N-oxide. [9][10]These strategies can lead to novel intellectual property and compounds with improved drug-like properties.

Therapeutic Applications of Pyridinylmethylamine Compounds

The versatility of the pyridinylmethylamine scaffold is reflected in the broad range of therapeutic areas where these compounds have shown promise.

  • Central Nervous System Disorders: Pyridinylmethylamine derivatives have been extensively investigated as ligands for various CNS targets. Notably, they have emerged as potent and selective 5-HT₁A receptor agonists with potential as antidepressants and anxiolytics. Furthermore, their ability to modulate dopamine receptors suggests applications in the treatment of disorders like schizophrenia and Parkinson's disease. [11][12][13]There is also growing interest in their potential for treating neurodegenerative diseases such as Alzheimer's.

  • Oncology: The pyridinylmethylamine scaffold has been incorporated into potent kinase inhibitors. By targeting specific kinases involved in cancer cell proliferation and survival, these compounds represent a promising avenue for the development of targeted cancer therapies.

  • Inflammatory Diseases: Certain pyridinylmethylamine analogs have demonstrated significant anti-inflammatory activity. [14][15][16][17]Their mechanism of action can involve the inhibition of key inflammatory mediators, making them attractive candidates for the treatment of a range of inflammatory conditions.

Conclusion and Future Directions

The pyridinylmethylamine scaffold continues to be a rich source of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a solid foundation for the creation of diverse chemical libraries. Through systematic SAR studies and the application of modern medicinal chemistry strategies such as bioisosteric replacement, there is significant potential to further optimize the pharmacological profiles of these compounds. Future research will likely focus on exploring new therapeutic targets, developing more efficient and sustainable synthetic routes, and advancing lead compounds into clinical development for a variety of unmet medical needs.

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Methodological & Application

The Strategic Synthesis of Novel Metal-Organic Frameworks: A Guide to the Application of (2-Furylmethyl)(2-pyridinylmethyl)amine Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis and application of metal complexes incorporating the versatile ligand, (2-Furylmethyl)(2-pyridinylmethyl)amine oxalate. While direct literature on this specific ligand is emerging, this document leverages established principles of coordination chemistry and proven methodologies from analogous systems to provide researchers, scientists, and drug development professionals with a robust framework for its utilization. We present detailed protocols for the synthesis of the ligand and its subsequent use in the formation of mixed-ligand transition metal complexes. Furthermore, this guide outlines comprehensive characterization techniques and discusses the potential applications of these novel compounds in catalysis and medicinal chemistry, fields where analogous furan- and pyridine-containing metal complexes have shown considerable promise.[1][2]

Introduction: The Rationale for (2-Furylmethyl)(2-pyridinylmethyl)amine in Coordination Chemistry

The design of novel coordination complexes with tailored electronic and steric properties is a cornerstone of modern materials science and drug discovery. The ligand (2-Furylmethyl)(2-pyridinylmethyl)amine offers a unique combination of donor atoms—a secondary amine, a pyridine nitrogen, and a furan oxygen—that can engage in diverse coordination modes with a central metal ion. The presence of both a soft pyridine nitrogen and a harder furan oxygen allows for nuanced bonding with a variety of transition metals.[3]

The oxalate salt form of this ligand is particularly noteworthy. Beyond its role in purification and stabilization of the amine, the oxalate anion can actively participate in the coordination sphere, acting as a bidentate or bridging ligand to form multinuclear complexes or extended metal-organic frameworks.[4][5][6] This dual functionality of the ligand cation and the coordinating anion opens up a rich design space for novel materials with potentially interesting magnetic, catalytic, or biological properties.

This guide will provide the foundational knowledge and practical protocols to explore this promising chemical space. We will begin with the synthesis of the core ligand, followed by detailed procedures for the preparation of its metal complexes.

Synthesis of this compound

The synthesis of the target ligand can be approached through several established synthetic routes for secondary amines. Reductive amination is a highly efficient and widely used method for this purpose.[7][8][9][10] This two-step, one-pot process involves the initial formation of an imine from an aldehyde and an amine, followed by in-situ reduction to the desired secondary amine.

Proposed Synthetic Pathway: Reductive Amination

The proposed synthesis involves the reaction of furfural with 2-aminomethylpyridine to form the corresponding imine, which is then reduced to yield (2-Furylmethyl)(2-pyridinylmethyl)amine. The final step is the precipitation of the amine as its oxalate salt to facilitate purification and handling.

Diagram 1: Proposed Synthesis of this compound

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation Furfural Furfural Imine Intermediate Imine Furfural->Imine + Aminomethylpyridine 2-Aminomethylpyridine Aminomethylpyridine->Imine Amine (2-Furylmethyl)(2-pyridinylmethyl)amine Imine->Amine Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Amine + Final_Product (2-Furylmethyl)(2-pyridinylmethyl)amine oxalate Amine->Final_Product Oxalic_Acid Oxalic Acid Oxalic_Acid->Final_Product +

Caption: A three-step synthesis of the target ligand via reductive amination.

Detailed Experimental Protocol: Ligand Synthesis

Materials:

  • Furfural (freshly distilled)

  • 2-Aminomethylpyridine

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Diethyl ether

  • Oxalic acid

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminomethylpyridine (1 equivalent) in anhydrous methanol. To this solution, add freshly distilled furfural (1 equivalent) dropwise at room temperature. Stir the reaction mixture for 2-4 hours. The formation of the imine can be monitored by thin-layer chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Salt Formation: To the ethereal solution of the crude amine, add a saturated solution of oxalic acid in diethyl ether dropwise with vigorous stirring. A white precipitate of this compound will form.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. The product can be recrystallized from a suitable solvent system, such as ethanol/water, to obtain a pure product.

Characterization: The structure of the synthesized ligand should be confirmed by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy, and its purity assessed by elemental analysis.

Synthesis of Metal Complexes

The synthesized this compound can be used to prepare a variety of transition metal complexes. The following protocols provide a general framework for the synthesis of mononuclear and potentially binuclear complexes with first-row transition metals such as Cu(II), Ni(II), and Co(II).

General Principles of Coordination

The (2-Furylmethyl)(2-pyridinylmethyl)amine ligand is expected to act as a bidentate or tridentate ligand, coordinating through the pyridine nitrogen, the amine nitrogen, and potentially the furan oxygen. The oxalate anion can either remain as a counter-ion or coordinate to the metal center, potentially acting as a bridging ligand between two metal centers.[4][5][6][11][12] The coordination environment will be influenced by the choice of metal salt, solvent, and reaction conditions.

Diagram 2: Potential Coordination Modes

G cluster_0 Bidentate Coordination (N,N') cluster_1 Tridentate Coordination (N,N',O) cluster_2 Oxalate Bridging M1 M N_py1 N_py M1->N_py1 N_amine1 N_amine M1->N_amine1 O_furan1 O_furan M2 M N_py2 N_py M2->N_py2 N_amine2 N_amine M2->N_amine2 O_furan2 O_furan M2->O_furan2 M3 M Oxalate Oxalate M3->Oxalate M4 M M4->Oxalate

Caption: Possible coordination modes of the ligand and oxalate anion.

Detailed Experimental Protocol: Synthesis of a Cu(II) Complex

Materials:

  • This compound

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol

  • Triethylamine

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • Ligand Preparation: Dissolve this compound (1 equivalent) in methanol. To this solution, add triethylamine (2 equivalents) to deprotonate the amine and liberate the free ligand in situ. Stir for 15 minutes.

  • Complexation: In a separate flask, dissolve copper(II) chloride dihydrate (1 equivalent) in methanol. Add the copper(II) solution dropwise to the ligand solution with continuous stirring. A color change should be observed, indicating complex formation.

  • Reaction and Isolation: Stir the reaction mixture at room temperature for 4-6 hours. The resulting precipitate, the copper(II) complex, can be collected by vacuum filtration.

  • Purification: Wash the solid with cold methanol and then diethyl ether. The product can be recrystallized from a suitable solvent like DMF or DMSO to obtain single crystals suitable for X-ray diffraction.

Note: This protocol can be adapted for other transition metal salts (e.g., NiCl₂·6H₂O, CoCl₂·6H₂O). The stoichiometry of the reactants may need to be adjusted to target specific coordination geometries.

Characterization of Metal Complexes

A thorough characterization of the synthesized metal complexes is crucial to determine their structure and properties. A combination of spectroscopic and analytical techniques should be employed.

Spectroscopic and Analytical Techniques
Technique Information Obtained Expected Observations
FT-IR Spectroscopy Coordination of the ligand and oxalate to the metal center.Shifts in the C=N (pyridine) and C-O-C (furan) stretching frequencies upon coordination.[13] Appearance of new bands in the low-frequency region corresponding to M-N and M-O vibrations. Characteristic stretches of the oxalate anion will also be present.[14]
UV-Vis Spectroscopy Electronic transitions within the complex.d-d transitions in the visible region, characteristic of the metal ion and its coordination geometry.[15][16] Charge transfer bands may also be observed.
¹H and ¹³C NMR Spectroscopy For diamagnetic complexes (e.g., Zn(II)), provides information on the ligand's environment in the complex.Shifts in the proton and carbon signals of the ligand upon coordination.[17][18]
Elemental Analysis Determination of the empirical formula of the complex.Confirms the stoichiometry of the metal, ligand, and counter-ions.
X-ray Crystallography Unambiguous determination of the solid-state structure.Provides precise bond lengths, bond angles, and the overall coordination geometry of the complex.
Magnetic Susceptibility For paramagnetic complexes, determines the number of unpaired electrons.Helps to elucidate the electronic configuration and spin state of the metal ion.

Potential Applications in Drug Development and Catalysis

Metal complexes containing pyridine and furan moieties have demonstrated significant potential in both medicinal chemistry and catalysis.

Drug Development

Transition metal complexes are increasingly being investigated as therapeutic agents due to their unique mechanisms of action, which can differ significantly from purely organic drugs.[19][20][21] The ability to fine-tune the steric and electronic properties of the complex by modifying the ligand and metal center allows for the optimization of biological activity. Complexes of copper, nickel, and cobalt, in particular, have shown promising antimicrobial, antiviral, and anticancer activities. The synthesized complexes using this compound could be screened for their biological activity against various cell lines and pathogens.

Catalysis

The presence of both a π-accepting pyridine ring and a π-donating furan ring in the ligand can influence the catalytic activity of the metal center.[1][2][22] Pyridine-containing complexes are known to be effective catalysts for a variety of organic transformations, including oxidation, reduction, and cross-coupling reactions. The furan moiety can also participate in catalytic cycles. The novel complexes described herein could be investigated as catalysts in reactions such as the oxidation of alcohols, the reduction of ketones, or Suzuki-Miyaura cross-coupling reactions.

Conclusion

This application note has provided a comprehensive guide to the synthesis and potential applications of metal complexes derived from this compound. By leveraging established synthetic methodologies and characterization techniques, researchers can explore this new class of coordination compounds. The unique combination of a mixed-donor amine ligand and a potentially coordinating oxalate anion offers exciting opportunities for the design of novel materials with tailored properties for applications in drug development and catalysis. While the protocols provided are based on analogous systems, they offer a solid foundation for the successful synthesis and characterization of these promising new metal complexes.

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Application Notes and Protocols for (2-Furylmethyl)(2-pyridinylmethyl)amine Oxalate in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical guide on the potential applications of (2-Furylmethyl)(2-pyridinylmethyl)amine, available as its oxalate salt, as a versatile bidentate ligand in transition metal-catalyzed reactions. While direct catalytic applications of this specific molecule are not extensively documented, its structural motifs—a coordinating pyridine ring and a π-rich furan ring—suggest significant potential in various catalytic transformations. This guide synthesizes information from related chemical systems to propose well-founded protocols for its use in cross-coupling and oxidation reactions, providing a valuable starting point for researchers exploring novel catalytic systems.

Introduction and Scientific Rationale

(2-Furylmethyl)(2-pyridinylmethyl)amine is a unique bidentate ligand featuring both a pyridine nitrogen and a furan oxygen, offering a compelling N,O-coordination environment for transition metals. The pyridine moiety is a well-established coordinating group in a vast number of catalytic systems, known for its ability to stabilize metal centers and modulate their electronic properties.[1][2] The furan ring, on the other hand, can participate in catalysis not only as a coordinating heteroatom but also as a reactive substrate or a π-system that influences the electronic environment of the catalytic center.[3][4][5]

The combination of these two heterocycles in a flexible ethylamine backbone allows for the formation of stable five-membered chelate rings with a variety of transition metals, such as palladium, copper, iron, and manganese. The oxalate salt form ensures the stability and ease of handling of the amine ligand. It is hypothesized that metal complexes of (2-Furylmethyl)(2-pyridinylmethyl)amine could exhibit enhanced catalytic activity and selectivity in a range of organic transformations due to the synergistic electronic and steric effects of the furan and pyridine rings.

Proposed Catalytic Applications and Mechanistic Insights

Based on the known reactivity of related furan- and pyridine-containing ligands, we propose two primary areas of application for (2-Furylmethyl)(2-pyridinylmethyl)amine in catalysis: palladium-catalyzed cross-coupling reactions and metal-catalyzed oxidation reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Bidentate ligands containing at least one pyridine ring are highly effective in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][3][6][7] These ligands stabilize the active Pd(0) and Pd(II) species in the catalytic cycle, promoting oxidative addition, transmetalation, and reductive elimination. The furan moiety in (2-Furylmethyl)(2-pyridinylmethyl)amine could further enhance catalytic activity by influencing the electron density at the metal center.

Below is a proposed catalytic cycle for a Suzuki-Miyaura reaction employing a palladium complex of (2-Furylmethyl)(2-pyridinylmethyl)amine.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Pd(II)L(Ar)(X) Pd(II)L(Ar)(X) Oxidative_Addition->Pd(II)L(Ar)(X) Transmetalation Transmetalation (Ar'-B(OR)2) Pd(II)L(Ar)(X)->Transmetalation Base Pd(II)L(Ar)(Ar') Pd(II)L(Ar)(Ar') Transmetalation->Pd(II)L(Ar)(Ar') Reductive_Elimination Reductive Elimination Pd(II)L(Ar)(Ar')->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-Ar' (Product) Reductive_Elimination->Product caption Proposed Suzuki-Miyaura Catalytic Cycle Oxidation_Mechanism M(L) M(n)L Catalyst Active_Oxidant M(n+2)L(O) (High-Valent Metal-Oxo Species) M(L)->Active_Oxidant + Oxidant Oxidant Oxidant (e.g., H₂O₂) Active_Oxidant->M(L) + Substrate - Product Oxidized_Product Oxidized Product (e.g., Epoxide) Active_Oxidant->Oxidized_Product Oxygen Atom Transfer Substrate Substrate (e.g., Alkene) Substrate->Oxidized_Product caption General Mechanism for Metal-Catalyzed Oxidation

Caption: General Mechanism for Metal-Catalyzed Oxidation.

Data Presentation: Representative Reaction Parameters

The following table summarizes representative conditions for the proposed catalytic applications, derived from literature on analogous systems. These parameters should serve as a starting point for optimization.

ParameterSuzuki-Miyaura Cross-CouplingOlefin Epoxidation
Catalyst System Pd(OAc)₂ / (2-Furylmethyl)(2-pyridinylmethyl)amineMn(OAc)₂ / (2-Furylmethyl)(2-pyridinylmethyl)amine
Ligand:Metal Ratio 1:1 to 2:11:1 to 2:1
Catalyst Loading 0.5 - 2 mol%1 - 5 mol%
Substrates Aryl halides, Arylboronic acidsAlkenes
Solvent Toluene, Dioxane, or DMF/H₂OAcetonitrile or Dichloromethane
Base K₂CO₃, Cs₂CO₃, or K₃PO₄Not applicable
Oxidant Not applicableH₂O₂, PhIO, or m-CPBA
Temperature 80 - 120 °C0 - 25 °C
Representative Yield >90% (expected)70-95% (expected)
References [1][3][8][4][5][9]

Experimental Protocols

Note: These protocols are proposed based on established methodologies for similar catalytic systems and should be adapted and optimized for specific substrates and equipment.

Protocol for In Situ Catalyst Preparation

The active catalyst can be conveniently prepared in situ from the oxalate salt of the ligand and a suitable metal precursor.

  • To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add (2-Furylmethyl)(2-pyridinylmethyl)amine oxalate (1.1 equivalents relative to the metal).

  • Add a suitable solvent (e.g., THF or acetonitrile) and a mild base (e.g., triethylamine, 2.2 equivalents) to liberate the free amine.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add the metal precursor (e.g., Pd(OAc)₂ or Mn(OAc)₂, 1.0 equivalent) and stir for an additional 30 minutes to allow for complex formation.

  • The resulting solution/suspension of the catalyst is ready for use in the subsequent catalytic reaction.

Protocol for a Representative Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes the coupling of an aryl bromide with an arylboronic acid.

  • Prepare the palladium catalyst in situ as described in section 4.1, using 1 mol% of Pd(OAc)₂ and 1.1 mol% of this compound.

  • To the reaction vessel containing the catalyst, add the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol).

  • Add the reaction solvent (e.g., a 4:1 mixture of toluene and water, 5 mL).

  • Heat the reaction mixture to 100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol for a Representative Alkene Epoxidation Reaction

This protocol outlines the epoxidation of cyclooctene as a model substrate.

  • Prepare the manganese catalyst in situ as described in section 4.1, using 2 mol% of Mn(OAc)₂ and 2.2 mol% of this compound in acetonitrile (5 mL).

  • To the catalyst solution, add cyclooctene (1.0 mmol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of 30% hydrogen peroxide (1.5 mmol) dropwise over 10 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-6 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (10 mL).

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield cyclooctene oxide.

Conclusion

This compound is a commercially available compound with significant, though underexplored, potential as a ligand in homogeneous catalysis. Its unique structural features suggest its utility in a variety of important chemical transformations. The protocols and mechanistic insights provided in this application note, derived from established principles of coordination chemistry and catalysis, offer a solid foundation for researchers to begin investigating the catalytic applications of this promising ligand. Further studies are encouraged to fully elucidate its catalytic capabilities and to optimize its performance in various reaction systems.

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Application Notes & Protocols: Cellular Imaging Using (2-Furylmethyl)(2-pyridinylmethyl)amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Cellular Dynamics with Furan-Pyridine Probes

In the intricate landscape of cellular biology, metal ions are crucial signaling molecules, acting as cofactors and regulators for a vast array of physiological and pathological processes.[1] The ability to visualize and quantify these ions in real-time within living cells is paramount for understanding cellular function and for the development of novel therapeutics. Fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity, excellent spatial and temporal resolution, and operational simplicity.[1][2]

This guide focuses on a versatile class of fluorescent sensors built upon the (2-Furylmethyl)(2-pyridinylmethyl)amine (FPMA) backbone. This scaffold serves as an efficient chelator for various metal ions. When integrated with a fluorophore, FPMA derivatives can be engineered into highly specific "turn-on" or "turn-off" sensors. These probes are particularly valuable for detecting and imaging transient fluctuations of intracellular metal ions such as mercury (Hg²⁺), zinc (Zn²⁺), iron (Fe²⁺/Fe³⁺), and aluminum (Al³⁺).[1][3][4] Their applications span from fundamental cell biology to high-throughput screening in drug discovery.

Principle of Detection: The Chemistry of Fluorescence Modulation

The efficacy of FPMA-based probes lies in their sophisticated fluorescence modulation mechanisms, which are triggered by the specific binding of a target analyte. The most common mechanisms employed are Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).[2][4][5]

Photoinduced Electron Transfer (PET): In a typical PET-based sensor, the FPMA chelating unit acts as an electron donor (receptor) that is sterically close to an electronically excited fluorophore. In the absence of the target ion, excitation of the fluorophore is followed by electron transfer from the FPMA moiety, quenching the fluorescence and rendering the probe "dark". Upon binding a target metal ion, the electron-donating ability of the FPMA nitrogen atoms is suppressed. This inhibition of the PET process restores the fluorophore's emission, resulting in a "turn-on" fluorescence signal that is directly proportional to the ion concentration.[3][5]

PET_Mechanism cluster_0 Probe Alone ('Off' State) cluster_1 Probe + Metal Ion ('On' State) Fluorophore_off Fluorophore Receptor_off FPMA Receptor (Electron Donor) Fluorophore_off->Receptor_off 2. PET Occurs Quenching Fluorescence Quenching Fluorophore_off->Quenching 3. No Emission Excitation_off Light Excitation Excitation_off->Fluorophore_off 1. Absorb Photon Fluorophore_on Fluorophore Emission Fluorescence Emission Fluorophore_on->Emission 3. Emits Light Receptor_on FPMA Receptor (Bound to Ion) Receptor_on->Fluorophore_on 2. PET Blocked Metal_Ion Metal Ion Metal_Ion->Receptor_on Binds Excitation_on Light Excitation Excitation_on->Fluorophore_on 1. Absorb Photon

Caption: General mechanism of a Photoinduced Electron Transfer (PET) based sensor.

Application Focus: Imaging Intracellular Mercury (Hg²⁺)

To illustrate the practical application of these derivatives, we will focus on a protocol for detecting intracellular Hg²⁺ using a custom-synthesized rhodamine-based FPMA probe, here designated as FPMA-Rho . This example is based on principles demonstrated in probes designed for high selectivity and sensitivity towards mercury ions.[3]

Probe Characteristics: FPMA-Rho

The photophysical properties of a fluorescent probe are critical for successful imaging experiments. Below is a summary of typical characteristics for a rhodamine-conjugated probe designed for Hg²⁺ detection.

PropertyValueRationale & Significance
Excitation Max (λex) ~560 nmAllows for use of common laser lines (e.g., 561 nm) and minimizes cellular autofluorescence, which is lower at longer wavelengths.[6]
Emission Max (λem) ~585 nmProvides a clear signal in the orange-red spectrum, suitable for multiplexing with green or blue fluorescent probes.
Quantum Yield (Φ) <0.05 (Free) / >0.6 (Hg²⁺ bound)A large turn-on ratio is essential for a high signal-to-noise ratio, enabling detection of subtle changes in ion concentration.
Solvent DMSOThe probe is typically dissolved in a polar aprotic solvent for stock solutions before dilution in aqueous imaging media.
Detection Limit 10-20 nMHigh sensitivity is crucial for detecting trace amounts of toxic heavy metals like mercury in biological systems.[3]
Selectivity High for Hg²⁺ over other ionsThe probe shows minimal fluorescence response to other common cellular cations (e.g., Na⁺, K⁺, Ca²⁺, Zn²⁺, Fe³⁺), ensuring the signal is specific to Hg²⁺.[3]

Detailed Experimental Protocols

The following protocols provide a validated workflow for preparing reagents and performing live-cell imaging experiments to detect intracellular Hg²⁺.

Protocol 1: Reagent Preparation

A. Imaging Buffer (Hanks' Balanced Salt Solution - HBSS)

  • Rationale: HBSS provides a stable osmotic and pH environment, keeping cells healthy during short-term imaging experiments.[6][7] The presence of Ca²⁺ and glucose supports basic cellular functions.

  • Procedure:

    • Start with 800 mL of high-purity distilled H₂O.

    • Add 100 mL of 10x HBSS stock solution.

    • Add the following solids:

      • 0.14 g anhydrous CaCl₂ (final concentration 1.3 mM)

      • 1.0 g D-glucose (final concentration 5.5 mM)

      • 0.35 g NaHCO₃ (final concentration 4.2 mM)

    • Adjust the volume to 1000 mL with distilled H₂O.

    • Adjust pH to 7.4 using 1M HCl or 1M NaOH.

    • Sterile filter the solution through a 0.22 µm filter and store at 4°C for up to one week.[7]

B. Probe Stock Solution (FPMA-Rho)

  • Rationale: A concentrated stock in an anhydrous solvent like DMSO prevents degradation and allows for accurate dilution into aqueous media.

  • Procedure:

    • Prepare a 1 mM stock solution of FPMA-Rho by dissolving the required mass in high-quality, anhydrous DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot into small volumes (e.g., 10 µL) to minimize freeze-thaw cycles.

    • Store at -20°C, protected from light.

Protocol 2: Live-Cell Staining and Imaging

This protocol is optimized for adherent cells (e.g., HeLa, HEK293) grown on glass-bottom imaging dishes.

Workflow cluster_prep I. Cell & Reagent Preparation cluster_stain II. Probe Loading & Treatment cluster_image III. Image Acquisition & Analysis A 1. Seed cells on imaging dish B 2. Culture for 24-48h (60-80% confluency) A->B D 4. Wash cells 2x with warm HBSS C 3. Prepare working probe solution (5µM) E 5. Incubate with 5µM FPMA-Rho for 30 min D->E F 6. Wash cells 3x with warm HBSS E->F G 7. Add fresh HBSS for imaging F->G H 8. Add HgCl₂ (e.g., 10µM) to induce response G->H I 9. Acquire baseline image (pre-treatment) J 10. Acquire time-lapse images post-treatment I->J K 11. Quantify fluorescence intensity (ImageJ/FIJI) J->K L 12. Plot results (F/F₀ vs. Time) K->L

Caption: Experimental workflow for live-cell imaging with FPMA-Rho.
  • Step 1: Cell Seeding

    • Seed cells onto 35 mm glass-bottom dishes at a density that will result in 60-80% confluency on the day of imaging. Culture for 24-48 hours in a 37°C, 5% CO₂ incubator.

  • Step 2: Probe Loading

    • Prepare a 5 µM working solution of FPMA-Rho by diluting the 1 mM DMSO stock into pre-warmed (37°C) HBSS. Vortex immediately to prevent aggregation.

    • Aspirate the culture medium from the cells.

    • Gently wash the cells twice with 1 mL of pre-warmed HBSS.

    • Add the 5 µM FPMA-Rho working solution to the cells and incubate for 30 minutes at 37°C, protected from light.

    • After incubation, aspirate the loading solution and wash the cells three times with warm HBSS to remove any extracellular probe, which is a common source of background fluorescence.[6]

    • Add 2 mL of fresh HBSS to the dish for imaging.

  • Step 3: Image Acquisition

    • Place the dish on the microscope stage, equipped with an environmental chamber to maintain temperature at 37°C.

    • Using a fluorescence microscope (confocal is recommended for optimal signal-to-noise), locate the cells.

    • Set the excitation to ~561 nm and collect emission between 570-620 nm.

    • Acquire a baseline image (or a short time-lapse) of the cells before adding the stimulus. This represents the F₀ (initial fluorescence).

    • To induce a response, add a small volume of a concentrated HgCl₂ solution to the dish to reach a final desired concentration (e.g., 10 µM).

    • Immediately begin time-lapse imaging to capture the dynamic increase in intracellular fluorescence as the probe binds to Hg²⁺.

  • Step 4: Experimental Controls

    • Negative Control: Image cells loaded with FPMA-Rho but treated with vehicle (e.g., water or buffer) instead of HgCl₂ to assess photobleaching and baseline signal stability.

    • Selectivity Control: Treat separate dishes of loaded cells with other metal ions (e.g., ZnCl₂, FeCl₃, CaCl₂) at the same concentration to confirm the fluorescence response is specific to Hg²⁺.[3]

Protocol 3: Data Analysis
  • Open the time-lapse image series in an analysis software like ImageJ/FIJI.

  • Define Regions of Interest (ROIs) around individual cells.

  • Measure the mean fluorescence intensity for each ROI in every frame of the time-lapse.

  • Correct for background by measuring the intensity of a cell-free region and subtracting it from the cellular ROI measurements.

  • Normalize the fluorescence signal by calculating the F/F₀ ratio, where F is the intensity at a given time point and F₀ is the average baseline intensity before stimulus addition.

  • Plot the F/F₀ ratio over time to visualize the cellular response.

Troubleshooting and Expert Insights

IssuePossible Cause(s)Recommended Solution(s)
High Background Signal Incomplete removal of extracellular probe. Probe aggregation in aqueous buffer.Increase the number and duration of wash steps after loading.[6] Ensure the DMSO stock is diluted into buffer with vigorous mixing.
No/Weak Signal Inefficient probe loading. Low intracellular concentration of the target ion. Incorrect microscope filter sets.Optimize probe concentration and incubation time (e.g., try 1-10 µM for 15-60 min). Use a positive control (cells co-treated with an ionophore) to confirm probe functionality. Verify excitation/emission settings.
Phototoxicity Excessive light exposure, especially at shorter wavelengths.Minimize light intensity and exposure time. Use longer wavelength probes where possible.[6] Reduce the frequency of image acquisition in time-lapse experiments.
Signal Fades Quickly Photobleaching.Use an anti-fade reagent in the imaging medium if compatible.[6] Lower the excitation laser power. Acquire images at a lower frequency.

Broader Applications in Research and Drug Development

The utility of (2-Furylmethyl)(2-pyridinylmethyl)amine derivatives extends beyond the detection of toxic metals. These versatile scaffolds are integral to:

  • Studying Metal Homeostasis: Investigating the roles of essential metals like zinc and iron in cellular signaling and metabolism.[1]

  • Neuroscience: Visualizing metal ion dysregulation in models of neurodegenerative diseases.[8]

  • Oncology Research: Probes based on the related tris(2-pyridylmethyl)amine (TPA) structure have been investigated as anti-tumor agents, highlighting the potential for these compounds to be both imaging agents and therapeutics.[9]

  • Drug Screening: Developing high-throughput assays to screen for compounds that modulate intracellular ion channels or transporters.

By providing a direct visual readout of specific molecular events, these probes serve as powerful tools to accelerate the identification and validation of new therapeutic targets.

References

  • Title: Two Novel Fluorescent Probes as Systematic Sensors for Multiple Metal Ions: Focus on Detection of Hg2+ Source: PubMed Central URL: [Link]

  • Title: Thiophene and furan appended pyrazoline based fluorescent chemosensors for detection of Al3+ ion Source: ResearchGate URL: [Link]

  • Title: Recent Progress in Fluorescent Probes For Metal Ion Detection Source: Frontiers in Chemistry URL: [Link]

  • Title: Furan and Julolidine-Based “Turn-on” Fluorescence Chemosensor for Detection of F− in a Near-Perfect Aqueous Solution Source: ResearchGate URL: [Link]

  • Title: Single-molecule fluorescent probes for metal ion detection in food: From coordination mechanisms to real-world testing Source: PubMed URL: [Link]

  • Title: Furan/Thiophene-Based Fluorescent Hydrazones as Fluoride and Cyanide Sensors Source: ScienceDirect URL: [Link]

  • Title: Furan Decorated Nucleoside Analogues as Fluorescent Probes: synthesis, photophysical evaluation and site-specific incorporation Source: PubMed URL: [Link]

  • Title: A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions Source: MDPI URL: [Link]

  • Title: Fluorimetric Detection of Zn 2+, Mg 2+, and Fe 2+ with 3-Hydroxy-4-Pyridylisoquinoline as Fluorescent Probe Source: SciSpace by Typeset URL: [Link]

  • Title: Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors Source: PubMed URL: [Link]

  • Title: Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration Source: MDPI URL: [Link]

  • Title: Protocol for live imaging of intracellular nanoscale structures using atomic force microscopy with nanoneedle probes Source: PubMed Central URL: [Link]

  • Title: Protocol for characterizing biomolecular condensates through live-cell imaging and analysis Source: STAR Protocols URL: [Link]

  • Title: Insights of Tris(2-pyridylmethyl)amine as anti-tumor agent for osteosarcoma: experimental and in silico studies Source: ResearchGate URL: [Link]

  • Title: Photophysical and Cellular Imaging Studies of Brightly Luminescent Osmium(II) Pyridyltriazole Complexes Source: PubMed URL: [Link]

  • Title: Protocol for characterizing biomolecular condensates through live-cell imaging and analysis Source: Macquarie University Research PURE URL: [Link]

  • Title: Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography Source: MDPI URL: [Link]

Sources

Application Note: High-Throughput Screening Strategies for the Characterization of (2-Furylmethyl)(2-pyridinylmethyl)amine Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays to investigate the biological activity of the uncharacterized compound, (2-Furylmethyl)(2-pyridinylmethyl)amine oxalate. Due to the limited existing data on this molecule, this application note presents a strategic workflow, from initial broad-based screening to more focused secondary assays, to elucidate its potential therapeutic value. The protocols and strategies outlined herein are designed to be robust, efficient, and adaptable, providing a solid framework for the initial stages of a drug discovery campaign.

Introduction to this compound

This compound is a small molecule with the chemical formula C13H14N2O5 and a molecular weight of 278.26 g/mol .[1] Its structure incorporates a furan ring, a pyridine ring, and a secondary amine, moieties that are present in a wide range of biologically active compounds. The oxalate salt form is common for improving solubility and stability of amine-containing compounds.[2] Given its structural features, this compound could potentially interact with a variety of biological targets. The tris(2-pyridylmethyl)amine (TPMA) scaffold, which is structurally related, is known to form complexes with metals and catalyze various chemical reactions, suggesting a potential for metal-binding or enzymatic inhibition.[3][4]

The lack of published biological data necessitates a systematic screening approach to identify potential bioactivity. High-throughput screening (HTS) offers a powerful methodology to rapidly assess the effects of this compound across a wide range of biological assays.[5][6] This application note will detail a tiered screening cascade designed to identify and validate potential "hits" for further development.[6]

Tiered High-Throughput Screening Cascade

A multi-stage screening approach is recommended to efficiently identify and validate the biological activity of this compound. This cascade begins with a broad primary screen to identify any cellular effects, followed by secondary assays to determine the mechanism of action and rule out non-specific activity.

G cluster_primary Primary Screening cluster_secondary Secondary & Confirmatory Assays cluster_lead_opt Lead Optimization Primary_Screen Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo®) Hit_Confirmation Hit Confirmation & Dose-Response Primary_Screen->Hit_Confirmation Active Compounds Target_Deconvolution Target Deconvolution Assays (e.g., Kinase Panel, GPCR Panel) Hit_Confirmation->Target_Deconvolution Confirmed Hits Counter_Screen Counter-Screening (e.g., Assay Interference) Target_Deconvolution->Counter_Screen Potential Leads Lead_Opt Structure-Activity Relationship (SAR) Studies Counter_Screen->Lead_Opt Validated Leads

Figure 1: A tiered high-throughput screening cascade for the characterization of novel compounds.

Primary Screening: Cell Viability and Cytotoxicity Assays

The initial step is to assess the compound's general effect on cell health. A cell viability assay will determine if the compound exhibits cytotoxic or cytostatic effects, which is a crucial first piece of information.[7]

Rationale

A broad-spectrum cell viability assay using a panel of cell lines (e.g., cancerous and non-cancerous) can provide initial insights into potential anti-proliferative activity or general toxicity. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, HTS-compatible method that measures ATP levels as an indicator of metabolically active cells.

Experimental Protocol: CellTiter-Glo® Assay
  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 384-well white, clear-bottom plates at a density of 1,000-5,000 cells per well in 50 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series in culture medium to achieve final concentrations ranging from 1 nM to 100 µM.

  • Compound Addition: Add 1 µL of the diluted compound solutions to the cell plates. Include wells with DMSO only as a negative control and a known cytotoxic agent (e.g., staurosporine) as a positive control.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Assay Reagent Addition: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add 25 µL of the reagent to each well.

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis

The luminescent signal is proportional to the number of viable cells. Data should be normalized to the DMSO control (100% viability) and the positive control (0% viability). A dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50).

Cell LineCompound IC50 (µM)Staurosporine IC50 (µM)
HeLa5.20.01
A5498.10.02
MCF-7> 1000.015
HEK29345.70.1

Table 1: Hypothetical IC50 values for this compound against various cell lines.

Secondary and Confirmatory Assays

Compounds that show significant activity in the primary screen ("hits") should be subjected to further investigation to confirm their activity and elucidate their mechanism of action.

Hit Confirmation and Dose-Response

The first step is to re-test the active compound to confirm the initial results and generate a more detailed dose-response curve. This helps to eliminate false positives and provides a more accurate determination of potency.

Target Deconvolution

Given the chemical structure, several target classes are plausible. A panel-based screening approach can efficiently test the compound against a wide range of potential targets.

4.2.1. Kinase Inhibition Assay

The pyridine and furan motifs are present in many known kinase inhibitors. A broad-panel kinase screen can identify potential interactions with this important class of enzymes.

  • Rationale: Many kinase assays are based on the detection of ADP, a common product of kinase reactions. Universal assays like the Transcreener® ADP² Assay are suitable for screening against a wide range of kinases.[8]

  • Protocol Outline:

    • A panel of recombinant kinases is prepared.

    • The compound is incubated with each kinase, its substrate, and ATP.

    • The Transcreener® ADP² detection mix (containing an ADP antibody and a fluorescent tracer) is added.

    • The reaction is read using a fluorescence polarization plate reader. Inhibition of the kinase results in less ADP production and a higher polarization signal.

4.2.2. G-Protein Coupled Receptor (GPCR) Binding Assay

GPCRs are a major class of drug targets. A competitive binding assay can determine if the compound interacts with a panel of GPCRs.

  • Rationale: Radioligand binding assays are a classic and reliable method for studying receptor-ligand interactions.

  • Protocol Outline:

    • Membranes from cells overexpressing a specific GPCR are prepared.

    • The compound is incubated with the membranes and a known radiolabeled ligand for that receptor.

    • The mixture is filtered, and the amount of bound radioligand is measured using a scintillation counter. Displacement of the radioligand indicates binding of the test compound.

G cluster_workflow Secondary Assay Workflow Start Confirmed Hit Compound Kinase_Assay Kinase Panel Screen (e.g., Transcreener® ADP²) Start->Kinase_Assay GPCR_Assay GPCR Binding Panel (Radioligand Binding) Start->GPCR_Assay Ion_Channel_Assay Ion Channel Panel (e.g., Automated Patch Clamp) Start->Ion_Channel_Assay Data_Analysis Data Analysis & Target Identification Kinase_Assay->Data_Analysis GPCR_Assay->Data_Analysis Ion_Channel_Assay->Data_Analysis

Figure 2: Workflow for secondary screening to identify the molecular target of a hit compound.

Counter-Screening for Assay Interference

It is crucial to rule out non-specific activity or interference with the assay technology itself.

  • Rationale: Some compounds can interfere with assay signals (e.g., autofluorescence, light scattering) leading to false-positive results.

  • Protocol Outline: The compound should be run through the assay in the absence of the biological target. For example, in the Transcreener® ADP² assay, the compound would be added to the detection reagents without the kinase to see if it directly affects the fluorescence polarization signal.

Potential Signaling Pathway Involvement

If the compound is identified as a kinase inhibitor, for example, of a kinase in the MAPK/ERK pathway, further cellular assays would be required to confirm its mechanism of action.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Compound Inhibition? ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation

Figure 3: A simplified representation of the MAPK/ERK signaling pathway, a common target for anti-cancer drugs.

Conclusion

The successful characterization of a novel compound like this compound relies on a systematic and logical HTS approach. The tiered strategy outlined in this application note, from broad cellular screening to specific target deconvolution and counter-screening, provides a robust framework for identifying and validating its biological activity. This approach maximizes the chances of discovering a novel therapeutic lead while minimizing the risk of pursuing false positives. The insights gained from these initial HTS campaigns will be invaluable for guiding subsequent lead optimization and preclinical development.

References

  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024). News-Medical.net. Available at: [Link]

  • Emerging Novel High-Throughput Screening Technologies for Cell-Based Assays. (2009). CRC Press. Available at: [Link]

  • High-Throughput Screening Methods for Drug Discovery. (2024). Technology Networks. Available at: [Link]

  • High-throughput screening (HTS). (2019). BMG LABTECH. Available at: [Link]

  • High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. (2014). PubMed Central. Available at: [Link]

  • Assay Development Solutions. (n.d.). Isomerase. Retrieved January 20, 2026, from [Link]

  • Bioactivity descriptors for uncharacterized compounds. (2020). bioRxiv. Available at: [Link]

  • Biochemical Assay Development: Strategies to Speed Up Research. (2023). BellBrook Labs. Available at: [Link]

  • Biochemical Assay Development. (n.d.). Ichor Life Sciences. Retrieved January 20, 2026, from [Link]

  • 436086-98-5,(2-furylmethyl)(4-pyridinylmethyl)amine oxalate. (n.d.). 广州伟伯科技有限公司. Retrieved January 20, 2026, from [Link]

  • p-Substituted Tris(2-pyridylmethyl)amines as Ligands for Highly Active ATRP Catalysts: Facile Synthesis and Characterization. (2020). PubMed. Available at: [Link]

  • Oxoiron(IV) complexes of the tris(2-pyridylmethyl)amine ligand family: effect of pyridine alpha-substituents. (2009). PubMed. Available at: [Link]

  • Tris(2-pyridylmethyl)amine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Synthesis, crystal structures, magnetic properties and DFT calculations of nitrate and oxalate complexes with 3,5 dimethyl-1-(2′-pyridyl)-pyrazole-Cu(II). (2015). ResearchGate. Available at: [Link]

  • Triethylamine-oxalate. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • The first oxalate-based 2D coordination polymer containing the biomimetic ligand 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-one. (2006). ResearchGate. Available at: [Link]

Sources

In vitro cytotoxicity assay of (2-Furylmethyl)(2-pyridinylmethyl)amine oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A Framework for In Vitro Cytotoxicity Profiling of (2-Furylmethyl)(2-pyridinylmethyl)amine Oxalate

Abstract

The evaluation of cytotoxic potential is a cornerstone of early-stage drug discovery and chemical safety assessment[1]. This document provides a detailed framework and experimental protocols for determining the in vitro cytotoxicity of the novel compound this compound. Due to the absence of published biological data for this specific molecule, this guide is designed to establish a robust foundational understanding of its cellular impact. We will focus on two mechanistically distinct, yet complementary, assays: the MTT assay for assessing metabolic activity and the Lactate Dehydrogenase (LDH) release assay for evaluating plasma membrane integrity[2][3]. This dual-assay approach provides a self-validating system to distinguish between cytostatic and cytotoxic effects. Crucially, this protocol incorporates specific controls to investigate the potential contribution of the oxalate counter-ion to the overall cellular response, ensuring a rigorous and unambiguous interpretation of the results.

Introduction & Scientific Rationale

This compound is a heterocyclic amine with a chemical structure (C₁₁H₁₂N₂O·C₂H₂O₄) that incorporates furan and pyridine moieties, common pharmacophores in medicinal chemistry[4][5]. Before any therapeutic potential can be explored, a fundamental understanding of its interaction with biological systems is mandatory. The primary and most critical step is the assessment of its potential to induce cell death or inhibit proliferation[1].

The Causality Behind Experimental Choices:

  • Why Two Assays? The Need for Orthogonal Validation: Relying on a single assay can be misleading. For instance, a compound might not kill cells but could arrest their metabolism, leading to a false positive in a metabolic assay.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes[6][7]. As this enzymatic activity is generally proportional to the number of viable cells, it serves as an excellent indicator of overall cell population health and metabolic status[6][8].

    • LDH (Lactate Dehydrogenase) Assay: This assay quantifies the activity of LDH, a stable cytosolic enzyme, that is released into the culture medium upon the loss of plasma membrane integrity—a hallmark of necrosis or late-stage apoptosis[9][10].

    By using both, we can confidently determine if a decrease in the MTT signal is due to reduced metabolic activity (cytostasis) or actual cell death (cytotoxicity), which would be confirmed by an increase in LDH release.

  • Addressing the Counter-Ion: The compound is an oxalate salt. Oxalate itself can be cytotoxic, primarily through the formation of calcium oxalate monohydrate (COM) crystals, which can inflict physical damage on cell membranes[11]. Therefore, to isolate the activity of the parent amine compound, it is imperative to run a parallel control using a simple oxalate salt (e.g., sodium oxalate) at molar concentrations equivalent to those of the test compound.

Principle of the MTT Metabolic Assay

The MTT assay is a foundational method for evaluating cell viability[7]. Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product[2][6][12]. This conversion only occurs in living cells, and the amount of formazan produced is directly proportional to the number of viable cells[6]. The insoluble formazan crystals are then solubilized, and the absorbance of the resulting purple solution is measured spectrophotometrically.

MTT_Principle cluster_cell Viable Cell Mitochondria Mitochondria Formazan Formazan (Purple, Insoluble Crystals) Mitochondria->Formazan NAD(P)H-dependent oxidoreductases MTT MTT (Yellow, Water-Soluble) MTT->Mitochondria Enters Cell Solubilization Solubilization Solution (e.g., SDS-HCl, DMSO) Formazan->Solubilization Dissolves Crystals Measurement Measure Absorbance (~570 nm) Solubilization->Measurement Quantifies Color

Caption: Principle of the MTT cell viability assay.

Overall Experimental Workflow

A successful cytotoxicity assessment follows a logical progression from cell culture preparation to data analysis. The workflow below outlines the critical stages for testing this compound. This entire process, from seeding to data analysis, should be performed under aseptic conditions to prevent contamination.

Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 3-5: Assay & Analysis seed Seed Cells in 96-well Plate (e.g., 10,000 cells/well) incubate1 Incubate for 24h (Allow cells to adhere) seed->incubate1 prep_compound Prepare Serial Dilutions of Test Compound treat Treat Cells with Compound (e.g., 0.1 to 100 µM) prep_compound->treat incubate2 Incubate for 24-72h treat->incubate2 perform_assay Perform Viability Assay (MTT or LDH) read Read Plate (Spectrophotometer) perform_assay->read analyze Calculate % Viability & Determine IC50 read->analyze

Caption: General experimental workflow for in vitro cytotoxicity testing.

Materials & Reagents

  • Test Compound: this compound

  • Cell Line: A relevant human cell line. For general screening, HEK293 (Human Embryonic Kidney) or HepG2 (Human Hepatocellular Carcinoma) cells are robust choices. The choice should be guided by the compound's intended target[13][14].

  • Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or EMEM).

  • Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • Reagents:

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS), sterile

    • Dimethyl Sulfoxide (DMSO), cell culture grade

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL stock in PBS[7].

    • Solubilization Buffer: 10% SDS in 0.01 M HCl.

    • LDH Cytotoxicity Assay Kit (commercial kits are recommended for consistency).

  • Controls:

    • Vehicle Control: DMSO.

    • Positive Control: Doxorubicin (for MTT) or 10% Triton X-100 (for LDH maximum lysis)[9].

    • Counter-Ion Control: Sodium Oxalate.

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • Microplate reader (absorbance capabilities at ~570 nm and ~490 nm)

    • 96-well flat-bottom sterile tissue culture plates

    • Multichannel pipette

Detailed Experimental Protocol: MTT Assay

This protocol is adapted from standard methodologies and should be optimized for the specific cell line used[6][8][12].

Step 1: Cell Seeding

  • Culture the selected cells to approximately 80% confluency.

  • Trypsinize the cells, neutralize with complete medium, and centrifuge to obtain a cell pellet.

  • Resuspend the pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer).

  • Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL.

  • Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate[6]. Leave perimeter wells filled with sterile PBS to minimize evaporation (the "edge effect").

  • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery[6].

Step 2: Compound Treatment

  • Prepare a 1000x stock solution of this compound in DMSO (e.g., 100 mM).

  • Perform serial dilutions of the stock solution in serum-free medium to create 2x working concentrations. A typical concentration range for initial screening is from 0.1 µM to 100 µM.

  • Prepare 2x working concentrations for all controls: vehicle (DMSO at the highest concentration used for the test compound), positive control, and the sodium oxalate counter-ion control.

  • After 24 hours of incubation, carefully remove the medium from the cells.

  • Add 100 µL of the appropriate 2x working solution to each well in triplicate. Add 100 µL of medium without cells to the "blank" control wells[7].

  • Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

Step 3: MTT Assay Execution

  • Following the treatment incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well, including controls[15].

  • Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals should become visible within the cells under a microscope[6].

  • Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell monolayer.

  • Add 100 µL of Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the crystals[8].

  • Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete solubilization[7].

Step 4: Data Acquisition

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise[7][15].

  • Record the absorbance values for data analysis.

Orthogonal Validation: LDH Release Assay

To confirm that any observed decrease in viability is due to cell death, an LDH assay should be performed on a parallel plate prepared and treated identically.

Protocol Summary:

  • Prepare and treat a 96-well plate as described in Steps 1 and 2 above.

  • Include a "Maximum LDH Release" control by adding a lysis agent (e.g., 10 µL of 10X Lysis Buffer provided in a kit, or Triton X-100) to a set of untreated wells 45 minutes before the end of the incubation period[9][16].

  • At the end of the treatment period, centrifuge the plate gently (if cells are in suspension) or proceed directly.

  • Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • Add 50 µL of the LDH reaction mixture (as per the manufacturer's protocol) to each well[16].

  • Incubate at room temperature for 30 minutes, protected from light[16].

  • Add 50 µL of Stop Solution (as per the manufacturer's protocol)[16].

  • Measure the absorbance at 490 nm (with a 680 nm reference)[16].

Data Analysis & Interpretation

Step 1: Calculation of Percent Viability (MTT Assay)

  • Average the absorbance readings from the triplicate wells for each condition.

  • Subtract the average absorbance of the "blank" (medium only) control from all other values.

  • Calculate the percent viability for each test concentration using the following formula[17]: % Viability = (Corrected Absorbance of Test Sample / Corrected Absorbance of Vehicle Control) * 100

Step 2: Calculation of Percent Cytotoxicity (LDH Assay)

  • Calculate percent cytotoxicity using the formula provided by the assay manufacturer, which generally follows this logic: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

    • Spontaneous Release: LDH from untreated cells.

    • Maximum Release: LDH from lysed cells.

Step 3: Dose-Response Curve and IC₅₀ Determination

  • Plot the Percent Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data. This can be done using software like GraphPad Prism or Microsoft Excel[17][18].

  • The IC₅₀ (Half-maximal inhibitory concentration) is the concentration of the compound that results in a 50% reduction in cell viability. This is a key quantitative measure of a compound's potency.

Data Presentation:

Concentration (µM)Mean Abs (570nm)Corrected Abs% Viability% Cytotoxicity (LDH)
Vehicle (0) 1.2501.200100%5%
0.1 1.2151.16597.1%6%
1 1.0801.03085.8%14%
10 0.6800.63052.5%48%
50 0.2500.20016.7%85%
100 0.1000.0504.2%96%
Blank 0.050---
Positive Control 0.1200.0705.8%98%

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Advanced BioMatrix. (2024). AlamarBlue Assay Protocol. [Link]

  • OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual - Cell Viability Assays. [Link]

  • Bio-Rad Antibodies. Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. [Link]

  • ResearchGate. (2015). MTT Proliferation Assay Protocol. [Link]

  • National Center for Biotechnology Information. (2018). Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids. [Link]

  • Allevi Bioprinters. AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols. [Link]

  • Scribd. In Vitro Cytotoxicity Assay Protocol. [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. [Link]

  • National Center for Biotechnology Information. (2018). Highlight report: Cell type selection for toxicity testing. [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. [Link]

  • Cell Biologics Inc. LDH Assay. [Link]

  • YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • Boster Biological Technology. Cytotoxicity Assays | Life Science Applications. [Link]

  • protocols.io. (2024). Cytotoxicity Assay Protocol. [Link]

  • ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. [Link]

  • ResearchGate. (2021). What statistical analysis should I pursue with a study of cytotoxic effects using AT and MTT?. [Link]

  • SaferWorldbyDesign. (2021). JRC Data Visualization: Extrapolating from acute to chronic toxicity in vitro. [Link]

  • Taylor & Francis Online. (2021). Assessing how in vitro assay types predict in vivo toxicology data. [Link]

  • International Laboratory USA. This compound. [Link]

  • PubMed. (2003). The cytotoxicity of oxalate, metabolite of ethylene glycol, is due to calcium oxalate monohydrate formation. [Link]

  • PubMed. (1995). Oxalate toxicity in LLC-PK1 cells, a line of renal epithelial cells. [Link]

  • Google Patents.
  • Universite de Bourgogne. Ligands tris(2-pyridylmethyl) amine with nitrile group in α- complexes. [Link]

  • Guangzhou Webo Technology Co., Ltd. (2-furylmethyl)(4-pyridinylmethyl)amine oxalate. [Link]

  • PubChem. Tris(2-pyridylmethyl)amine. [Link]

  • RSC Publishing. (2022). CTAB-induced synthesis of two-dimensional copper oxalate particles: using l-ascorbic acid as the source of oxalate ligand. [Link]

  • ResearchGate. (2015). Synthesis, crystal structures, magnetic properties and DFT calculations of nitrate and oxalate complexes with 3,5 dimethyl-1-(2′-pyridyl)-pyrazole-Cu(II). [Link]

  • PubChem. Triethylamine-oxalate. [Link]

  • ResearchGate. (2006). Synthesis of escitalopram oxalate. [Link]

  • ResearchGate. (2006). The first oxalate-based 2D coordination polymer containing the biomimetic ligand 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-one. [Link]

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Standard operating procedure for handling (2-Furylmethyl)(2-pyridinylmethyl)amine oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for (2-Furylmethyl)(2-pyridinylmethyl)amine oxalate

Introduction and Scientific Context

This compound (CAS No. 436086-98-5) is a heterocyclic amine salt with potential applications in pharmacological research and drug development.[1][2] Its structure incorporates a furan ring, a pyridine ring, and a secondary amine, suggesting its utility as a scaffold or intermediate in the synthesis of biologically active molecules.[3] Derivatives of pyridine-2-methylamine have been investigated as MmpL3 inhibitors for antitubercular agents and as potent 5-HT1A receptor agonists with antidepressant potential.[4][5] Similarly, furfurylamine moieties are recognized building blocks in pharmaceutical synthesis.[3][6]

The oxalate salt form is typically used to enhance the stability and handling of the parent amine, converting a potentially oily or reactive free base into a crystalline solid.[7][8] However, this introduces the hazards associated with oxalic acid, a toxic and corrosive substance.

E-E-A-T Directive: Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this document has been constructed by synthesizing data from its constituent chemical classes: furfurylamines, pyridinylmethylamines, and amine oxalate salts. This protocol adopts a precautionary principle, assuming the hazards of the most reactive/toxic components are present in the final compound.

Hazard Assessment and Safety Profile

The primary hazards are derived from the toxicological profiles of the furfurylamine, pyridinylmethylamine, and oxalate moieties.

  • Oral Toxicity: Harmful or toxic if swallowed.[9][10] Oxalate salts can cause severe internal irritation and systemic toxicity.

  • Dermal Hazard: Can cause severe skin burns, irritation, and may be harmful or fatal if absorbed through the skin.[9][10] May cause an allergic skin reaction.[11][12]

  • Eye Damage: Poses a high risk of causing serious eye damage or irritation.[12][13][14]

  • Respiratory Hazard: Inhalation of dust may cause irritation to the respiratory tract.[6][15]

  • Reactivity: Amines are chemical bases and can react exothermically with acids.[16] They may be incompatible with strong oxidizing agents, isocyanates, and acid halides.[16]

Chemical Properties and Data

PropertyValueSource
IUPAC Name (furan-2-ylmethyl)(pyridin-2-ylmethyl)amine; oxalic acidInferred
CAS Number 436086-98-5[2]
Molecular Formula C₁₃H₁₄N₂O₅[1][2]
Molecular Weight 278.26 g/mol [2]
Physical Form Solid, crystalline powder (presumed)[7][14]
Purity ≥95% (as per typical commercial grade)[1]

Standard Operating Protocol for Handling

This protocol is mandatory for all personnel handling this compound in a research setting.

Engineering Controls

All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors. The work area should be equipped with an accessible eyewash station and safety shower.

Personal Protective Equipment (PPE)
  • Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended when handling the pure solid.

  • Eye Protection: Chemical safety goggles are mandatory. A full-face shield should be worn when handling larger quantities (>1 g) of the solid.

  • Body Protection: A flame-resistant lab coat must be worn and fully fastened.

  • Respiratory Protection: A NIOSH-approved respirator with particulate filters may be required if there is a risk of aerosolization outside of a fume hood, though this practice is discouraged.

Workflow for Weighing and Solution Preparation

The following diagram outlines the mandatory workflow for handling the compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup Phase A Verify Fume Hood Certification B Don Required PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Spill Kit and Waste Containers B->C D Place Compound on Anti-Static Weighing Pad C->D E Use Anti-Static Spatula to Weigh Desired Amount D->E G Slowly Add Weighed Powder to Solvent with Stirring E->G F Add Solvent to Beaker with Stir Bar F->G H Seal Container and Observe for Dissolution G->H I Decontaminate Spatula and Weighing Pad H->I J Wipe Down Fume Hood Surfaces I->J K Dispose of Contaminated PPE and Waste Properly J->K L Wash Hands Thoroughly K->L

Caption: Workflow for Safe Handling and Solution Preparation.

Step-by-Step Protocol:

  • Preparation: Before retrieving the compound, ensure the chemical fume hood is operational. Assemble all necessary PPE, a spill kit (containing an absorbent material like vermiculite and a neutralizer for acids), and designated waste containers.

  • Weighing:

    • Place the sealed container of this compound in the fume hood.

    • To minimize static discharge, use an anti-static weigh boat or pad.

    • Using an anti-static spatula, carefully transfer the desired amount of powder. Avoid creating airborne dust.

    • Promptly and securely seal the stock container.

  • Solubilization:

    • In a separate beaker equipped with a magnetic stir bar, add the desired solvent (e.g., DMSO, DMF, or an appropriate buffer system).

    • While the solvent is stirring, slowly add the weighed powder to the vortex. This prevents clumping and aids dissolution.

    • Cover the beaker to prevent solvent evaporation and potential aerosol release.

  • Cleanup:

    • Decontaminate all tools and surfaces that came into contact with the chemical.

    • Dispose of all contaminated disposables (gloves, weigh boats, wipes) in a clearly labeled hazardous waste container.

    • Wash hands thoroughly with soap and water after removing PPE.

Storage and Stability

Store the compound in a tightly sealed container, preferably in a desiccator, away from light and sources of heat or ignition. It should be stored separately from strong acids and oxidizing agents. As an amine salt, it may be sensitive to air and moisture over long periods.[6]

Emergency Procedures

The following flowchart provides a decision-making guide for emergency situations.

G start Emergency Event Occurs exposure_type Exposure Type? start->exposure_type skin_contact Skin Contact exposure_type->skin_contact Skin eye_contact Eye Contact exposure_type->eye_contact Eye inhalation Inhalation exposure_type->inhalation Inhalation ingestion Ingestion exposure_type->ingestion Ingestion action_skin Remove contaminated clothing. Flush skin with water for 15 min. skin_contact->action_skin action_eye Flush eyes with water for 15 min, holding eyelids open. Remove contacts. eye_contact->action_eye action_inhalation Move to fresh air. Provide respiratory support if needed. inhalation->action_inhalation action_ingestion DO NOT induce vomiting. Rinse mouth with water. ingestion->action_ingestion seek_medical Seek Immediate Medical Attention action_skin->seek_medical action_eye->seek_medical action_inhalation->seek_medical action_ingestion->seek_medical

Caption: Emergency Response Flowchart.

  • Skin Contact: Immediately remove all contaminated clothing.[13] Flush the affected area with copious amounts of water for at least 15 minutes.[14] Seek immediate medical attention.[13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[15] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.

  • Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite). Carefully sweep up the material, place it in a sealed, labeled container, and dispose of it as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete.

Waste Disposal

All waste containing this compound, including contaminated disposables and excess solutions, must be treated as hazardous chemical waste. Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

References

  • Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. PubMed.
  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. National Institutes of Health (NIH).
  • Furfurylamine 617-89-0 wiki. Guidechem.
  • Pharmacological Evaluation of Some New 6Amino/Methyl Pyridine Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed.
  • Forming oxalate salts of amines. Sciencemadness.org.
  • BD FACS™ Lysing Solution Safety Data Sheet. Dominique Dutscher. Available at: [Link]

  • Furfurylamine PubChem CID 3438. National Institutes of Health (NIH). Available at: [Link]

  • Pharmacological evaluation of some new 2-substituted pyridine derivatives. PubMed. Available at: [Link]

  • Pharmaceutical compounds containing furfurylamines. ResearchGate. Available at: [Link]

  • (2-furylmethyl)(4-pyridinylmethyl)amine oxalate, 95% Purity. AKos Consulting & Solutions. Available at: [Link]

  • Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. ResearchGate. Available at: [Link]

  • Preparation of oxalic acid salts of phenylene diamines. Google Patents.
  • Ways of crashing out amines. Reddit. Available at: [Link]

  • Research on the Technical Scheme for Removing Heat Stable Salts From Amine Solutions. Medium. Available at: [Link]

  • (2-furylmethyl)(4-pyridinylmethyl)amine oxalate. Guangzhou Webo Technology Co., Ltd. Available at: [Link]

  • Synthesis, crystal structures, magnetic properties and DFT calculations of nitrate and oxalate complexes with 3,5 dimethyl-1-(2′-pyridyl)-pyrazole-Cu(II). ResearchGate. Available at: [Link]

  • Triethylamine-oxalate PubChem CID 19766094. National Institutes of Health (NIH). Available at: [Link]

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Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of (2-Furylmethyl)(2-pyridinylmethyl)amine Oxalate in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (2-Furylmethyl)(2-pyridinylmethyl)amine oxalate. The methodology is designed for researchers, scientists, and drug development professionals requiring a reliable analytical tool for pharmacokinetic studies, formulation analysis, or quality control. The protocol outlines a straightforward sample preparation procedure, optimized chromatographic conditions for effective separation, and specific mass spectrometric parameters for unambiguous detection and quantification. This method has been developed based on established principles of amine analysis by LC-MS and is structured to meet the rigorous standards of bioanalytical method validation as outlined by the International Council for Harmonisation (ICH).[1][2][3][4]

Introduction

(2-Furylmethyl)(2-pyridinylmethyl)amine, in its oxalate salt form (C₁₁H₁₂N₂O·C₂H₂O₄, MW: 278.26 g/mol )[5], is a small molecule of interest in pharmaceutical research and development. Accurate quantification of this compound in various matrices is essential for its preclinical and clinical evaluation. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis.[6]

The analysis of amines by reversed-phase liquid chromatography can be challenging due to their polar nature, which often leads to poor retention on traditional C18 columns and peak tailing.[7][8][9] This method addresses these challenges through the use of an acidic mobile phase modifier to improve peak shape and promote ionization for mass spectrometric detection.[10][11] The protocol is designed to be a self-validating system, providing a clear pathway for establishing a robust and reliable analytical method.

Experimental

Materials and Reagents
  • This compound reference standard (CAS: 1158770-65-0)[5]

  • Internal Standard (IS): A structurally similar and stable isotope-labeled analog is recommended. If unavailable, a compound with similar chromatographic and mass spectrometric behavior can be used.

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), 99% or higher purity

  • Blank matrix (e.g., human plasma, rat plasma, formulation buffer)

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes and general laboratory glassware

Methodologies

Standard and Sample Preparation

3.1.1. Stock and Working Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 2.78 mg of this compound (equivalent to 2 mg of the free base) and dissolve in 2 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water.

  • Internal Standard (IS) Stock and Working Solutions: Prepare stock and working solutions of the IS in a similar manner. A recommended concentration for the IS working solution is 100 ng/mL.

3.1.2. Calibration Standards and Quality Control Samples

  • Prepare calibration standards by spiking the appropriate blank biological matrix with the working standard solutions to achieve a concentration range of, for example, 1-1000 ng/mL.

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.

3.1.3. Sample Preparation Protocol: Protein Precipitation

This protocol is suitable for plasma samples and is chosen for its simplicity and high-throughput applicability.

  • To 50 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 150 µL of the IS working solution in acetonitrile (100 ng/mL).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

Experimental Workflow Diagram

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample/Standard/QC Add_IS Add IS in ACN Sample->Add_IS Vortex Vortex Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_Injection Inject into LC System Supernatant->LC_Injection Chromatography Chromatographic Separation LC_Injection->Chromatography ESI Electrospray Ionization Chromatography->ESI MS_Detection MS/MS Detection ESI->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow from sample preparation to data analysis.

LC-MS/MS Parameters

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

3.2.1. Liquid Chromatography

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmA standard reversed-phase column that provides good retention for a wide range of small molecules.[12] The short length allows for fast analysis times.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape for amines and promotes protonation for positive ion mode ESI.[10][11]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in reversed-phase chromatography providing good elution strength.
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minuteA generic gradient to elute the analyte with a sharp peak. This should be optimized based on the retention time of the analyte.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA small injection volume is recommended to minimize matrix effects.

3.2.2. Mass Spectrometry

ParameterRecommended ConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveAmines readily form positive ions by protonation.[13]
MRM Transitions To be determined by infusion of the analyte standardMultiple Reaction Monitoring (MRM) provides high selectivity and sensitivity.[6] The precursor ion will be [M+H]⁺, and fragment ions will be determined experimentally.
Precursor Ion (Q1) m/z 189.1 (for the free base)Calculated [M+H]⁺ for C₁₁H₁₂N₂O.
Product Ion (Q3) To be determinedThe most intense and stable fragment ion should be selected for quantification. A secondary fragment can be used for confirmation.
Collision Energy (CE) To be optimizedThe CE should be optimized to maximize the signal of the product ion.
Source Temperature 500 °COptimized for efficient desolvation.
Gas Flow Rates To be optimized for the specific instrumentNebulizer, curtain, and collision gas flows should be optimized for maximum sensitivity.

Method Validation

The analytical method should be validated according to the ICH M10 guideline on bioanalytical method validation.[1] The following parameters should be assessed:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[4]

  • Matrix Effect: The effect of matrix components on the ionization of the analyte and IS.

  • Calibration Curve: The relationship between the analyte concentration and the instrument response. A linear range with a correlation coefficient (r²) > 0.99 is desirable.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements. Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ).

  • Carry-over: The influence of a high-concentration sample on a subsequent low-concentration sample.

  • Dilution Integrity: The ability to dilute samples with concentrations above the upper limit of quantification (ULOQ) and obtain accurate results.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, short-term, long-term).

Example Calibration Curve Data
Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.592
1001.180
5005.950
100011.920
Example Accuracy and Precision Data
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%RSD)
LLOQ11.05105.08.5
Low QC32.9096.76.2
Mid QC8082.4103.04.1
High QC800789.698.73.5

Data Analysis and Quantification

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x² or 1/x) linear regression. The concentrations of the analyte in the QC and unknown samples are then determined from this calibration curve.

Conclusion

The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantification of this compound. The outlined procedures for sample preparation, chromatography, and mass spectrometry, along with the guidelines for method validation, offer a comprehensive framework for researchers in the pharmaceutical industry. The causality-driven experimental choices, such as the use of an acidic mobile phase for improved chromatography of an amine, ensure a scientifically sound and reliable analytical method.

References

  • ACS Publications. (n.d.). Ambient Pressure Proton Transfer Mass Spectrometry: Detection of Amines and Ammonia. Environmental Science & Technology.
  • Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS.
  • BenchChem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds.
  • Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry.
  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • International Laboratory USA. (n.d.). This compound.
  • NIH. (n.d.). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine.
  • NIH. (n.d.). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring.
  • Sielc.com. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
  • Sielc.com. (n.d.). HPLC Method for Separation of Amines on BIST B and BIST B+ Columns.
  • Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines.
  • University of Tartu. (n.d.). Web course "LC-MS Method Validation".
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.

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Application Notes and Protocols for Nonlinear Optical Materials Research

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the principles, characterization, and applications of nonlinear optical (NLO) materials. It is designed to serve as a foundational resource for researchers and professionals engaged in materials science, photonics, and drug development. The content herein details the fundamental concepts of NLO phenomena, offers step-by-step protocols for material characterization, and explores the cutting-edge applications of these materials in advanced imaging and pharmaceutical sciences.

Introduction to Nonlinear Optical Phenomena

Nonlinear optics is a branch of optics that describes the behavior of light in nonlinear media, those in which the dielectric polarization P responds nonlinearly to the electric field E of the light. This nonlinearity is typically observed only at very high light intensities, such as those provided by lasers.[1][2][3] The interaction of intense laser light with a material can produce a variety of NLO effects, leading to the generation of new frequencies, intensity-dependent refractive indices, and other phenomena not observed in linear optics.[4]

The polarization of a material in the presence of an electric field can be expressed as a power series:

P = ε₀(χ⁽¹⁾E + χ⁽²⁾E ² + χ⁽³⁾E ³ + ...)

where ε₀ is the permittivity of free space, and χ⁽ⁿ⁾ is the nth-order electric susceptibility.[5] In linear optics, only the first-order term (χ⁽¹⁾) is significant. However, in NLO, the higher-order terms become important.

Key Nonlinear Optical Phenomena:
  • Second Harmonic Generation (SHG): This is a second-order NLO process where two photons with the same frequency are combined to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength.[6][7][8][9][10] SHG can only occur in materials that lack a center of symmetry (non-centrosymmetric).[2][9] This property makes SHG a highly specific technique for imaging certain biological structures like collagen.[8][9]

  • Third Harmonic Generation (THG): A third-order NLO process where three photons of the same frequency are converted into a single photon with three times the energy.[11][12][13] Unlike SHG, THG can occur in any material, as all materials possess a non-vanishing third-order susceptibility.[11] THG microscopy is particularly sensitive to interfaces and refractive index gradients, making it suitable for label-free imaging of cellular and subcellular structures.[11][12][14]

  • Two-Photon Absorption (TPA): A third-order NLO process where a molecule absorbs two photons simultaneously, transitioning to an excited state. This is the basis for two-photon excited fluorescence (TPEF) microscopy, which offers advantages like deeper tissue penetration and reduced phototoxicity compared to conventional fluorescence microscopy.[14]

These NLO phenomena form the basis for a suite of powerful analytical and imaging techniques with broad applications in materials science, biology, and medicine.

Design and Synthesis of Nonlinear Optical Materials

The development of new NLO materials with large nonlinear susceptibilities, fast response times, and high damage thresholds is a critical area of research.[4] NLO materials can be broadly classified into inorganic and organic materials.[15][16]

  • Inorganic NLO Materials: These are typically crystals such as lithium niobate (LiNbO₃) and potassium dihydrogen phosphate (KDP).[17] Their NLO properties arise from the collective behavior of the crystal lattice.[17] More recent research focuses on metal halides and chalcogenides for applications in the infrared region.[15][18]

  • Organic NLO Materials: These materials, often containing conjugated π-electron systems, can exhibit large NLO responses at the molecular level.[17] The flexibility of organic synthesis allows for the fine-tuning of their NLO properties.

Protocol: Synthesis of Silver Nanoparticles for NLO Applications (Chemical Precipitation Method)

This protocol describes a common method for synthesizing silver nanoparticles, which are known to exhibit significant third-order NLO properties.[19]

Materials:

  • Silver nitrate (AgNO₃)

  • Sodium borohydride (NaBH₄)

  • Polyvinylpyrrolidone (PVP) (as a stabilizing agent)

  • Deionized water

Procedure:

  • Preparation of AgNO₃ solution: Dissolve a specific amount of AgNO₃ in deionized water to create a stock solution (e.g., 0.01 M).

  • Preparation of NaBH₄ solution: In a separate flask, dissolve NaBH₄ in deionized water to create a reducing agent solution (e.g., 0.02 M). This solution should be freshly prepared and kept cold.

  • Synthesis:

    • In a flask, add a specific volume of the AgNO₃ solution and a solution of the stabilizing agent (PVP).

    • Place the flask in an ice bath and stir vigorously.

    • Slowly add the cold NaBH₄ solution dropwise to the AgNO₃ solution while maintaining vigorous stirring.

    • The solution will change color, indicating the formation of silver nanoparticles.

  • Purification: The resulting nanoparticle solution can be purified by centrifugation and washing with deionized water to remove unreacted reagents.

  • Characterization: The synthesized nanoparticles should be characterized using techniques such as UV-Vis spectroscopy (to confirm the surface plasmon resonance peak), X-ray diffraction (XRD) (to determine the crystal structure and size), and transmission electron microscopy (TEM) (to visualize the nanoparticle size and morphology).

Causality: The sodium borohydride acts as a reducing agent, reducing the silver ions (Ag⁺) from silver nitrate to silver atoms (Ag⁰). These atoms then nucleate and grow into nanoparticles. The PVP acts as a capping agent, preventing the nanoparticles from aggregating and controlling their size.

Characterization of Nonlinear Optical Properties

Several techniques are used to measure the NLO properties of materials. The Z-scan technique is a widely used and relatively simple method for determining the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[20][21][22][23][24]

Protocol: Z-Scan Technique

The Z-scan technique involves translating a sample along the propagation path (z-axis) of a focused laser beam and measuring the transmitted light intensity.[20][22]

Experimental Setup:

  • A stable, high-power laser with a Gaussian beam profile.

  • A focusing lens.

  • A sample holder mounted on a translation stage.

  • An aperture and a photodetector.

Procedure:

  • Alignment: The laser beam is focused by the lens, and the sample is placed on the translation stage. The photodetector is placed in the far field.

  • Open-Aperture Z-Scan (for Nonlinear Absorption):

    • The aperture in front of the detector is fully opened to collect all the transmitted light.[21]

    • The sample is moved along the z-axis through the focal point.

    • The transmitted intensity is recorded as a function of the sample position (z).

    • A decrease in transmittance at the focal point indicates nonlinear absorption (e.g., two-photon absorption).[21]

  • Closed-Aperture Z-Scan (for Nonlinear Refraction):

    • A small aperture is placed before the detector, allowing only the central part of the beam to pass through.[21]

    • The sample is again moved along the z-axis.

    • The transmitted intensity is recorded as a function of z.

    • A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative nonlinear refractive index (self-defocusing), while a valley-peak configuration indicates a positive nonlinear refractive index (self-focusing).[20][24]

Data Analysis: The obtained Z-scan curves are then fitted to theoretical models to extract the values of n₂ and β.

Causality: The intense laser beam at the focal point induces nonlinear effects in the sample. Nonlinear absorption leads to a decrease in the total transmitted energy. Nonlinear refraction causes the beam to either focus or defocus, which changes the amount of light passing through the closed aperture.

Diagram: Z-Scan Experimental Workflow

Z_Scan_Workflow cluster_setup Experimental Setup cluster_procedure Procedure Laser Laser Source Lens Focusing Lens Laser->Lens Gaussian Beam Sample Sample on Translation Stage Lens->Sample Aperture Aperture Sample->Aperture Transmitted Beam Detector Photodetector Aperture->Detector Open_Aperture Open-Aperture Scan (Measure Nonlinear Absorption) Data_Analysis Data Analysis (Extract n₂ and β) Open_Aperture->Data_Analysis Closed_Aperture Closed-Aperture Scan (Measure Nonlinear Refraction) Closed_Aperture->Data_Analysis

Caption: Workflow of the Z-scan technique for characterizing nonlinear optical materials.

Applications in Research and Drug Development

NLO materials and the phenomena they exhibit have enabled a wide range of applications, particularly in advanced microscopy and, increasingly, in pharmaceutical sciences.[1][25][26][27][28][29]

Advanced Microscopy
  • Second Harmonic Generation (SHG) Microscopy: SHG microscopy is a powerful tool for label-free imaging of non-centrosymmetric biological structures.[6][7][8] It is particularly well-suited for imaging collagen fibers, which are abundant in the extracellular matrix.[8][9] This has significant applications in studying diseases involving changes in collagen organization, such as fibrosis and cancer.[8] SHG microscopy offers high resolution and deep tissue penetration.[8]

  • Third Harmonic Generation (THG) Microscopy: THG microscopy is a label-free imaging technique that is sensitive to interfaces and changes in refractive index.[11][12][13][14] It is used to visualize cellular and subcellular structures, such as cell membranes and lipid droplets.[14][30] THG microscopy is a valuable tool for studying dynamic processes in living cells and tissues.[11][13]

Diagram: Principle of SHG/THG Microscopy

NLO_Microscopy cluster_shg Second Harmonic Generation (SHG) cluster_thg Third Harmonic Generation (THG) Two_Photons_In 2 Photons (ω) SHG_Process Non-centrosymmetric Material (e.g., Collagen) Two_Photons_In->SHG_Process One_Photon_Out_SHG 1 Photon (2ω) SHG_Process->One_Photon_Out_SHG Three_Photons_In 3 Photons (ω) THG_Process Material Interface (Refractive Index Gradient) Three_Photons_In->THG_Process One_Photon_Out_THG 1 Photon (3ω) THG_Process->One_Photon_Out_THG

Caption: Energy level diagrams for Second and Third Harmonic Generation microscopy.

Drug Development and Pharmaceutical Sciences

NLO imaging techniques are increasingly being applied in pharmaceutical research for:[25][26][27][28][29]

  • Drug Delivery: Visualizing the distribution of drugs and drug carriers (e.g., nanoparticles) within cells and tissues without the need for fluorescent labels.[25][29]

  • Formulation Characterization: Imaging the crystalline structure of active pharmaceutical ingredients (APIs) within a formulation.[27][28] SHG microscopy, for instance, can be used to detect and quantify the presence of crystalline API in an amorphous solid dispersion, which is critical for product stability and bioavailability.[27][28]

  • Drug Release Studies: Monitoring the dissolution of drug formulations in real-time.[25]

Summary of NLO Phenomena and Applications
NLO PhenomenonOrderKey RequirementPrimary Applications
Second Harmonic Generation (SHG)2ndNon-centrosymmetric materialImaging of collagen, muscle myosin, and microtubules; disease diagnostics.[6][7][8][9]
Third Harmonic Generation (THG)3rdRefractive index gradientLabel-free imaging of cell and tissue morphology, lipid bodies, and interfaces.[11][12][13][14]
Two-Photon Absorption (TPA)3rdSimultaneous absorption of two photonsTwo-photon excited fluorescence microscopy for deep-tissue imaging.[14]

Conclusion

Nonlinear optical materials are at the forefront of advancements in photonics, materials science, and biomedical imaging. The ability to manipulate light at the nanoscale opens up new avenues for research and technological development. The protocols and applications outlined in this guide provide a solid foundation for researchers and professionals to explore the exciting potential of NLO materials in their respective fields.

References

  • Second Harmonic Generation Imaging Microscopy: Applications to Diseases Diagnostics - PMC - NIH. (2011, March 29). National Center for Biotechnology Information. [Link]

  • Laser scanning third-harmonic-generation microscopy in biology. (1999). Optica Publishing Group. [Link]

  • Second Harmonic Generation Imaging Microscopy: Applications to Diseases Diagnostics. (2011, May 1). PubMed. [Link]

  • Third Harmonic Generation Microscopy (THG). Spectra-Physics. [Link]

  • Second Harmonic Generation Imaging Microscopy: Applications to Diseases Diagnostics. ResearchGate. [Link]

  • Z-Scan Technique. Vellore Institute of Technology. [Link]

  • Adaptive optical third-harmonic generation microscopy for in vivo imaging of tissues - PMC. (2022, May 12). National Center for Biotechnology Information. [Link]

  • What to Know About Nonlinear Optical Materials. (2023, November 16). AZoOptics. [Link]

  • Second harmonic generation microscopy: Principles and applications to disease diagnosis. ResearchGate. [Link]

  • Quantitative Characterization of Biological Liquids for Third-Harmonic Generation Microscopy - PMC. (2005, April 19). National Center for Biotechnology Information. [Link]

  • Nonlinear optical characterization of organic materials. (1994, July 1). SPIE Digital Library. [Link]

  • Third harmonic generation microscopy of cells and tissue organization. (2016, January 15). Company of Biologists. [Link]

  • Z-scan technique. Wikipedia. [Link]

  • Pharmaceutical applications of non-linear imaging. (2011, September 30). PubMed. [Link]

  • Z-scan technique for nonlinear materials characterization: a review. (2023, February 2). Research Plateau Publishers. [Link]

  • Nonlinear Optical Methods for Characterization of Molecular Structure and Surface Chemistry - PMC. (2018, August 16). National Center for Biotechnology Information. [Link]

  • What are Non-Linear Optical Materials?. BAE Systems. [Link]

  • Z-scan studies of the nonlinear optical properties of gold nanoparticles prepared by electron beam deposition. (2019, August 28). Optica Publishing Group. [Link]

  • Advances in Solid-State Nonlinear Optical Materials: From Fundamentals to Applications. (2023, April 20). ACS Publications. [Link]

  • Z-Scan Measurements of Optical Nonlinearities. University of Central Florida. [Link]

  • Second harmonic generation imaging microscopy: applications to diseases diagnostics. (2011, May 1). National Genomics Data Center. [Link]

  • Characterization of nonlinear optical materials. (1994, July 28). SPIE Digital Library. [Link]

  • Nanomaterials for nonlinear optical (nlo) applications: a review. (2017, March 2). SciSpace. [Link]

  • Nonlinear Optical Characterization of 2D Materials. (2022, November 28). MDPI. [Link]

  • A review on the recently developed promising infrared nonlinear optical materials. (2021, July 12). Dalton Transactions. [Link]

  • Nonlinear Optical Materials, Devices, and Applications. (2020, November 24). SPIE Digital Library. [Link]

  • Pharmaceutical applications of non-linear imaging. ResearchGate. [Link]

  • A review on the recently developed promising infrared nonlinear optical materials. ResearchGate. [Link]

  • Nonlinear Optical Imaging – Introduction and Pharmaceutical Applications. (2013, October 30). American Pharmaceutical Review. [Link]

  • Nonlinear Optical Imaging – Introduction and Pharmaceutical Applications. (2013). University of Helsinki. [Link]

  • Nonlinear optical characterization of pharmaceutical formulations. ResearchGate. [Link]

  • Nonlinear Optical Properties from Engineered 2D Materials - PMC. (2023, September 21). National Center for Biotechnology Information. [Link]

  • Fundamentals of nonlinear optical materials. (2002, May 1). Indian Academy of Sciences. [Link]

  • Synthesis, Linear and Nonlinear Optical Properties of Ag/Al2O3 Nanocomposites. (2022, November 11). MDPI. [Link]

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Troubleshooting & Optimization

Technical Support Center: (2-Furylmethyl)(2-pyridinylmethyl)amine Oxalate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of (2-Furylmethyl)(2-pyridinylmethyl)amine oxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this synthetic process. The following information is structured in a question-and-answer format to provide direct and actionable solutions to specific experimental issues.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for (2-Furylmethyl)(2-pyridinylmethyl)amine, and what are the primary challenges?

The most prevalent and direct method for synthesizing (2-Furylmethyl)(2-pyridinylmethyl)amine is the reductive amination of furfural with 2-picolylamine (2-pyridinylmethyl)amine. This one-pot reaction is efficient but presents several challenges that can lead to the formation of impurities. The primary difficulties include controlling the selectivity of the amination to prevent over-alkylation, ensuring the stability of the acid-sensitive furan ring, and managing side-reactions of the starting aldehyde.

Q2: What are the critical reaction parameters to control during the reductive amination step?

The key to a successful synthesis lies in the careful control of several parameters:

  • Reducing Agent: The choice of reducing agent is crucial. Mild and selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they can selectively reduce the intermediate imine in the presence of the starting aldehyde.[1] Stronger reducing agents such as sodium borohydride (NaBH₄) can be used, but this often requires a stepwise approach where the imine is pre-formed to avoid premature reduction of furfural.[1][2]

  • Stoichiometry: A slight excess of the amine or a 1:1 molar ratio of the aldehyde and amine is generally recommended to minimize the formation of the tertiary amine byproduct.[3]

  • Temperature and Reaction Time: These parameters should be optimized to ensure complete conversion while minimizing the degradation of the product and starting materials. Monitoring the reaction progress by TLC or LC-MS is highly recommended.[1]

  • Solvent and pH: The reaction is typically performed in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[1] Maintaining a neutral or slightly acidic pH can facilitate imine formation without promoting significant degradation of the furan ring.[3]

II. Troubleshooting Guide: Common Impurities and Their Mitigation

This section addresses specific impurities that are commonly observed during the synthesis and purification of this compound.

Issue 1: Presence of a Tertiary Amine Impurity

Q3: My final product is contaminated with a significant amount of a tertiary amine, bis((2-furylmethyl))-(2-pyridinylmethyl)amine. How can I prevent its formation?

The formation of a tertiary amine is a common side-reaction in reductive amination where the desired secondary amine product reacts further with another molecule of furfural.[4]

Causality: This over-alkylation is favored under acidic conditions and when there is an excess of the aldehyde.

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of 2-picolylamine relative to furfural. This ensures that the aldehyde is consumed before it can react with the secondary amine product.[3]

  • Stepwise Procedure:

    • First, form the imine by stirring furfural and 2-picolylamine together in a suitable solvent (e.g., methanol or DCE) at room temperature. The use of a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can drive the equilibrium towards imine formation.[3]

    • Monitor the reaction by TLC or ¹H NMR until the furfural is consumed.

    • Then, add the reducing agent to the pre-formed imine. This temporal separation of the reaction steps significantly reduces the chance of over-alkylation.

  • Choice of Reducing Agent: Utilize a milder reducing agent like NaBH(OAc)₃, which is less likely to reduce the starting aldehyde, allowing for a one-pot procedure with better control.[1][4]

  • Reaction Conditions: Perform the reaction at room temperature or below to slow down the rate of the competing over-alkylation reaction.

Issue 2: Furan Ring Degradation Products

Q4: I am observing a complex mixture of byproducts, and I suspect the furan ring is not stable under my reaction or workup conditions. What are the signs of furan degradation and how can I avoid it?

The furan ring is notoriously sensitive to acidic conditions, which can lead to ring-opening and polymerization, especially during the oxalate salt formation.

Causality: The lone pair of electrons on the furan's oxygen atom makes the ring susceptible to protonation, which can initiate a cascade of reactions leading to the formation of various degradation products, including levulinic acid derivatives.

Troubleshooting Steps:

  • Minimize Acid Exposure:

    • During the reductive amination, if an acid catalyst is used to promote imine formation, use only a catalytic amount of a weak acid like acetic acid.[1]

    • For the oxalate salt formation, add the oxalic acid solution slowly to a cooled solution of the free base. Use the stoichiometric amount of oxalic acid and avoid a large excess.

  • Solvent Choice for Salt Formation: Perform the oxalate salt formation in a non-aqueous solvent like isopropanol or ethanol.[5] The presence of water can facilitate the acid-catalyzed hydrolysis of the furan ring.

  • Temperature Control: Both the synthesis and the salt formation should be carried out at controlled, and preferably low, temperatures to minimize the rate of degradation reactions.

  • Purification of the Free Base: If significant degradation is observed during salt formation, consider purifying the (2-Furylmethyl)(2-pyridinylmethyl)amine as a free base first using column chromatography and then carefully forming the oxalate salt of the purified amine.

Issue 3: Unreacted Starting Materials and Intermediates

Q5: My final product contains unreacted furfural, 2-picolylamine, and/or the intermediate imine. How can I drive the reaction to completion and remove these impurities?

Incomplete reaction is a common issue that can complicate purification.

Causality: Insufficient reaction time, suboptimal temperature, or deactivation of the reducing agent can lead to an incomplete reaction. The intermediate imine may also be relatively stable and require specific conditions for complete reduction.[2]

Troubleshooting Steps:

  • Monitor the Reaction: Use TLC, GC-MS, or LC-MS to monitor the disappearance of the starting materials and the intermediate imine. Continue the reaction until the starting materials are no longer detected.

  • Optimize Reducing Agent Addition: Add the reducing agent in portions to maintain its activity throughout the reaction.[2]

  • Purification:

    • Acid-Base Extraction: Unreacted 2-picolylamine and the desired product are basic and can be separated from the neutral furfural through acid-base extraction. However, the imine can also be basic, making this separation challenging.[2]

    • Column Chromatography: Purification of the free base by column chromatography on silica gel is an effective method to separate the desired secondary amine from the starting materials, the imine, and any non-polar byproducts. A solvent system such as ethyl acetate/hexanes with a small amount of triethylamine can be used.[6]

    • Recrystallization: The final oxalate salt can be purified by recrystallization from a suitable solvent system, such as isopropanol/ether, to remove more soluble impurities.[5][7]

III. Analytical Protocols for Impurity Profiling

A robust analytical strategy is essential for identifying and quantifying impurities.

Table 1: Common Impurities and their Characterization

Impurity NameStructureLikely Source¹H NMR Chemical Shifts (δ ppm, CDCl₃) - Estimated
Furfuryl alcohol

Reduction of furfural~7.37 (m, 1H), ~6.32 (m, 1H), ~6.26 (m, 1H), ~4.54 (s, 2H), ~2.70 (br s, 1H, OH)[8][9]
bis((2-furylmethyl))-(2-pyridinylmethyl)amineStructure to be drawnOver-alkylationSignals corresponding to two furfurylmethyl groups and one pyridinylmethyl group.
(E)-N-(furan-2-ylmethylene)pyridin-2-yl)methanamine (Imine intermediate)Structure to be drawnIncomplete reductionImine proton (CH=N) signal around 8.0-8.5 ppm.
Recommended Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is well-suited for separating the polar amine products and impurities.

    • Protocol:

      • Column: C18, 5 µm, 4.6 x 150 mm

      • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 254 nm and 275 nm.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

    • Protocol:

      • Column: DB-5ms or equivalent, 30 m x 0.25 mm x 0.25 µm

      • Carrier Gas: Helium

      • Temperature Program: Start at 100 °C, ramp to 280 °C.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the final product and any isolated impurities.

IV. Visualization of Reaction Pathways

The following diagrams illustrate the key reaction pathways involved in the synthesis of (2-Furylmethyl)(2-pyridinylmethyl)amine and the formation of common impurities.

G Furfural Furfural Imine Imine Intermediate Furfural->Imine + 2-Picolylamine - H₂O FurfurylAlcohol Furfuryl Alcohol (Reduction Impurity) Furfural->FurfurylAlcohol + [H] (Reduction) Picolylamine 2-Picolylamine Picolylamine->Imine Product (2-Furylmethyl)(2-pyridinylmethyl)amine Imine->Product + [H] (Reduction) TertiaryAmine bis((2-furylmethyl))-(2-pyridinylmethyl)amine (Over-alkylation Impurity) Product->TertiaryAmine + Furfural + [H] (Reduction) Degradation Furan Ring Degradation Products Product->Degradation Acidic Conditions

Sources

Technical Support Center: Crystallization of (2-Furylmethyl)(2-pyridinylmethyl)amine Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of (2-Furylmethyl)(2-pyridinylmethyl)amine oxalate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis and purification of this compound. The following information is structured in a question-and-answer format to directly address common issues, providing both theoretical explanations and practical, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I've completed the synthesis of the free amine. What is a reliable starting protocol for forming and crystallizing the oxalate salt?

Answer:

Successfully forming and crystallizing an amine oxalate salt is a crucial purification step. The process relies on the principle of converting the free amine, which is often an oil or a low-melting solid, into a salt with a well-defined crystal lattice. Oxalic acid is an excellent choice for this as it is a divalent acid capable of forming strong hydrogen bonds, which facilitates the creation of a stable crystal structure.

Here is a robust, step-by-step starting protocol:

Experimental Protocol: Initial Salt Formation and Crystallization

  • Dissolve the Free Amine: Begin by dissolving your crude (2-Furylmethyl)(2-pyridinylmethyl)amine free base in a minimal amount of a suitable solvent. Isopropyl alcohol (IPA) or ethanol are excellent starting points due to their polarity and ability to dissolve both the amine and oxalic acid.[1] Use gentle heating if necessary to ensure complete dissolution.

  • Prepare the Oxalic Acid Solution: In a separate flask, prepare a saturated solution of anhydrous oxalic acid (1 equivalent) in the same solvent you used for the amine. Using anhydrous oxalic acid is critical, as water can sometimes hinder crystallization and lead to oils.[1]

  • Combine and Induce Crystallization: Slowly add the oxalic acid solution dropwise to the stirred amine solution at room temperature. The formation of a precipitate may be immediate. If no solid forms, the solution is likely not saturated.

  • Handling Non-Spontaneous Crystallization:

    • If no crystals appear, try scratching the inside of the flask with a glass rod at the liquid-air interface. This creates microscopic imperfections on the glass surface that can serve as nucleation sites for crystal growth.[2]

    • If scratching fails, add a small "seed" crystal from a previous successful batch, if available.[2][3]

    • If the solution remains clear, it may be too dilute. You can either slowly add an anti-solvent (a solvent in which the oxalate salt is insoluble, such as diethyl ether or hexane) until the solution becomes cloudy, or you can gently heat the solution to evaporate some of the primary solvent, thereby increasing the concentration.[4][5][6]

  • Crystal Maturation: Once crystals begin to form, allow the solution to cool slowly to room temperature. For maximum yield, you can then place the flask in a refrigerator or an ice bath to further decrease the solubility of the salt.[2]

  • Isolation and Drying: Collect the crystals by vacuum filtration.[7] Wash the collected solid with a small amount of the cold solvent or the anti-solvent to remove any soluble impurities from the crystal surfaces. Dry the crystals under vacuum to remove residual solvent.[7]

Question 2: I followed the protocol, but instead of crystals, a sticky, immiscible oil formed at the bottom of my flask. What is "oiling out" and how can I fix it?

Answer:

"Oiling out" is one of the most common and frustrating problems in crystallization. It occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[2] This typically happens when the temperature of the solution is above the melting point of the solute at the point of supersaturation.[2][4] Impurities can also significantly lower the melting point of your compound, making it more prone to oiling out.[4][5][8] An oil rarely yields a pure product because impurities tend to be more soluble in the oil than in the solvent.[4]

Here’s how to troubleshoot this issue:

Troubleshooting Workflow for Oiling Out

G start Oily Product Observed reheat 1. Re-heat solution to dissolve the oil. Add more primary solvent if needed. start->reheat option1 Option A: Slower Cooling reheat->option1 Choose a strategy option2 Option B: Increase Dilution reheat->option2 Choose a strategy option3 Option C: Change Solvent System reheat->option3 Choose a strategy slow_cool_desc Allow flask to cool to RT undisturbed. Insulate flask for very slow cooling. option1->slow_cool_desc dilute_desc Add more primary solvent to the hot solution before attempting to cool again. option2->dilute_desc solvent_desc Choose a solvent with a lower boiling point or use a solvent/anti-solvent pair. option3->solvent_desc result Observe for Crystal Formation slow_cool_desc->result dilute_desc->result solvent_desc->result success Success: Isolate Crystals result->success Crystals Form failure Failure: Re-evaluate & Try Another Option result->failure Oil Forms Again

Detailed Steps to Resolve Oiling Out:

  • Re-dissolve the Oil: The first step is always to re-dissolve the oil. Add more of your primary (good) solvent and heat the mixture until you have a clear, homogeneous solution again.[4][8]

  • Attempt Slower Cooling: Rapid cooling is a common cause of oiling out.[2] Once the oil is re-dissolved, allow the flask to cool to room temperature as slowly as possible. You can insulate the flask with glass wool or a towel. This gives the molecules more time to orient themselves into an ordered crystal lattice.

  • Increase the Dilution: Oiling out can also be caused by a solution that is too concentrated. By adding more solvent at the heating stage, you lower the saturation point to a temperature that is hopefully below the melting point of your salt.[4]

  • Change the Solvent System: If the above methods fail, the chosen solvent may be inappropriate.

    • Lower Boiling Point Solvent: A solvent with a lower boiling point ensures that the solution's temperature is lower when saturation occurs, reducing the risk of being above the compound's melting point.[9]

    • Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent (like ethanol or methanol). Then, while still hot, slowly add a "poor" or "anti-solvent" (like toluene or hexane) until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify the solution, and then allow it to cool slowly.[6] This technique carefully adjusts the solubility to promote crystallization over oiling.

Question 3: My crystallization worked, but the yield is very low. How can I improve it?

Answer:

A low yield is a common issue that can often be rectified by optimizing the crystallization conditions. The primary cause of low yield is the product remaining dissolved in the mother liquor after filtration.[4]

Strategies to Maximize Crystal Yield:

  • Minimize Solvent Volume: The cardinal rule of crystallization is to use the minimum amount of hot solvent required to fully dissolve your compound.[8] Any excess solvent will retain more of your product in solution upon cooling, thus reducing your isolated yield.

  • Optimize Cooling: After initial crystal formation at room temperature, cool the flask in an ice-water bath (0 °C) or even a freezer (if the solvent's freezing point allows) for at least 30-60 minutes before filtration. This will significantly decrease the solubility of the oxalate salt and cause more of it to crystallize out of solution.[7]

  • Check the Mother Liquor: After filtering, you can test the remaining filtrate (mother liquor) for remaining product. A simple way is to reduce its volume by about half on a rotary evaporator and see if a significant second crop of crystals forms upon cooling. If so, your initial crystallization was inefficient.

  • Solvent Selection: The ideal solvent is one in which your compound is highly soluble when hot but has very low solubility when cold.[9] Refer to the table below to guide your solvent screening experiments.

Table 1: Common Solvents for Amine Salt Crystallization

SolventBoiling Point (°C)PolarityCommon UseNotes
Water100HighSolventGood for highly polar salts. Can sometimes promote oiling.
Ethanol78HighSolventExcellent general-purpose solvent for amine salts.[9]
Isopropanol (IPA)82Medium-HighSolventVery common and effective for amine oxalate salts.[1]
Methanol65HighSolventHighly effective but can be too good a solvent, leading to lower yields.
Acetonitrile82Medium-HighSolventCan be effective, but toxicity is a consideration.
Ethyl Acetate77MediumSolvent/Anti-solventGood for less polar salts or as an anti-solvent with alcohols.
Diethyl Ether35LowAnti-solventHighly effective anti-solvent, but very flammable.[1]
Hexane/Heptane~69Very LowAnti-solventExcellent for precipitating polar salts from more polar solvents.
Question 4: I have crystals, but they are very fine needles or powder. How can I grow larger, higher-quality crystals for analysis (e.g., X-ray crystallography)?

Answer:

The formation of very fine particles or needles indicates that nucleation (the initial formation of crystal seeds) occurred too rapidly and dominated over the process of crystal growth. To obtain larger, higher-quality crystals, you need to slow down the entire process to favor growth on existing nuclei rather than the formation of new ones.

Protocol for Recrystallization to Improve Crystal Quality

  • Select an Optimal Solvent System: The goal is to find a solvent or solvent mixture where the compound's solubility is moderately low at room temperature. This prevents "crashing out" of the solid. A solvent/anti-solvent system is often ideal for this.[10]

  • Prepare a Saturated Solution: Dissolve your powdered oxalate salt in the minimum amount of the chosen hot solvent or solvent system to create a saturated solution.

  • Slow Evaporation: This is a highly effective method for growing large, single crystals.

    • Transfer the hot, saturated solution to a clean vial or beaker.

    • Cover the container with parafilm.

    • Puncture a few small holes in the parafilm with a needle.

    • Place the container in a vibration-free area and leave it undisturbed for several days to weeks. The solvent will evaporate slowly, gradually increasing the concentration and allowing large, well-defined crystals to grow.

  • Vapor Diffusion: This is another excellent technique for growing high-quality crystals.

    • Dissolve your compound in a "good" solvent in a small, open vial.

    • Place this vial inside a larger, sealed jar that contains a layer of a volatile "anti-solvent."

    • Over time, the anti-solvent vapor will slowly diffuse into the solution in the inner vial, reducing the solubility of your compound and inducing the slow growth of crystals.

Workflow for Growing High-Quality Crystals

G start Start with Pure, Dry Oxalate Salt Powder prepare Prepare a Saturated Solution in an appropriate solvent system start->prepare method1 Method 1: Slow Evaporation prepare->method1 method2 Method 2: Vapor Diffusion prepare->method2 desc1 Cover solution with pierced film. Allow solvent to evaporate slowly over several days. method1->desc1 desc2 Place solution vial in a sealed jar containing an anti-solvent. Allow vapors to diffuse slowly. method2->desc2 result High-Quality Single Crystals desc1->result desc2->result

References
  • Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Buttke, L. G., Schueller, J. R., Pearson, C. S., & Beyer, K. D. (2016). Solubility of the Sodium and Ammonium Salts of Oxalic Acid in Water with Ammonium Sulfate. The Journal of Physical Chemistry A, 120(32), 6424–6433. [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Wikipedia. (n.d.). Solubility table. [Link]

  • ACS Publications. (2016). Solubility of the Sodium and Ammonium Salts of Oxalic Acid in Water with Ammonium Sulfate. The Journal of Physical Chemistry A. [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • ACS Publications. (1935). The Solubility of Ammonium Oxalate in Water. Journal of the American Chemical Society. [Link]

  • Unknown Source. (n.d.). Common Solvents for Crystallization. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Sciencemadness.org. (2009). Forming oxalate salts of amines. [Link]

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Technical Support Center: Optimization of Reaction Conditions for Metal Complexation

Author: BenchChem Technical Support Team. Date: January 2026

To: Valued Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Subject: A Practical Guide to Optimizing Metal Complexation Reactions

Welcome to the Technical Support Center. This guide is designed to provide you with practical, in-depth solutions for optimizing the synthesis of metal complexes. Drawing from established principles in coordination chemistry, this document addresses common experimental challenges in a direct question-and-answer format, explains the reasoning behind troubleshooting steps, and provides actionable protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the foundational parameters governing the successful formation of metal complexes.

Q1: Where should I start when optimizing a new metal complexation reaction?

A1: A logical starting point is to establish a baseline reaction and then systematically vary the most influential parameters one at a time. The most critical factors to consider initially are:

  • Stoichiometry: The molar ratio of the metal ion to the ligand(s) is fundamental. A typical starting point is a 1:1 or 1:2 metal-to-ligand ratio, but this can be adjusted based on the expected coordination number of the metal and the denticity of the ligand.[1][2]

  • Solvent: The choice of solvent is crucial as it must dissolve both the metal salt and the ligand. Alcohols like methanol and ethanol are common starting points.[1][3] The solvent can also act as a competing ligand, influencing reaction rates and complex stability.[4][5][6]

  • pH: For reactions in aqueous or protic solvents, pH is a master variable. It dictates the protonation state of the ligand and the potential for metal hydroxide formation, both of which directly impact complexation.[7][8][9]

  • Temperature: Many complexation reactions proceed readily at room temperature. However, if the reaction is slow or yields are low, moderate heating can improve reaction kinetics.[1]

Q2: How does pH affect the formation and stability of my complex?

A2: The pH of the reaction medium has a profound and multifaceted impact on metal complexation.[7][8]

  • Ligand Protonation: Many ligands contain basic functional groups (e.g., amines, carboxylates) that can be protonated at low pH.[7] This protonation directly competes with the metal ion for the ligand's binding sites, often preventing or weakening complex formation.[7] An optimal pH window exists where the ligand is sufficiently deprotonated to bind the metal effectively.[7][9]

  • Metal Hydrolysis: At high pH, many metal ions will react with hydroxide ions to form soluble metal-hydroxo species or precipitate as metal hydroxides.[7] This reduces the concentration of the "free" metal ion available to bind with your ligand.

  • Conditional Stability Constant: The combined effects of ligand protonation and metal hydrolysis mean that the effective or conditional stability constant of a complex is highly pH-dependent.[7][8][10] For any given metal-ligand system, there is typically an optimal pH range for maximizing complex formation.[7]

Q3: What role does the solvent play beyond just dissolving reactants?

A3: The solvent is an active participant in the complexation equilibrium.[3][5][11]

  • Coordination: Solvent molecules can coordinate to the metal ion, forming a "solvento-complex".[3][6] The ligand must then displace these coordinated solvent molecules for the desired complex to form.[3] Strongly coordinating solvents (like DMSO or DMF) can sometimes hinder the formation of the desired complex if the target ligand is a weak binder.

  • Solvation & Stability: Solvents stabilize reactants, products, and transition states differently.[5][11] A polar solvent might better stabilize charged intermediates and accelerate an ionic reaction pathway, while a nonpolar solvent might favor a neutral complex.[5] This differential stabilization can shift the reaction equilibrium and affect the final yield.[11]

  • Solubility: The solubility of the final complex is critical. If the complex is highly soluble, it may be difficult to isolate. Conversely, if it precipitates too quickly, it can trap impurities and unreacted starting materials, leading to a low-purity product.[1]

Part 2: Troubleshooting Guide

This section is structured to address specific experimental problems you may encounter.

Issue 1: Low or No Product Yield

Q: I've run my reaction, but the yield of my metal complex is consistently low or I'm not isolating any product. What are the likely causes and how can I fix it?

A: Low yield is a common problem that can stem from several sources.[1][12] A systematic approach is the best way to diagnose the issue.

Troubleshooting Steps & Causal Explanations:

Potential Cause Explanation Recommended Solution
Incorrect Stoichiometry The molar ratio of metal to ligand is not optimal for forming the desired complex. An incorrect ratio can lead to the formation of different species or leave excess starting material.[2][13]Verify the purity and mass of all reagents. Systematically screen different metal-to-ligand ratios (e.g., 2:1, 1:1, 1:2, 1:3). A slight excess of the ligand can sometimes drive the reaction to completion.[1]
Suboptimal pH The ligand may be protonated (at low pH) or the metal may be forming hydroxides (at high pH), preventing complexation.[7][9]Determine the pKa of your ligand. Buffer the reaction mixture or perform a pH screen across a range of values to find the optimal window for complex formation.[14]
Poor Solubility If reactants are not fully dissolved, the reaction will be slow and incomplete. If the product precipitates too early, it can trap starting materials.[1]Choose a solvent system where all reactants are soluble.[5] Consider using a co-solvent or a solvent with a higher boiling point to increase solubility and allow for heating.
Reaction Kinetics The reaction may be too slow at the current temperature or may not have run long enough to reach equilibrium.Increase the reaction temperature moderately and/or extend the reaction time. Monitor the reaction's progress using a suitable technique like TLC, UV-Vis, or NMR spectroscopy.[1]
Air/Moisture Sensitivity The metal ion may be susceptible to oxidation (e.g., Co(II) to Co(III), Fe(II) to Fe(III)), or the ligand may be prone to hydrolysis.[1][15]If you are working with an air-sensitive metal, conduct the reaction under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents to prevent hydrolysis.[15]

Workflow for Troubleshooting Low Yield

G start Low or No Yield check_stoi Verify Stoichiometry & Reagent Purity start->check_stoi check_conditions Review Reaction Conditions (Solvent, pH, Temp, Time) check_stoi->check_conditions Stoichiometry Correct vary_stoi Screen Metal:Ligand Ratios check_stoi->vary_stoi Purity/Ratio Issue check_sensitivity Is the reaction air/moisture sensitive? check_conditions->check_sensitivity vary_conditions Systematically Vary Conditions (e.g., pH Screen, Solvent Screen) check_sensitivity->vary_conditions No use_inert Use Inert Atmosphere & Anhydrous Solvents check_sensitivity->use_inert Yes vary_stoi->check_conditions outcome_ok Yield Improved vary_conditions->outcome_ok outcome_bad Still Low Yield vary_conditions->outcome_bad use_inert->vary_conditions

Caption: Troubleshooting workflow for low product yield in metal complex synthesis.[16]

Issue 2: Product Instability or Decomposition

Q: I've successfully synthesized my complex, but it changes color or decomposes over time, either in solution or as a solid. How can I prevent this?

A: Complex decomposition indicates sensitivity to environmental factors such as air, light, moisture, or heat.[15] Proper handling and storage are critical.

Troubleshooting Steps & Causal Explanations:

Potential Cause Explanation Recommended Solution
Oxidation The metal center is being oxidized by atmospheric oxygen, which is common for complexes with metals in lower oxidation states (e.g., Cu(I), Fe(II)).[15] This often results in a distinct color change.Store the complex as a solid under an inert atmosphere (Ar or N₂), preferably in a glovebox.[15] If storing in solution, use a thoroughly degassed, anhydrous aprotic solvent.
Photodecomposition Exposure to ambient or UV light can provide the energy to induce ligand dissociation or redox reactions within the complex.[15]Store samples in amber vials or wrap containers in aluminum foil to protect them from light.[15]
Thermal Decomposition The complex may not be stable at room temperature or higher. Degradation can involve the loss of ligands or decomposition of the ligand itself.[15]Store the complex at low temperatures (e.g., in a refrigerator or a -20°C freezer) to minimize thermal degradation pathways.[15]
Solvolysis/Hydrolysis Coordinated ligands are displaced by solvent molecules (solvolysis), especially water (hydrolysis). This is a common issue for complexes in protic solvents.Isolate the complex as a dry solid whenever possible. Avoid long-term storage in solution, particularly in protic or wet solvents.[15]

Key Indicators of Decomposition:

  • Color Change: An unexpected change in the color of the solid or solution is a primary indicator of a chemical transformation.[15]

  • Precipitate Formation: The appearance of an unexpected solid can indicate decomposition into an insoluble species.

  • Spectroscopic Changes: Monitor the complex using UV-Vis, IR, or NMR spectroscopy. The appearance of new peaks or the disappearance of characteristic peaks confirms decomposition.

Issue 3: Difficulty with Purification and Characterization

Q: My crude product is impure, and I'm struggling to purify it by recrystallization. How can I improve purity, and what are the essential characterization techniques?

A: Purification can be challenging, especially if impurities are trapped within the product. A multi-step purification and thorough characterization are essential for confirming the identity and purity of your complex.

Purification Strategies:

  • Washing: Before attempting recrystallization, thoroughly wash the crude solid product. Use the cold reaction solvent to remove soluble starting materials, followed by a non-solvent (like diethyl ether) to wash away organic impurities.[1]

  • Recrystallization: The key is finding a suitable solvent or solvent system. The ideal solvent should dissolve the complex when hot but not when cold. If a single solvent doesn't work, try a binary system (one "good" solvent and one "bad" or "anti-solvent").[17]

  • Column Chromatography: This technique can be effective for stable, neutral complexes but may cause decomposition for more labile ones.[1] A silica or alumina stationary phase can be used, but test for stability on a small scale first.

Essential Characterization Techniques:

Technique Information Provided Reference
FT-IR Spectroscopy Confirms coordination by showing shifts in ligand vibrational frequencies (e.g., C=O, N-H) and the appearance of new, low-frequency metal-ligand bands.[18][19][20]
UV-Vis Spectroscopy Provides information on the electronic structure of the complex, including d-d transitions and charge-transfer bands. Can be used to monitor reaction progress and determine stability constants.[10][18][21]
NMR Spectroscopy (¹H, ¹³C, etc.) Gives detailed structural information by showing how the chemical environment of the ligand's nuclei changes upon coordination to a (diamagnetic) metal center.[19][22]
Elemental Analysis (CHN) Determines the mass percentages of carbon, hydrogen, and nitrogen, which are compared to the calculated theoretical values for the proposed formula to confirm its composition.[18]
Mass Spectrometry Confirms the molecular weight of the complex. Electrospray Ionization (ESI-MS) is particularly useful for charged complexes.[18]
Single-Crystal X-ray Diffraction Provides the definitive, unambiguous 3D structure of the complex in the solid state, including bond lengths and angles. This is the "gold standard" for structural characterization.[19][22]

Part 3: Experimental Protocols

Protocol 1: General Procedure for a Trial Complexation Reaction

This protocol provides a robust starting point for synthesizing a new metal complex.

  • Reagent Preparation: Dissolve the ligand (e.g., 1.0 mmol) in a suitable solvent (e.g., 20 mL of ethanol) in a round-bottom flask equipped with a magnetic stir bar.

  • Metal Addition: In a separate vial, dissolve the metal salt (e.g., 0.5 mmol for a 1:2 metal:ligand ratio) in a minimum amount of the same solvent.

  • Reaction: Add the metal salt solution dropwise to the stirring ligand solution at room temperature.

  • Monitoring & Reaction Time: Allow the reaction to stir for a set period (e.g., 4-24 hours). If a precipitate forms immediately, the complex may be poorly soluble. If the solution remains clear, the complex may be soluble or the reaction may not have occurred. Monitor progress by TLC or UV-Vis if possible.[1]

  • Isolation: If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid sequentially with cold solvent, water, and then a non-polar solvent like diethyl ether to remove impurities.[1] If no solid forms, attempt to induce precipitation by slowly adding an anti-solvent or by reducing the volume of the solvent under reduced pressure.

  • Drying: Dry the isolated complex under vacuum to remove residual solvent.

  • Characterization: Characterize the crude product using FT-IR and determine the yield. Proceed with purification if necessary.

Workflow for General Synthesis

G dissolve_ligand 1. Dissolve Ligand in Solvent combine 3. Add Metal Solution Dropwise to Ligand dissolve_ligand->combine dissolve_metal 2. Dissolve Metal Salt dissolve_metal->combine react 4. Stir at Set Temperature & Time combine->react isolate 5. Isolate Product (Filtration or Precipitation) react->isolate wash 6. Wash Product isolate->wash dry 7. Dry Under Vacuum wash->dry characterize 8. Characterize & Calculate Yield dry->characterize

Caption: A general experimental workflow for metal complex synthesis.[1]

References

  • STABILITY CONSTANTS AND THEIR MEASUREMENT. (n.d.).
  • Determination of stability constants of strong metal–ligand complexes using anion or cation exchange chromatography and atomic spectrometry detection. (2014). RSC Publishing.
  • Dash, A. C., Nanda, R. K., & Aditya, S. (n.d.). SOLVENT EFFECTS ON THE REACTIONS OF COORDINATION COMPLEXES.
  • What are the best characterization techniques to predict the structure of synthesized powdered metal complexes? (2022). ResearchGate.
  • The determination of stability constants of complex inorganic species in aqueous solutions. (n.d.). ACS Publications.
  • Metal Complexes Characterization. (2021). Walsh Medical Media.
  • troubleshooting metal complex formation with 2-Hydroxy-5-methylisophthalaldehyde ligands. (n.d.). Benchchem.
  • effect of ph on complexation reaction. (2026). Filo.
  • Stability constants of metal complexes and their applications. (n.d.).
  • Solvent effects Definition. (n.d.). Inorganic Chemistry I Key Term | Fiveable.
  • Characterization of Organometallic Complexes. (2023). Chemistry LibreTexts.
  • preventing decomposition of 3,3'-Bipyridine, 1-oxide metal complexes. (n.d.). Benchchem.
  • Coordination stoichiometry effects on the binding hierarchy of histamine and imidazole-M2+ complexes. (n.d.). ResearchGate.
  • Solvent effect on complexation reactions. (2025). ResearchGate.
  • The effect of coordinated solvent molecules on metal coordination environments in single-crystal-to-single-crystal transformations. (n.d.). CrystEngComm (RSC Publishing).
  • Preparation, Analysis, and Characterization of Some Transition Metal Complexes—A Holistic Approach. (n.d.). Journal of Chemical Education - ACS Publications.
  • Stability constants of complexes. (n.d.). Wikipedia.
  • Technical Support Center: Optimizing Metal Complex Formation. (n.d.). Benchchem.
  • Ligand Exchange and the Stoichiometry of Metal Chalcogenide Nanocrystals: Spectroscopic Observation of Facile Metal-Carboxylate Displacement and Binding. (n.d.). Journal of the American Chemical Society.
  • Effect of pH on the complexation parameters for organic matter dissolved in river water. (n.d.).
  • Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy. (n.d.). PMC - NIH.
  • Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. (n.d.). Systematic Reviews in Pharmacy.
  • Are the metal identity and stoichiometry of metal complexes important for colchicine site binding and inhibition of tubulin polymerization? (2024). RSC Publishing.
  • Solvent effects. (n.d.). Wikipedia.
  • pH metric analysis of complex formation of Cu(II),Ni(II),Co(II) and Fe(III)metal ions and 2-hydroxy-4-substituted phenyl-6-subst. (n.d.). JOCPR.
  • Chemistry Vignettes: Stability of transition metal alkyls. (2014). YouTube.
  • The Influence of pH on Complexation Process of Copper(II) Phosphoethanolamine to Pyrimidine Nucleosides. (2021). PMC - NIH.
  • Process for destruction of metal complexes by ultraviolet irradiation. (n.d.). Google Patents.
  • Principles and practice of determining metal–protein affinities. (n.d.). PMC - NIH.
  • Techniques to Measure Binding. (2025). Biology LibreTexts.
  • Decomposition of metal-organic complexes and metal recovery in wastewater: A systematic review and meta-synthesis. (2024). PubMed.
  • Factors affecting the stability of complexes. (n.d.). Unacademy.
  • How can I get a Single crystal for metal complex? (2015). ResearchGate.
  • The Percentage Yield, Color and Decomposition Temperatures of the metal complexes. (n.d.). ResearchGate.
  • Consistently awful yields. (2018). Reddit.

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Technical Support Center: Stabilizing (2-Furylmethyl)(2-pyridinylmethyl)amine Oxalate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Furylmethyl)(2-pyridinylmethyl)amine oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for maintaining the integrity of this compound in solution. Our goal is to equip you with the knowledge to anticipate and prevent degradation, ensuring the reliability and reproducibility of your experiments.

Introduction to this compound

This compound (FPAO) is a molecule possessing a tertiary amine core flanked by a furan and a pyridine ring, formulated as an oxalate salt. This unique structure presents specific stability challenges that must be addressed to ensure its efficacy and prevent the formation of unwanted byproducts in solution. The primary points of potential degradation are the furan ring, which is susceptible to acidic conditions, and the amine group, which can be prone to oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The degradation of FPAO in solution is primarily governed by the stability of its constituent parts: the furan ring and the tertiary amine.

  • Furan Ring Instability: The furan moiety is an electron-rich aromatic system, making it susceptible to cleavage under acidic conditions. Protons can catalyze the hydrolysis of the furan ring, leading to the formation of dicarbonyl compounds. This is a well-documented degradation pathway for furan-containing molecules.[1]

  • Amine Oxidation: Tertiary amines, while generally more stable than primary or secondary amines, can undergo oxidation.[2] This process can be accelerated by the presence of oxygen, metal ions (which can act as catalysts), and light. Oxidative degradation can lead to the formation of N-oxides and other byproducts.

  • Oxalate Salt Dissociation: In solution, the oxalate salt will dissociate into the protonated amine and the oxalate anion. The pH of the solution will be critical in determining the equilibrium and the overall stability.

Q2: Why is the compound supplied as an oxalate salt?

A2: Amines are often converted to their salt form to improve their stability and handling characteristics. Forming an oxalate salt of a basic amine like (2-Furylmethyl)(2-pyridinylmethyl)amine increases its crystallinity and often enhances its stability as a solid. In solution, the oxalate provides a counter-ion and can help buffer the solution to a certain extent. However, the acidic nature of oxalic acid means that in aqueous solutions, the pH might be low enough to promote furan ring degradation over time.

Q3: What is the expected shelf-life of this compound in solution?

A3: The shelf-life in solution is highly dependent on the storage conditions. For many amine compounds, manufacturers do not provide a specific expiration date for the product in solution due to the variability in user-prepared solutions.[3][4] It is best practice to prepare solutions fresh. If storage is necessary, it should be for the shortest duration possible under optimized conditions (see troubleshooting guide below). We recommend performing a purity check (e.g., via HPLC) on stored solutions before use in critical applications.

Troubleshooting Guide: Preventing Degradation

This section provides actionable solutions to common stability problems encountered during experiments with this compound.

Issue 1: Rapid loss of parent compound in aqueous solution.
  • Likely Cause: Acid-catalyzed degradation of the furan ring. Even though it is an oxalate salt, the resulting pH in unbuffered water might be sufficiently acidic to promote hydrolysis of the furan.

  • Solutions:

    • pH Control: Maintain the pH of the solution in the neutral to slightly basic range (pH 7-8). This can be achieved by using a suitable buffer system, such as phosphate-buffered saline (PBS). Avoid acidic buffers. The basicity of amines decreases with conjugation, and while the amine in FPAO is not directly conjugated, the surrounding aromatic systems influence its properties.[5]

    • Solvent Choice: If the experimental conditions allow, consider using anhydrous aprotic organic solvents such as DMSO or DMF for stock solutions. These solvents will minimize the potential for acid-catalyzed hydrolysis. For working solutions that require an aqueous environment, prepare them fresh from the organic stock.

Issue 2: Appearance of unknown peaks in HPLC/LC-MS analysis after short-term storage.
  • Likely Cause: Oxidative degradation of the amine or furan moiety, potentially catalyzed by metal ions or light. High temperatures can also accelerate degradation.[6][7]

  • Solutions:

    • Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.

    • Use of Antioxidants: For long-term storage, the addition of a small amount of an antioxidant can be beneficial, but compatibility with your experimental system must be verified.

    • Chelating Agents: If metal contamination is suspected (e.g., from spatulas, glassware, or reagents), adding a small amount of a chelating agent like EDTA can sequester metal ions and prevent them from catalyzing oxidation.

    • Protection from Light: Store solutions in amber vials or wrap the container with aluminum foil to protect the compound from photolytic degradation.

    • Temperature Control: Store stock solutions at -20°C or -80°C. For working solutions, keep them on ice during experiments if possible.

Recommended Storage Conditions for FPAO Solutions
ParameterStock Solution (Anhydrous Organic Solvent)Working Solution (Aqueous)
Solvent DMSO, DMFpH 7-8 Buffer (e.g., PBS)
Temperature -20°C to -80°C2-8°C (short-term), -20°C (longer-term)
Atmosphere Inert Gas (Argon or Nitrogen)Deoxygenated Buffer
Light Protected from light (Amber vials)Protected from light
Additives None generally required for short-termConsider antioxidants/chelators for long-term
Visualizing the Degradation Pathway

The following diagram illustrates the potential degradation pathways for this compound.

G cluster_main FPAO in Solution cluster_degradation Degradation Pathways cluster_products Degradation Products cluster_prevention Preventative Measures A This compound B Furan Ring Opening (Acid-Catalyzed Hydrolysis) A->B H⁺ (Acid) H₂O C Amine Oxidation A->C O₂ Metal Ions Light D Dicarbonyl Compounds B->D E N-Oxide C->E P1 pH Control (7-8) Aprotic Solvents P1->B Inhibits P2 Inert Atmosphere Antioxidants Chelating Agents Light Protection Low Temperature P2->C Inhibits

Caption: Potential degradation pathways for FPAO and preventative measures.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stock Solution

This protocol outlines the recommended procedure for preparing a stable stock solution of this compound.

  • Solvent Preparation: Use a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Dissolution: Add the anhydrous solvent to the vial to achieve the target concentration. Mix thoroughly using a vortex mixer until the solid is completely dissolved.

  • Storage:

    • Aliquot the stock solution into smaller volumes in amber, screw-cap vials to avoid repeated freeze-thaw cycles.

    • Blanket the headspace of each vial with an inert gas (argon or nitrogen) before sealing.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Working Solution

This protocol describes how to prepare a working solution for experiments requiring an aqueous environment.

  • Buffer Preparation: Prepare a suitable buffer solution (e.g., 1x PBS) and adjust the pH to the 7.0-8.0 range. Deoxygenate the buffer by sparging with nitrogen or argon for at least 15-20 minutes.

  • Dilution:

    • Thaw a single aliquot of the stock solution (from Protocol 1) at room temperature.

    • Dilute the stock solution to the final desired concentration using the deoxygenated buffer.

    • Mix gently by inversion.

  • Immediate Use: It is highly recommended to use the aqueous working solution immediately after preparation. If short-term storage is unavoidable, keep the solution on ice and protected from light.

Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of your FPAO solution.

G A Prepare FPAO Solution (e.g., in buffered aqueous media) B Time Point 0 Analysis (HPLC/LC-MS for initial purity) A->B C Store Solution under Test Conditions (e.g., 4°C, RT, 37°C) B->C D Withdraw Aliquots at Defined Time Intervals (e.g., 1h, 4h, 24h, 48h) C->D E Analyze Aliquots (HPLC/LC-MS) D->E F Quantify Parent Compound and Identify Degradants E->F G Plot % Remaining Parent Compound vs. Time F->G

Caption: Experimental workflow for assessing FPAO solution stability.

References

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Effect of Various Parameters on the Thermal Stability and Corrosion of CO 2 -Loaded Tertiary Amine Blends. MDPI. [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. ResearchGate. [Link]

  • 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

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Technical Support Center: Overcoming Poor Solubility of (2-Furylmethyl)(2-pyridinylmethyl)amine Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Furylmethyl)(2-pyridinylmethyl)amine oxalate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound. As a senior application scientist, my goal is to provide you with not only procedural steps but also the scientific rationale behind them, enabling you to make informed decisions in your experimental work.

Introduction: Understanding the Challenge

This compound is a salt composed of a basic amine ((2-Furylmethyl)(2-pyridinylmethyl)amine) and an acidic counter-ion (oxalate). The poor solubility of this salt is a common hurdle in experimental settings. This guide will provide a structured, question-and-answer-based approach to systematically troubleshoot and overcome these solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

The low aqueous solubility of this compound likely stems from a combination of factors related to its crystal lattice energy and the nature of its constituent ions. Oxalate salts, in particular, can be poorly soluble due to the divalent nature of the oxalate anion, which can lead to strong ionic interactions within the crystal lattice.[1][2][3] Furthermore, the organic amine cation has limited aqueous solubility due to its hydrophobic furan and pyridine rings.

Q2: I've tried heating the solution, but the compound precipitates out upon cooling. What's happening?

This phenomenon, known as temperature-dependent solubility, is common for many compounds. While heating can increase the kinetic energy of the solvent molecules, allowing them to better solvate the solute, the solution can become supersaturated. Upon cooling, the solubility decreases, and the excess solute precipitates out of the solution. To maintain solubility at room temperature, a more robust strategy than temperature elevation alone is required.

Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility

This section provides a systematic approach to addressing the poor solubility of this compound. We will explore several techniques, starting with the simplest and progressing to more complex methods.

Issue 1: Sub-optimal pH of the Solution

The solubility of amine salts is often highly dependent on the pH of the solution.[4][5] The amine group in your compound is basic and will be protonated at acidic pH. The oxalate counter-ion is the conjugate base of a weak diprotic acid (oxalic acid) and will be in its dianionic form at neutral and basic pH.

Troubleshooting Protocol 1: pH Adjustment

  • Prepare a slurry: Suspend a known amount of this compound in your desired aqueous solvent (e.g., water, buffer).

  • Acidification: Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring the pH and observing for dissolution. As the pH decreases, the oxalate anion will be protonated, potentially disrupting the crystal lattice and increasing solubility.

  • Alkalinization: If acidification does not yield the desired solubility, attempt to basify a separate slurry. Slowly add a dilute base (e.g., 0.1 M NaOH) dropwise. This will deprotonate the amine, converting it to the free base, which may have different solubility characteristics.

  • Determine the pH-solubility profile: For a more comprehensive understanding, systematically measure the solubility of the compound across a range of pH values. This will help you identify the optimal pH for complete dissolution. It is advisable to formulate at a pH at least two units away from the pH of maximum solubility (pHmax) to avoid potential precipitation issues.[6]

Diagram 1: The Impact of pH on the Ionization State and Solubility of this compound

G cluster_acidic Acidic pH cluster_neutral Neutral pH cluster_basic Basic pH Acidic_Species Protonated Amine (Cationic) Oxalate_Species_Acid Oxalic Acid/Bio-oxalate (Neutral/Anionic) Solubility_Acid Potentially Higher Solubility Oxalate_Species_Acid->Solubility_Acid Disrupted Crystal Lattice Neutral_Species Protonated Amine (Cationic) Oxalate_Species_Neutral Oxalate (Dianionic) Solubility_Neutral Poor Solubility Oxalate_Species_Neutral->Solubility_Neutral Strong Crystal Lattice Basic_Species Free Amine (Neutral) Oxalate_Species_Basic Oxalate (Dianionic) Solubility_Basic Solubility of Free Base Oxalate_Species_Basic->Solubility_Basic Different Solid Form

Caption: Logical relationship of pH and solubility.

Issue 2: Insufficient Solvent Polarity

If pH adjustment alone is insufficient, the inherent polarity of the solvent may not be optimal for dissolving your compound.

Troubleshooting Protocol 2: Co-solvency

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[7][8][9]

  • Select appropriate co-solvents: Common co-solvents for pharmaceutical applications include ethanol, propylene glycol, and polyethylene glycol (PEG).

  • Prepare co-solvent mixtures: Create a series of solvent systems with varying proportions of the co-solvent and your primary aqueous solvent (e.g., 10%, 20%, 50% ethanol in water).

  • Determine solubility: Measure the solubility of your compound in each co-solvent mixture.

  • Consider biocompatibility: If your application is for biological systems, ensure that the chosen co-solvent and its concentration are non-toxic.

Table 1: Common Co-solvents and Their Properties

Co-solventDielectric ConstantNotes
Water80.1Highly polar
Ethanol24.3Moderately polar, common in formulations
Propylene Glycol32.0Good solubilizing agent for many organic compounds
PEG 40012.4Low-toxicity polymer, often used in drug delivery
Issue 3: Strong Crystal Lattice Energy

The oxalate salt form may have a particularly stable crystal structure that is difficult to disrupt. In such cases, exploring alternative salt forms can be a powerful strategy.

Troubleshooting Protocol 3: Salt Screening

The choice of the counter-ion has a significant impact on the physicochemical properties of a salt, including its solubility.[1][2][10] A salt screening study involves preparing a variety of different salts of your parent amine and evaluating their solubilities.

  • Select alternative counter-ions: Choose a range of acids with different properties (e.g., hydrochloride, sulfate, mesylate, citrate).

  • Salt formation: React the free base of (2-Furylmethyl)(2-pyridinylmethyl)amine with each of the selected acids.

  • Characterize the new salts: Confirm the formation of the new salts using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • Measure solubility: Determine the aqueous solubility of each new salt form.

Diagram 2: Experimental Workflow for Solubility Enhancement

G Start Poorly Soluble This compound pH_Adjustment Protocol 1: pH Adjustment Start->pH_Adjustment Co_solvency Protocol 2: Co-solvency pH_Adjustment->Co_solvency Failure Soluble Soluble Compound pH_Adjustment->Soluble Success Salt_Screening Protocol 3: Salt Screening Co_solvency->Salt_Screening Failure Co_solvency->Soluble Success Particle_Size_Reduction Further Strategies: Particle Size Reduction Salt_Screening->Particle_Size_Reduction Failure Salt_Screening->Soluble Success Particle_Size_Reduction->Soluble Success Insoluble Still Insoluble Particle_Size_Reduction->Insoluble Failure

Caption: A systematic workflow for troubleshooting solubility.

Advanced Strategies

If the above methods do not yield satisfactory results, more advanced techniques can be employed. These often require specialized equipment and expertise.

  • Particle Size Reduction: Decreasing the particle size of the compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate. Techniques such as micronization can be employed.

  • Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the molecular level.[9][11] This can create a more readily dissolvable amorphous form of the compound.

  • Complexation: The use of complexing agents, such as cyclodextrins, can encapsulate the poorly soluble molecule, increasing its apparent solubility.

Conclusion

Overcoming the poor solubility of this compound requires a systematic and informed approach. By understanding the underlying chemical principles and methodically applying the troubleshooting strategies outlined in this guide, you can significantly improve your chances of success. Remember to carefully document your experimental conditions and results to build a comprehensive understanding of your compound's behavior.

References

  • Babu, R. J., & Singh, M. (2007). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed. [Link]

  • Serajuddin, A. T. M. (2007). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. ResearchGate. [Link]

  • Li, S., & Taylor, L. S. (2021). Effect of Counterions on Dissolution of Amorphous Solid Dispersions Studied by Surface Area Normalized Dissolution. Molecular Pharmaceutics. [Link]

  • Thakral, S., & Suryanarayanan, R. (2019). Impact of Mixed Counter Ion on Saturation Solubility of Esylate Salt of a Weak Basic Drug to Formulate Physically Stable and Non-Hemolytic Ready to Use Injectable Solution. PubMed. [Link]

  • Ståhl, P., & Nakano, M. (2000). Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. Pharmaceutical Research. [Link]

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  • Grases, F., Costa-Bauzá, A., & Prieto, R. M. (1995). Solubility, inhibited growth and dissolution kinetics of calcium oxalate crystals in solutions, containing hippuric acid. PubMed. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

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  • Georganics. (n.d.). 2-FURYLMETHYL-(7H-PURIN-6-YL)AMINE. Georganics. [Link]

  • Fargue, S., et al. (2015). [Oxalate: a poorly soluble organic waste with consequences]. Revue Medicale Suisse. [Link]

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  • National Institute of Standards and Technology. (n.d.). 2-Furanmethanamine. NIST Chemistry WebBook. [Link]

  • Diop, M. B., et al. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. American Journal of Heterocyclic Chemistry. [Link]

  • Reddit. (2018). Why is oxalic acid so much more soluble than sodium oxalate? r/chemistry. [Link]

  • Sciencemadness.org. (2009). Forming oxalte salts of amines. Sciencemadness Discussion Board. [Link]

  • Bautier, A., et al. (2018). Effect of oxalate and pH on chrysotile dissolution at 25 C: An experimental study. Geochimica et Cosmochimica Acta. [Link]

  • Al-Shdefat, R., et al. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Molecules. [Link]

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  • Guangzhou Webo Technology Co., Ltd. (n.d.). (2-furylmethyl)(4-pyridinylmethyl)amine oxalate. Guangzhou Webo Technology Co., Ltd.. [Link]

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Technical Support Center: Synthesis of Pyridinylmethylamine Ligands

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the synthesis of pyridinylmethylamine ligands. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important class of compounds. Pyridinylmethylamines are key structural motifs in numerous pharmaceuticals and serve as versatile ligands in coordination chemistry. However, their synthesis is often plagued by side reactions that can complicate purification and reduce yields.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section is organized by common problems observed during the synthesis of pyridinylmethylamine ligands. Each issue is presented in a question-and-answer format, detailing the probable causes and offering actionable solutions with step-by-step protocols.

Issue 1: Low Yield of the Desired Product in Reductive Amination

Question: I am performing a reductive amination of a pyridine-aldehyde with an amine to synthesize a pyridinylmethylamine ligand, but my yields are consistently low. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in reductive aminations are a frequent challenge and can stem from several factors, including inefficient imine formation, competing reduction of the starting aldehyde, or the formation of over-alkylated byproducts.[1][2]

Probable Causes & Recommended Solutions:

  • Inefficient Imine Formation: The initial step of reductive amination is the formation of an imine intermediate from the pyridine-aldehyde and the amine. This reaction is an equilibrium process, and the presence of water can shift the equilibrium back towards the starting materials.

    • Solution: Conduct the reaction under anhydrous conditions. The use of a dehydrating agent, such as 4 Å molecular sieves, can effectively remove water as it is formed and drive the reaction towards the imine.[1]

  • Competing Aldehyde Reduction: The reducing agent can react directly with the starting pyridine-aldehyde, leading to the formation of the corresponding alcohol, a common byproduct that reduces the overall yield of the desired amine.

    • Solution: Choose a reducing agent that is selective for the imine over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for this reason.[3][4] Alternatively, a two-step procedure where the imine is formed first, followed by the addition of the reducing agent, can also mitigate this side reaction.

  • Over-alkylation: The newly formed secondary amine product can react further with the starting aldehyde to form a tertiary amine, especially if the secondary amine is more nucleophilic than the starting primary amine.[1][3]

    • Solution: Using a slight excess of the primary amine can help to outcompete the secondary amine for the aldehyde. Careful control of stoichiometry is crucial.

Optimized Protocol for Reductive Amination:
  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyridine-aldehyde (1.0 equiv.) and anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Amine Addition: Add the primary amine (1.1-1.2 equiv.) to the solution.

  • Dehydrating Agent: Add activated 4 Å molecular sieves.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS.

  • Reducing Agent Addition: Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise.

  • Reaction Monitoring: Continue to stir the reaction at room temperature and monitor its progress until the starting materials are consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[5]

Issue 2: Formation of N-Formyl Byproduct in Leuckart-Wallach and Eschweiler-Clarke Reactions

Question: I am attempting to synthesize a pyridinylmethylamine using the Leuckart-Wallach or Eschweiler-Clarke reaction and am observing a significant amount of an N-formyl byproduct. How can I prevent this?

Answer: The Leuckart-Wallach and Eschweiler-Clarke reactions are classical methods for the reductive amination of carbonyls using formic acid or its derivatives as the hydride source.[6][7] A common side reaction is the formation of N-formyl amides, which arises from the reaction of the amine product with formic acid.[8]

Probable Causes & Recommended Solutions:

  • Excess Formic Acid and High Temperatures: The conditions of the Leuckart-Wallach reaction, which typically involve high temperatures and an excess of formic acid, are conducive to the formylation of the amine product.[6]

  • Incomplete Reduction: In the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid to methylate primary or secondary amines, incomplete reduction of the intermediate iminium ion can lead to side reactions, including formylation.[9][10][11]

Solutions:

  • Hydrolysis of the Formamide: The N-formyl byproduct can often be hydrolyzed back to the desired amine by treating the crude reaction mixture with aqueous acid (e.g., HCl) or base (e.g., NaOH) during the work-up.[12]

  • Alternative Reducing Agents: Consider using alternative reductive amination protocols that do not employ formic acid. As mentioned in Issue 1, methods using borohydride reagents like NaBH(OAc)₃ or NaBH₃CN are excellent alternatives that avoid N-formylation.[3]

Protocol for Hydrolysis of N-Formyl Byproduct:
  • Reaction Work-up: After the Leuckart-Wallach or Eschweiler-Clarke reaction is complete, cool the reaction mixture to room temperature.

  • Acidic Hydrolysis: Carefully add an excess of aqueous hydrochloric acid (e.g., 3 M HCl) to the reaction mixture.

  • Heating: Heat the mixture to reflux for several hours to overnight to ensure complete hydrolysis of the formamide. Monitor the reaction by TLC or LC-MS.

  • Basification and Extraction: Cool the mixture and carefully basify with a strong base (e.g., solid NaOH or concentrated NaOH solution) until the pH is >10. Extract the aqueous layer multiple times with an appropriate organic solvent.

  • Purification: Combine the organic extracts, dry, and concentrate. Purify the crude amine as necessary.

Issue 3: Difficulty in Purifying the Final Pyridinylmethylamine Ligand

Question: My synthesis appears to be successful, but I am struggling to purify the final pyridinylmethylamine ligand from starting materials and byproducts. What purification strategies are most effective?

Answer: The basic nature of the pyridine and amine functionalities in pyridinylmethylamine ligands can sometimes complicate standard silica gel chromatography. These compounds can streak on silica gel, leading to poor separation.

Effective Purification Strategies:

  • Acid-Base Extraction: This is a powerful technique for separating basic compounds like amines from neutral or acidic impurities.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

    • Extract the organic solution with an aqueous acid (e.g., 1 M HCl). The basic pyridinylmethylamine will move into the aqueous layer as its hydrochloride salt.

    • Separate the layers. The organic layer will contain non-basic impurities.

    • Wash the acidic aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Carefully basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 10.

    • Extract the now free-based amine back into an organic solvent.

    • Dry the organic layer, filter, and concentrate to obtain the purified amine.[13]

  • Modified Column Chromatography:

    • Amine-Treated Silica Gel: Pre-treating the silica gel with a small amount of a volatile base like triethylamine (e.g., by adding 1-2% triethylamine to the eluent) can help to prevent streaking and improve the separation of basic compounds.

    • Reverse-Phase Chromatography: For more polar pyridinylmethylamine ligands, reverse-phase chromatography (e.g., using C18 silica) can be an effective alternative to normal-phase chromatography.[5]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to pyridinylmethylamines?

A1: The most common synthetic routes include:

  • Reductive Amination of Pyridine Aldehydes: This is a versatile and widely used method where a pyridine-2-carboxaldehyde, pyridine-3-carboxaldehyde, or pyridine-4-carboxaldehyde is reacted with a primary or secondary amine in the presence of a reducing agent.[2][3]

  • Reduction of Pyridine Nitriles: 2-Cyanopyridine, 3-cyanopyridine, or 4-cyanopyridine can be reduced to the corresponding aminomethylpyridine using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Raney Nickel) or chemical reductants (e.g., LiAlH₄).[14]

  • Nucleophilic Substitution on (Halomethyl)pyridines: Reacting a (chloromethyl)pyridine or (bromomethyl)pyridine with an amine can also yield the desired product, though over-alkylation can be a significant issue.[15]

Q2: Can I use the Eschweiler-Clarke reaction to introduce alkyl groups other than methyl?

A2: The classical Eschweiler-Clarke reaction is specific for methylation, as it uses formaldehyde as the carbonyl source.[9][10] For the introduction of other alkyl groups, the Leuckart-Wallach reaction is more suitable, as it can employ other aldehydes or ketones.[6][12]

Q3: Are there any green chemistry considerations for the synthesis of pyridinylmethylamine ligands?

A3: Yes, several green chemistry principles can be applied. One-pot reductive amination reactions are generally preferred as they reduce the number of steps and waste generated.[2] Catalytic hydrogenation is a greener reduction method compared to the use of stoichiometric metal hydride reagents. Additionally, choosing safer solvents and minimizing energy consumption are important considerations.[16]

Visualizing Reaction Pathways

To better understand the chemical transformations and potential side reactions, the following diagrams illustrate the key pathways discussed.

Reductive Amination Pathway and Side Reactions

G Start Pyridine-aldehyde + Amine Imine Imine Intermediate Start->Imine + H₂O Aldehol Pyridinylmethanol (Byproduct) Start->Aldehol Reduction of Aldehyde Product Desired Pyridinylmethylamine (Secondary Amine) Imine->Product Reduction (e.g., NaBH(OAc)₃) TertiaryAmine Tertiary Amine (Over-alkylation Byproduct) Product->TertiaryAmine + Pyridine-aldehyde, then Reduction

Caption: Reductive amination pathway with potential side reactions.

Eschweiler-Clarke Reaction Mechanism

G PrimaryAmine Primary Amine IminiumIon1 Iminium Ion PrimaryAmine->IminiumIon1 + Formaldehyde, -H₂O Formaldehyde1 Formaldehyde SecondaryAmine Secondary Amine IminiumIon1->SecondaryAmine + H⁻ (from Formic Acid) IminiumIon2 Iminium Ion SecondaryAmine->IminiumIon2 + Formaldehyde, -H₂O Formaldehyde2 Formaldehyde TertiaryAmine Tertiary Amine (Product) IminiumIon2->TertiaryAmine + H⁻ (from Formic Acid) FormicAcid Formic Acid (Hydride Source)

Caption: Stepwise mechanism of the Eschweiler-Clarke reaction.

Quantitative Data Summary

Reaction TypeCommon Reducing AgentsTypical YieldsKey AdvantagesCommon Side Products
Reductive Amination NaBH(OAc)₃, NaBH₃CN, H₂/Catalyst60-95%High selectivity, mild conditionsAlcohol from aldehyde reduction, over-alkylation products[1][3]
Leuckart-Wallach Formic acid, Ammonium formate40-80%Inexpensive reagentsN-formyl amides, over-alkylation[6][12]
Eschweiler-Clarke Formaldehyde, Formic acid70-95%Specific for methylation, avoids quaternary salts[10][17]N-formyl amides
Nitrile Reduction H₂/Raney Ni, LiAlH₄70-90%Direct conversion from nitriles-

References

  • BenchChem. (n.d.). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines.
  • BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • Pelter, A., et al. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org.
  • Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction.
  • Wikipedia. (n.d.). Eschweiler–Clarke reaction.
  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction.
  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction.
  • MDPI. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction.
  • Beilstein Journals. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes.
  • ResearchGate. (n.d.). Synthesis process. Synthetic routes of PSBC using 2-(aminomethyl)pyridine as raw material.
  • Google Patents. (n.d.). Process for the preparation on 2-aminomethylpyridine derivatives.
  • Google Patents. (n.d.). Synthesis method and intermediates of pyridin-2-yl-methylamine.
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  • ChemicalBook. (2025). 2-Picolylamine | 3731-51-9.
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  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Pyridine Ring Synthesis.
  • Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
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Technical Support Center: Purification of (2-Furylmethyl)(2-pyridinylmethyl)amine Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (2-Furylmethyl)(2-pyridinylmethyl)amine oxalate (CAS 1158770-65-0). This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Here, we address the common challenges associated with its purification, providing field-tested solutions and the scientific rationale behind them.

Introduction: Understanding the Challenge

This compound is a heterocyclic amine salt. Its purification is often complicated by a combination of factors inherent to its structure:

  • Basicity of the Pyridine Ring: The pyridine nitrogen is basic (pKa ~5-6) and can interact strongly with acidic surfaces, most notably the silanol groups on standard silica gel, leading to significant peak tailing during chromatography.[1]

  • Polarity of the Oxalate Salt: As a salt, the compound has high polarity, which influences its solubility profile and can make it challenging to elute from polar stationary phases.

  • Potential for "Oiling Out": Amine salts, particularly those that are not perfectly pure, have a tendency to separate as viscous oils or gums during crystallization attempts instead of forming well-defined crystals.[2]

  • Impurity Profile: Typical impurities may include unreacted starting materials, byproducts from the synthesis, or residual oxalic acid, all of which can interfere with crystallization.

This guide provides a systematic approach to overcoming these challenges through robust troubleshooting and optimized protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

The two most effective methods are recrystallization and column chromatography. Recrystallization is preferred for achieving high purity on a larger scale if a suitable solvent system can be identified. Column chromatography is excellent for separating the target compound from impurities with different polarities but requires optimization to handle the basic nature of the amine.[3]

Q2: What are the most common impurities I should expect?

Common impurities often stem from the synthetic route and can include:

  • Unreacted starting materials (e.g., 2-(aminomethyl)furan, 2-(chloromethyl)pyridine).

  • Homocoupled byproducts.

  • Residual, unreacted oxalic acid.

  • Solvents used in the synthesis or workup, which can become trapped in the solid.[4]

Q3: How can I assess the purity of my material effectively? A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): An indispensable tool for initial assessment and for developing conditions for column chromatography. Use a mobile phase containing a small amount of base (e.g., 1% triethylamine in ethyl acetate/hexanes) to minimize streaking.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A C18 column is a common starting point, but peak tailing can be an issue.[1] Using a mobile phase with a low pH (e.g., 0.1% trifluoroacetic acid or formic acid) can protonate the pyridine nitrogen and improve peak shape.[5]

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can reveal the presence of impurities if they are at a significant level (>1-2%).

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.

Q4: Is the oxalate salt stable?

Amine oxalate salts are generally stable crystalline solids. However, like many amines, the free base can be susceptible to oxidation over time. The furan ring can also be sensitive to strongly acidic conditions. It is recommended to store the purified oxalate salt in a cool, dry, dark place under an inert atmosphere if possible.

Troubleshooting Guide: Common Purification Issues

Issue 1: Recrystallization yields an oil or gummy solid, not crystals.

Root Cause Analysis: This phenomenon, known as "oiling out," occurs when the solute separates from the solution at a temperature above its melting point or when impurities depress the melting point and interfere with crystal lattice formation.[2] For amine salts, this is a very common problem.

Solutions:

  • Lower the Crystallization Temperature: After dissolving the compound in the hot solvent, allow it to cool much more slowly. A gradual decrease in temperature is critical for orderly crystal growth. Try cooling to room temperature first, then transferring to a 4°C refrigerator, and finally to a -20°C freezer.

  • Add an Anti-Solvent: Dissolve the compound in a minimum amount of a good solvent (e.g., methanol, ethanol, isopropanol). Then, slowly add a non-polar "anti-solvent" (e.g., diethyl ether, hexanes, toluene) dropwise until persistent cloudiness is observed.[2][6] This reduces the overall solubility and can promote precipitation.

  • Trituration: If you have an oil, try removing the solvent and adding a poor solvent in which the desired compound is insoluble but the impurities might be soluble (e.g., cold diethyl ether). Vigorously stir or sonicate the mixture. This can sometimes break up the oil and induce crystallization.[2]

  • "Seed" the Solution: If you have a small amount of pure crystalline material from a previous batch, add a tiny crystal to the supersaturated solution to act as a nucleation point.

Caption: A decision tree for troubleshooting oiling out during recrystallization.

Issue 2: Severe peak tailing during silica gel column chromatography.

Root Cause Analysis: The basic nitrogen atom of the pyridine ring strongly and sometimes irreversibly interacts with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[1] This leads to a secondary retention mechanism that causes the analyte to elute slowly and asymmetrically, resulting in a "tailed" peak.

Solutions:

  • Add a Competing Base to the Mobile Phase: This is the most common and effective solution. Add a small amount of a competing base, such as triethylamine (TEA) or pyridine (0.5-2% v/v), to your mobile phase. The competing base will preferentially bind to the active silanol sites, effectively masking them from your compound and leading to a more symmetrical peak shape.[1]

  • Use a Different Stationary Phase:

    • Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.

    • End-Capped Silica: Use silica gel that has been "end-capped" (e.g., treated with trimethylsilyl chloride) to reduce the number of free silanol groups.

    • Polymer-Based Columns: These columns lack silanol groups entirely and can provide excellent peak shape for basic compounds.

  • Mobile Phase pH Adjustment (HPLC): For analytical or preparative HPLC, adjusting the mobile phase pH to be 2-3 units below the pKa of the amine (e.g., pH 2.5-3.5) will protonate the amine, which can sometimes improve peak shape on certain columns. However, this can also increase retention.[1]

Sources

Technical Support Center: (2-Furylmethyl)(2-pyridinylmethyl)amine Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for stabilizing metal complexes of (2-Furylmethyl)(2-pyridinylmethyl)amine.

Welcome to the dedicated technical resource for researchers, chemists, and drug development professionals working with the versatile N,N-bidentate ligand, (2-Furylmethyl)(2-pyridinylmethyl)amine (FPMA). This guide is designed to provide practical, field-tested insights into the synthesis, stabilization, and characterization of its metal complexes. Our goal is to move beyond simple protocols and explain the chemical reasoning behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.

Introduction to FPMA Coordination Chemistry

(2-Furylmethyl)(2-pyridinylmethyl)amine is a chelating ligand that combines the π-accepting properties of a pyridine ring with the electron-rich furan moiety. This unique electronic and structural combination makes it a compelling ligand for stabilizing a wide range of transition metal ions. The resulting complexes have potential applications in catalysis, materials science, and bioinorganic chemistry.[1][2] However, the successful synthesis and handling of these complexes require a nuanced understanding of their stability, which can be influenced by factors ranging from ligand purity to the reaction atmosphere. This guide provides a systematic approach to navigating these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the use of FPMA in coordination chemistry.

Q1: What is the typical coordination mode of the FPMA ligand? A1: FPMA typically acts as a neutral bidentate (N,N) ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and the secondary amine nitrogen.[3] This forms a stable five-membered chelate ring, a thermodynamically favorable arrangement known as the chelate effect, which enhances complex stability compared to monodentate ligands.[4]

Q2: Which metal ions are suitable for complexation with FPMA? A2: FPMA is versatile and can form stable complexes with a variety of transition metals, including but not limited to copper(I/II), iron(II/III), nickel(II), cobalt(II/III), zinc(II), and ruthenium(II).[5][6] The stability of these complexes is influenced by the intrinsic properties of the metal ion (e.g., charge, ionic radius) and the desired coordination geometry.

Q3: How does the furan ring influence the properties of the metal complex? A3: The furan ring serves two primary roles. Electronically, it acts as a weak π-donor, which can influence the redox potential of the metal center. Structurally, its stereochemical requirements can affect the overall geometry of the complex. However, researchers must be aware that the furan moiety can be susceptible to degradation under strongly acidic conditions, a critical factor in both synthesis and application.[7][8]

Q4: What are the primary factors that determine the stability of an FPMA metal complex in solution? A4: The overall stability, often quantified by the stability constant (β), is a multifactorial property.[4][9] Key determinants include:

  • The Metal Ion: The nature of the metal (e.g., its position in the Irving-Williams series).

  • The Chelate Effect: The inherent stability gained from the bidentate coordination of FPMA.

  • Solvent: The coordinating ability of the solvent can compete with the ligand.

  • pH: The acidity of the medium can lead to protonation of the ligand's nitrogen donors or degradation of the furan ring.

  • Counter-ion: Non-coordinating anions (e.g., ClO₄⁻, PF₆⁻, BF₄⁻) are generally preferred to prevent competition for metal coordination sites.

Part 2: Troubleshooting Guide for Experimental Workflows

This section provides solutions to specific problems you may encounter during your experiments. The format is designed for quick problem identification and resolution.

Section 2.1: Ligand Synthesis & Purity Issues

Q: My FPMA ligand synthesis (reductive amination of 2-furfuraldehyde with 2-(aminomethyl)pyridine) results in a low yield and multiple side products. What went wrong? A: This is a common issue often traced back to the reaction conditions or the purity of the starting materials.

  • Causality: Reductive amination first forms an imine intermediate, which is then reduced. If the reducing agent is too reactive or added too quickly, it can reduce the starting aldehyde before the imine forms. Conversely, if the reaction is too slow, the imine can polymerize or degrade.

  • Solutions:

    • Check Starting Material Purity: Ensure 2-furfuraldehyde is freshly distilled or from a recently opened bottle, as it can oxidize and polymerize on storage.

    • Control the Reduction: Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). It is less reactive towards aldehydes than sodium borohydride (NaBH₄), allowing the imine to form efficiently before reduction.

    • Optimize pH: The reaction is often most efficient in a weakly acidic medium (pH 4-6), which catalyzes imine formation without promoting side reactions. Acetic acid is a common choice.

    • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials and the formation of the product. This helps determine the optimal reaction time.[10]

Q: My purified FPMA ligand is a yellow or brown oil/solid, not the expected off-white solid. Is it usable? A: Discoloration often indicates impurities. Using impure ligand is a primary cause of failed complexation reactions.[11]

  • Causality: The color may stem from oxidized impurities or residual starting materials. These impurities can compete with the FPMA for metal binding, leading to mixtures of complexes or complete reaction failure.

  • Solutions:

    • Purification is Critical: Do not proceed without rigorous purification. Column chromatography on silica gel is typically effective. A gradient elution system (e.g., dichloromethane/methanol or hexanes/ethyl acetate with a small amount of triethylamine to prevent protonation on the column) is recommended.

    • Characterize Thoroughly: Confirm the purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR should show clean, sharp peaks with the correct integration ratios.[12]

Section 2.2: Metal Complexation Failures

Q: I'm trying to synthesize an FPMA complex, but I only recover my starting materials (the ligand and the metal salt). Why isn't the reaction working? A: This failure typically points to an issue with reaction kinetics, thermodynamics, or the choice of reagents.

  • Causality & Solutions:

    • Incorrect Solvent: The solvent may be too strongly coordinating. For example, using a solvent like DMSO with a labile metal ion might result in the formation of a stable metal-solvent complex that prevents the FPMA ligand from binding. Solution: Switch to a less coordinating solvent like acetonitrile, methanol, ethanol, or dichloromethane.[13]

    • Competing Counter-ion: The anion from your metal salt (e.g., chloride, acetate) might be binding strongly to the metal center, preventing ligand exchange. Solution: Use a metal salt with a non-coordinating or weakly coordinating anion, such as perchlorate (ClO₄⁻), triflate (OTf⁻), or tetrafluoroborate (BF₄⁻).

    • Atmospheric Sensitivity: If you are working with an easily oxidizable metal state like Cu(I) or Fe(II), oxygen from the air can oxidize the metal, preventing the formation of the desired complex. Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques.[10]

    • Insufficient Reaction Time/Temperature: Complex formation can be slow. Solution: Try heating the reaction mixture (e.g., to 40-60 °C) and extending the reaction time. Monitor the reaction by TLC or UV-Vis spectroscopy to track the formation of the complex.

Section 2.3: Product Instability & Decomposition

Q: I successfully isolated my FPMA complex, but it changes color and decomposes upon standing or during workup. What is causing this instability? A: Instability often relates to sensitivity to air, light, or trace amounts of acid/base.

  • Causality & Solutions:

    • Oxidative Instability: The metal center may be air-sensitive. For example, many Fe(II) complexes will slowly oxidize to Fe(III) in the presence of air, often accompanied by a color change. Solution: Store the complex under an inert atmosphere and in a freezer to slow decomposition rates.

    • Acid-Catalyzed Decomposition: Trace acid (e.g., from chlorinated solvents like DCM) can protonate the ligand, causing it to dissociate from the metal. In more severe cases, it can lead to the degradation of the furan ring. Solution: Use high-purity, neutral solvents. If an acidic workup is necessary, test the stability of your complex on a small scale first.[10] Consider storing the complex over a mild, solid base like potassium carbonate if appropriate.

    • Photosensitivity: Some metal complexes are light-sensitive and can undergo photochemical reactions. Solution: Protect the reaction and the final product from light by wrapping the glassware in aluminum foil and storing the product in an amber vial.

Section 2.4: Characterization Challenges

Q: The ¹H NMR spectrum of my purified complex is broad and poorly resolved. Is the complex paramagnetic? A: Broadened NMR signals are a classic indicator of a paramagnetic species.

  • Causality: Metal ions with unpaired electrons (e.g., Cu(II), high-spin Fe(II), high-spin Fe(III)) create a strong local magnetic field that dramatically accelerates nuclear relaxation, leading to very broad peaks in an NMR spectrum.

  • Solutions:

    • Confirm Paramagnetism: Use alternative techniques to confirm the structure and purity. Key methods include:

      • UV-Vis Spectroscopy: Observe the d-d transitions and charge-transfer bands characteristic of the complex.

      • High-Resolution Mass Spectrometry (HRMS): Confirm the mass of the complex ion.

      • FT-IR Spectroscopy: Look for shifts in the pyridine ring vibration modes upon coordination.

      • X-ray Crystallography: Provides definitive structural proof if single crystals can be grown.

    • Magnetic Susceptibility: Measure the magnetic moment of the sample (e.g., using an Evans balance or SQUID magnetometer) to determine the number of unpaired electrons, which confirms the oxidation and spin state of the metal.

Part 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always adhere to standard laboratory safety procedures.

Protocol 1: Synthesis and Purification of FPMA Ligand

This protocol uses the reductive amination method.

Workflow Diagram: FPMA Ligand Synthesis

FPMA_Synthesis Start Starting Materials: - 2-Furfuraldehyde - 2-(Aminomethyl)pyridine - NaBH(OAc)₃ Reaction Reaction Vessel (DCM, RT, N₂ atm): 1. Dissolve aldehyde and amine. 2. Stir for 30 min. 3. Add NaBH(OAc)₃ portion-wise. Start->Reaction Combine Quench Aqueous Workup: 1. Quench with sat. NaHCO₃. 2. Separate layers. Reaction->Quench After 4-6h Extract Extraction: Extract aqueous layer with DCM (3x). Quench->Extract Dry Drying & Concentration: 1. Dry combined organics (Na₂SO₄). 2. Concentrate in vacuo. Extract->Dry Purify Column Chromatography: (Silica, DCM/MeOH gradient) Collect product fractions. Dry->Purify Crude Product Final Pure FPMA Ligand: - Characterize (NMR, MS) - Store under N₂ Purify->Final

Caption: Workflow for the synthesis and purification of the FPMA ligand.

Methodology:

  • Preparation: To a round-bottom flask under a nitrogen atmosphere, add 2-(aminomethyl)pyridine (1.0 eq) and 2-furfuraldehyde (1.05 eq). Dissolve the mixture in anhydrous dichloromethane (DCM).

  • Imine Formation: Stir the solution at room temperature for 30 minutes.

  • Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in small portions over 20 minutes. The reaction may be mildly exothermic.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting amine.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with DCM.

  • Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil/solid by flash column chromatography on silica gel to obtain the pure FPMA ligand.

Protocol 2: General Procedure for Metal Complexation

This protocol is a general starting point and may require optimization.

Workflow Diagram: Metal Complexation

Complexation_Workflow Start Reagents (under N₂): - Pure FPMA Ligand - Metal Salt (e.g., Cu(ClO₄)₂) - Anhydrous Solvent (e.g., MeCN) LigandSol Dissolve FPMA ligand in solvent. Start->LigandSol MetalSol Separately, dissolve metal salt in solvent. Start->MetalSol Combine Slowly add metal salt solution to the ligand solution. LigandSol->Combine MetalSol->Combine React Stir at RT or heat gently. Monitor for color change or precipitation. Combine->React Isolate Isolate Product: - Precipitation & Filtration - or Solvent Removal React->Isolate After 2-24h Wash Wash solid with a non-solubilizing solvent (e.g., diethyl ether). Isolate->Wash Final Pure Metal Complex: - Dry under vacuum. - Characterize & Store. Wash->Final

Caption: General workflow for the synthesis of an FPMA metal complex.

Methodology:

  • Preparation: In a Schlenk flask under an inert atmosphere, dissolve the FPMA ligand (e.g., 2.0 eq for an expected [M(FPMA)₂]ⁿ⁺ complex) in an appropriate anhydrous solvent (e.g., acetonitrile).

  • Metal Salt Solution: In a separate Schlenk flask, dissolve the metal salt (1.0 eq) in a minimum amount of the same solvent. Choose a salt with a weakly coordinating anion (e.g., [Cu(CH₃CN)₄]PF₆, Fe(BF₄)₂·6H₂O).

  • Reaction: Slowly add the metal salt solution to the stirring ligand solution at room temperature.

  • Observation: Stir the reaction for 2-24 hours. A color change or the formation of a precipitate often indicates complex formation. The reaction may be gently heated if necessary.

  • Isolation:

    • If a precipitate forms: Collect the solid by filtration under inert conditions, wash it with a small amount of cold solvent, followed by a non-polar solvent like diethyl ether to remove any soluble impurities.

    • If no precipitate forms: Reduce the solvent volume under vacuum until a solid precipitates, then add an anti-solvent (e.g., diethyl ether) to induce further precipitation. Filter and wash as described above.

  • Drying: Dry the isolated solid under high vacuum.

  • Storage: Store the final complex under an inert atmosphere, protected from light.

Part 4: Data Summary Table

This table summarizes key parameters and expected characterization data for a hypothetical [M(FPMA)₂]ⁿ⁺ complex. Actual values will vary depending on the metal and its oxidation state.

ParameterExpected Observation / ValueRationale & Significance
Stoichiometry (Ligand:Metal) Typically 2:1 or 1:1Depends on the metal's preferred coordination number. 2:1 is common for octahedral geometries with bidentate ligands.
¹H NMR (Diamagnetic) Downfield shift of pyridine & furan protonsCoordination deshields the protons on the aromatic rings. Methylene bridge protons may also shift.
FT-IR (Pyridine C=N Stretch) Shift to higher wavenumber (e.g., 1600 cm⁻¹)Coordination strengthens the C=N bond, causing a shift in its vibrational frequency.
UV-Vis Spectroscopy New bands in visible region (400-800 nm)Appearance of d-d transitions (typically weak) and/or Metal-to-Ligand Charge Transfer (MLCT) bands (typically intense).
Cyclic Voltammetry Reversible or quasi-reversible redox waveProvides information on the stability of different oxidation states of the metal center in the complex.
ESI-Mass Spectrometry Peak corresponding to [M(FPMA)₂]ⁿ⁺ or [M(FPMA)Cl]⁺Confirms the mass and composition of the complex cation. The counter-ion may sometimes be observed in adducts.

Part 5: Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing a failed complexation reaction.

Diagram: Troubleshooting a Failed Complexation Reaction

Troubleshooting_Tree Start Reaction Failed (No product formed) Check_Ligand Is the FPMA ligand pure and fully characterized? Start->Check_Ligand Repurify_Ligand Action: Repurify ligand via column chromatography. Verify purity (NMR, MS). Check_Ligand->Repurify_Ligand No Check_Metal Is the metal salt correct and anhydrous? Check_Ligand->Check_Metal Yes Repurify_Ligand->Start Retry New_Metal Action: Use a new bottle of metal salt or use an anhydrous form. Check_Metal->New_Metal No Check_Anion Is the counter-anion weakly coordinating (e.g., ClO₄⁻, PF₆⁻)? Check_Metal->Check_Anion Yes New_Metal->Start Retry Change_Anion Action: Switch to a metal salt with a non-coordinating anion. Check_Anion->Change_Anion No Check_Atmosphere Is the metal air-sensitive? Was an inert atmosphere used? Check_Anion->Check_Atmosphere Yes Change_Anion->Start Retry Use_Schlenk Action: Repeat reaction using Schlenk techniques and degassed solvents. Check_Atmosphere->Use_Schlenk No Check_Solvent Is the solvent appropriate and non-competing? Check_Atmosphere->Check_Solvent Yes Use_Schlenk->Start Retry Change_Solvent Action: Try a different solvent (e.g., switch from MeOH to MeCN or DCM). Check_Solvent->Change_Solvent No Optimize_Conditions Action: Increase reaction time and/or temperature. Monitor by TLC/UV-Vis. Check_Solvent->Optimize_Conditions Yes Change_Solvent->Start Retry

Caption: A decision tree for systematically troubleshooting failed complexation reactions.

References

  • Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Molbank, 2025.

  • Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. MDPI.

  • Stability constants of complexes of metal ions with IDA and PMA at 25 °C. ResearchGate.

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI.

  • Advancements in Coordination Chemistry: Design and Applications of Metal Complexes. Preprints.org.

  • Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Scilit.

  • Technical Support Center: Optimizing Metal Complex Formation. Benchchem.

  • Theoretical calculations of stability constants and pKa values of metal complexes in solution: application to pyridoxamine–copper(ii) complexes and their biological implications in AGE inhibition. RSC Publishing.

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. ResearchGate.

  • How to troubleshoot experiments. Chemistry World.

  • Stability constants of complexes - Wikipedia. Wikipedia.

  • Metal Complexes-Knowledge of Reaction Mechanisms Simplifies Their Synthesis. C&EN Global Enterprise.

  • Troubleshooting and optimizing lab experiments. The Bumbling Biochemist.

  • A Guide to Troubleshooting Common Chemistry Laboratory Equipment Issues. Westlab China.

  • Tris-(2-pyridylmethyl)amine-ligated Cu(II) 1,3-diketonate complexes. PubMed Central.

  • THE STABILITY CONSTANTS OF METAL COMPLEXES OF AMINO ACIDS WITH POLAR SIDE CHAINS. Pure and Applied Chemistry.

  • Machine learning-based analysis of overall stability constants of metal–ligand complexes. Nature.

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.

  • How to be a Better Troubleshooter in Your Laboratory. GoldBio.

  • 'Metal Complexes as Ligands' for the Synthesis of Coordination Polymers: A MnIII Monomer as a Building Block for the Preparation of an Unprecedented 1-D {MnIIMnIII}n Linear Chain. PubMed Central.

  • Synthesis and characterisation of novel tris(2-pyridilmethyl) amine complexes for reductive catalysis applications. University of Padua.

  • Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. Systematic Reviews in Pharmacy.

  • Iron(ii) complexes of tris(2-pyridylmethyl)amine (TPMA) and neutral bidentate ligands showing thermal- and photo-induced spin crossover. RSC Publishing.

  • Some Coordination Chemistry of the Bidentate Nitrogen-Donor Ligand 2-(2-Aminophenyl)pyridine. ResearchGate.

  • Tris(2-pyridylmethyl)amines-based metal complexes as versatile scaffold in catalysis. ResearchGate.

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Validation & Comparative

A Researcher's Guide to the Rigorous Validation of Catalytic Activity in Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic fields of chemical synthesis and drug development, the efficiency of a catalyst is paramount. Metal complexes, with their tunable electronic and steric properties, offer a vast landscape for catalytic innovation. However, the true measure of a novel metal complex lies not in its synthesis, but in the rigorous, objective, and comparative validation of its catalytic prowess. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust validation studies, ensuring that experimental data is not only accurate but also insightful and comparable across different catalytic systems.

The Imperative of Methodical Validation: Beyond Preliminary Screenings

The initial excitement of a successful catalytic reaction can often overshadow the need for meticulous validation. A preliminary screen showing product formation is merely the first step. To truly understand a catalyst's potential and to make a meaningful contribution to the scientific community, a deeper, more quantitative investigation is required. This involves not just confirming that a reaction occurs, but also understanding its efficiency, selectivity, and robustness compared to existing alternatives. Adhering to best practices in data reporting and experimental design is crucial for the reproducibility and impact of your research[1][2][3].

This guide will navigate through the essential stages of validating the catalytic activity of metal complexes, from establishing key performance metrics to implementing rigorous experimental protocols and presenting data in a clear, comparative format.

Core Metrics for Catalyst Performance: A Quantitative Comparison

To objectively compare the performance of different metal complexes, it is essential to move beyond qualitative observations and embrace quantitative metrics. The most widely accepted indicators of catalytic efficiency are the Turnover Number (TON) and Turnover Frequency (TOF).

  • Turnover Number (TON): This dimensionless quantity represents the total number of moles of substrate that one mole of the catalyst can convert into the desired product before it becomes deactivated[4][5]. A higher TON indicates a more robust and long-lasting catalyst. It is calculated as: TON = (moles of product) / (moles of catalyst) [6]

  • Turnover Frequency (TOF): TOF, with units of inverse time (e.g., s⁻¹ or h⁻¹), measures the number of catalytic cycles that occur per unit of time at a specific reaction time[4][7][8]. It provides a measure of the catalyst's intrinsic activity. The formula for TOF is: TOF = TON / reaction time [6]

It is crucial to note that TON and TOF are highly dependent on reaction conditions such as temperature, pressure, and reactant concentrations. Therefore, when comparing different catalysts, it is imperative to conduct the experiments under identical conditions[1].

Illustrative Comparison of Catalytic Performance

To demonstrate how these metrics are used for comparison, consider the following hypothetical data for the hydrogenation of a specific substrate catalyzed by three different metal complexes:

CatalystMetal CenterLigandTONTOF (h⁻¹)Selectivity (%)
Complex APdPhosphine85017092
Complex BRhN-Heterocyclic Carbene120030098
Complex CRuPincer150025095

Table 1: A comparative summary of the catalytic performance of three distinct metal complexes in a hypothetical hydrogenation reaction. The data clearly illustrates the relative strengths and weaknesses of each catalyst in terms of activity, stability, and selectivity.

Designing a Self-Validating Experimental Workflow

A well-designed experimental protocol is the cornerstone of reliable catalyst validation. The workflow should be structured to minimize errors, ensure reproducibility, and provide a comprehensive picture of the catalyst's behavior.

experimental_workflow cluster_prep Catalyst & Reaction Setup cluster_monitoring Reaction Monitoring & Data Acquisition cluster_analysis Data Analysis & Performance Evaluation A Catalyst Synthesis & Characterization C Reaction Assembly under Inert Atmosphere A->C B Substrate & Reagent Purification B->C D Time-course Sampling C->D Initiate Reaction E Analytical Technique Selection (GC, HPLC, NMR, MS) D->E G Conversion & Yield Calculation E->G F Internal Standard Addition F->E H TON & TOF Determination G->H I Kinetic Studies (Optional) H->I

A generalized workflow for the validation of catalytic activity, from initial setup to final data analysis.

Step-by-Step Experimental Protocol for a Comparative Catalytic Study

This protocol outlines a general procedure for comparing the catalytic activity of two or more metal complexes in a solution-phase reaction.

1. Catalyst Preparation and Characterization:

  • Synthesize or procure the metal complexes to be tested.
  • Thoroughly characterize each complex using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its identity and purity. The purity of the catalyst precursor is critical for obtaining reproducible results[1].

2. Substrate and Reagent Purification:

  • Purify the substrate and any other reagents to remove potential catalyst poisons or inhibitors.
  • Degas solvents to remove dissolved oxygen, which can deactivate many catalysts.

3. Reaction Setup:

  • In a glovebox or under an inert atmosphere (e.g., nitrogen or argon), add a precise amount of the metal complex to a reaction vessel equipped with a magnetic stir bar.
  • Add the solvent, substrate, and any other reagents in a predetermined order.
  • Include an internal standard for accurate quantification by chromatography. The internal standard should be a compound that is stable under the reaction conditions and does not interfere with the reaction.

4. Reaction Monitoring:

  • Place the reaction vessel in a temperature-controlled environment (e.g., an oil bath or heating block).
  • At regular time intervals, withdraw aliquots of the reaction mixture using a syringe.
  • Quench the reaction in each aliquot immediately to prevent further conversion. This can be achieved by rapid cooling or by adding a quenching agent.

5. Analysis of Reaction Aliquots:

  • Analyze the quenched aliquots using a suitable analytical technique, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy[9][10]. Direct analysis in real time mass spectrometry (DART-MS) can also be a powerful tool for monitoring heterogeneous reactions[11][12].
  • Quantify the consumption of the substrate and the formation of the product by integrating the corresponding peaks and comparing them to the internal standard.

6. Data Analysis and Interpretation:

  • Calculate the percent conversion of the substrate and the yield of the product at each time point.
  • Plot the concentration of the product versus time to obtain a reaction profile.
  • From the final product yield and the initial amount of catalyst, calculate the Turnover Number (TON).
  • Determine the initial reaction rate from the slope of the reaction profile and calculate the Turnover Frequency (TOF).
  • Repeat the entire procedure for each metal complex under identical conditions to ensure a fair comparison[13].

Unraveling the Catalytic Cycle: Mechanistic Insights

A truly comprehensive validation study goes beyond simply measuring performance metrics and delves into the underlying reaction mechanism. Understanding the catalytic cycle provides valuable insights into the roles of the metal center and ligands, and can guide the design of more efficient catalysts.

catalytic_cycle A [M]-L (Active Catalyst) B [M]-L(Substrate) A->B Substrate Coordination C [M]-Intermediate B->C Oxidative Addition D [M]-L(Product) C->D Reductive Elimination D->A Product Release

A simplified, generic catalytic cycle for a cross-coupling reaction, illustrating the key steps of substrate coordination, oxidative addition, reductive elimination, and product release.

Techniques such as in-situ NMR and mass spectrometry can be invaluable for identifying and characterizing catalytic intermediates, providing direct evidence for a proposed mechanism[9]. For instance, the use of Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) has been shown to be effective in monitoring all catalytic intermediates in real-time for reactions like the Buchwald-Hartwig amination[9].

Conclusion: Towards Rigorous and Reproducible Catalysis Research

The validation of the catalytic activity of metal complexes is a multifaceted process that demands a combination of careful experimental design, precise analytical techniques, and a commitment to quantitative analysis. By moving beyond simple product detection and embracing a more rigorous, comparative approach, researchers can ensure that their findings are both reliable and impactful. The adoption of standardized metrics like TON and TOF, coupled with detailed, self-validating experimental protocols, will not only advance our fundamental understanding of catalysis but also accelerate the development of innovative catalytic solutions for the challenges in drug development and beyond. It is through such meticulous and transparent research that the full potential of metal complex catalysis can be realized.

References

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021-11-19).
  • Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - NIH.
  • Turnover Rates in Heterogeneous Catalysis - SciSpace.
  • Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - Chemical Science (RSC Publishing).
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A Senior Application Scientist's Guide to Benchmarking Metal Complex Stability: A Comparative Analysis of EDTA, DTPA, and Citric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and molecular research, the stability of metal complexes is a cornerstone of efficacy, safety, and formulation integrity. Tightly controlled chelation of metal ions can prevent oxidative degradation of active pharmaceutical ingredients (APIs), enhance bioavailability, and is fundamental to the function of certain diagnostic and therapeutic agents. Conversely, a poorly understood or unstable metal complex can be a liability, leading to decreased shelf-life, unpredictable pharmacokinetics, and potential toxicity.

This guide provides an in-depth, technical comparison of the stability of metal complexes formed with three widely utilized chelating agents: Ethylenediaminetetraacetic acid (EDTA), Diethylenetriaminepentaacetic acid (DTPA), and the common organic excipient, Citric Acid. As a senior application scientist, my objective is to move beyond a simple recitation of data. Instead, this guide will elucidate the principles behind stability determination, provide actionable experimental protocols, and offer insights into the practical interpretation of stability constants in a research and drug development context.

The Bedrock of Comparison: Understanding the Stability Constant (Log K)

The stability of a metal-ligand complex is quantitatively expressed by its formation constant (K) or, more conveniently, its logarithm (log K). This value represents the equilibrium constant for the formation of the complex from its constituent metal ion and ligand in solution. A higher log K value signifies a more stable complex, indicating a stronger affinity between the metal ion and the chelating agent.[1] The formation of a 1:1 metal (M) to ligand (L) complex can be represented by the following equilibrium:

M + L ⇌ ML

The corresponding stability constant, K, is given by:

K = [ML] / ([M][L])

For drug development professionals, a thorough understanding of log K values is critical for:

  • Formulation Stability: Preventing metal-catalyzed degradation of APIs. Many transition metals are potent catalysts for oxidation reactions.[2]

  • Excipient Compatibility: Predicting potential interactions between APIs and metal-containing excipients.[3]

  • Biocompatibility and Toxicity: Ensuring that therapeutic chelating agents effectively sequester target metal ions without disrupting essential biological metal-dependent processes.[4]

Comparative Stability of Metal Complexes: EDTA vs. DTPA vs. Citric Acid

The following tables provide a comparative summary of the stability constants (log K) for EDTA, DTPA, and Citric Acid with a selection of divalent and trivalent metal ions relevant to pharmaceutical formulations and biological systems. It is crucial to recognize that these values are highly dependent on experimental conditions such as temperature, ionic strength, and pH.[5] The data presented here are compiled from critically selected sources to facilitate a meaningful comparison.[6][7][8]

Table 1: Stability Constants (log K) of Divalent Metal Ion Complexes

Metal IonEDTADTPACitric Acid
Ca²⁺10.610.83.5
Mg²⁺8.79.32.8
Cu²⁺18.821.46.1
Zn²⁺16.518.44.9
Fe²⁺14.316.54.4
Mn²⁺14.015.63.4

Table 2: Stability Constants (log K) of Trivalent Metal Ion Complexes

Metal IonEDTADTPACitric Acid
Fe³⁺25.128.611.4
Al³⁺16.118.68.0
Gd³⁺17.422.5-

Note: Stability constants are generally reported for a specific temperature (e.g., 25°C) and ionic strength (e.g., 0.1 M).

Experimental Determination of Stability Constants: Protocols and Rationale

The accurate determination of stability constants is paramount for reliable comparison. The following sections provide detailed protocols for two of the most robust and widely used methods: potentiometric titration and spectrophotometric analysis using the method of continuous variations (Job's Method).

Potentiometric Titration: A Gold Standard for Stability Constant Determination

Potentiometric titration is a highly accurate and versatile method for determining stability constants, particularly for complexes that do not exhibit a distinct color change.[9] The method relies on monitoring the change in hydrogen ion concentration (pH) as a metal-ligand solution is titrated with a strong base.[10] The competition between the metal ion and protons for the ligand allows for the calculation of the stability constant.[9]

  • Inert Atmosphere: The removal of dissolved CO₂ by bubbling with an inert gas (e.g., nitrogen or argon) is crucial to prevent the formation of carbonic acid, which would interfere with the accurate measurement of pH changes.

  • Constant Ionic Strength: Maintaining a high and constant ionic strength with a background electrolyte (e.g., KNO₃ or NaClO₄) is essential.[5] This ensures that the activity coefficients of the ionic species in solution remain constant throughout the titration, allowing for the use of concentrations instead of activities in the equilibrium calculations.[11] The choice of electrolyte is critical; it must not form complexes with the metal ion or ligand under investigation.[5]

  • Electrode Calibration: Precise calibration of the pH electrode system is the bedrock of this method. A three-point calibration using standard buffers is recommended to ensure linearity and accuracy across the pH range of the titration.[12]

  • Reagent Preparation:

    • Prepare standardized stock solutions of the metal salt (e.g., 0.1 M Cu(NO₃)₂), the ligand (e.g., 0.1 M EDTA), a strong acid (e.g., 0.1 M HNO₃), and a carbonate-free strong base (e.g., 0.1 M NaOH).

    • Prepare a background electrolyte solution of high ionic strength (e.g., 1.0 M KNO₃).

  • System Setup:

    • Assemble the titration apparatus, consisting of a temperature-controlled titration vessel, a calibrated pH electrode, a burette for the titrant (NaOH), and a means for stirring the solution.

    • Purge the titration vessel with a stream of humidified, CO₂-free nitrogen or argon for at least 30 minutes prior to and during the titration.

  • Titration Procedure:

    • Ligand Protonation Constants:

      • Pipette a known volume of the ligand stock solution and the strong acid into the titration vessel.

      • Add the required volume of the background electrolyte to achieve the desired ionic strength.

      • Add deionized water to a final fixed volume.

      • Titrate the solution with the standardized NaOH solution, recording the pH and the volume of titrant added at regular intervals.

    • Metal-Ligand Stability Constants:

      • Repeat the above procedure, but also include a known volume of the metal salt stock solution in the initial mixture.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added for both titrations.

    • From the titration data, calculate the average number of protons bound per ligand molecule (for ligand protonation constants) and the average number of ligands bound per metal ion (for stability constants).

    • Utilize specialized software or graphical methods (e.g., the Bjerrum or Irving-Rossotti methods) to calculate the stepwise and overall stability constants from the formation curves.[13]

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_setup Setup cluster_titration Titration cluster_analysis Analysis prep_reagents Prepare Standardized Stock Solutions (Metal, Ligand, Acid, Base) setup_titrator Assemble Titration Apparatus prep_reagents->setup_titrator prep_electrolyte Prepare Background Electrolyte (e.g., KNO3) prep_electrolyte->setup_titrator calibrate_ph Calibrate pH Electrode setup_titrator->calibrate_ph purge_n2 Purge with N2/Ar calibrate_ph->purge_n2 titrate_ligand Titrate Ligand + Acid with Base purge_n2->titrate_ligand titrate_complex Titrate Ligand + Acid + Metal with Base purge_n2->titrate_complex plot_curves Plot pH vs. Volume titrate_ligand->plot_curves titrate_complex->plot_curves calc_n Calculate Formation Functions plot_curves->calc_n calc_logk Calculate log K calc_n->calc_logk

Caption: Workflow for Potentiometric Determination of Stability Constants.

Spectrophotometric Analysis: The Method of Continuous Variations (Job's Method)

For metal complexes that exhibit a characteristic color, spectrophotometry offers a powerful method for determining both the stoichiometry and the stability constant.[14] The method of continuous variations, or Job's Method, is particularly elegant in its simplicity and effectiveness.[15]

  • Wavelength Selection (λmax): The wavelength of maximum absorbance (λmax) for the metal-ligand complex is chosen for analysis. At this wavelength, the change in absorbance with concentration is greatest, leading to higher sensitivity and accuracy. It is also desirable that the free metal and ligand have minimal absorbance at this wavelength.[16]

  • Constant Total Concentration: By keeping the total molar concentration of the metal and ligand constant while varying their mole fractions, any change in absorbance is directly proportional to the concentration of the complex formed.[17] The maximum absorbance occurs at the mole fraction corresponding to the stoichiometry of the complex.[18]

  • pH Control: Since the formation of many metal-ligand complexes is pH-dependent, it is essential to perform the experiment in a buffered solution to maintain a constant pH.[19]

  • Reagent Preparation:

    • Prepare equimolar stock solutions of the metal salt and the ligand (e.g., 1.0 x 10⁻³ M).

    • Prepare a suitable buffer solution to maintain the desired pH.

  • Determination of λmax:

    • Prepare a solution containing the metal and ligand in the approximate stoichiometric ratio.

    • Scan the absorbance of this solution over a range of wavelengths to determine the λmax of the complex.

  • Preparation of the Job's Plot Solutions:

    • Prepare a series of solutions in which the mole fractions of the metal and ligand vary, but the total concentration remains constant. For example, in a total volume of 10 mL, the volume of the metal solution can range from 0 mL to 10 mL, while the volume of the ligand solution ranges from 10 mL to 0 mL in 1 mL increments.

    • Add the appropriate amount of buffer to each solution.

  • Spectrophotometric Measurements:

    • Set the spectrophotometer to the predetermined λmax.

    • Use a solution containing only the buffer and the ligand (at the highest concentration used) as a blank to zero the instrument.

    • Measure the absorbance of each of the prepared solutions.

  • Data Analysis:

    • Plot the absorbance versus the mole fraction of the ligand.

    • The plot will consist of two linear portions that intersect at a maximum. The mole fraction at this intersection point corresponds to the stoichiometry of the complex.

    • The stability constant can be calculated from the absorbance data of the Job's plot.[2]

Jobs_Method_Workflow cluster_prep Preparation cluster_lambda λmax Determination cluster_job_prep Job's Plot Preparation cluster_measurement Measurement & Analysis prep_solutions Prepare Equimolar Stock Solutions (Metal, Ligand, Buffer) find_lambda Scan Absorbance to Find λmax of Complex prep_solutions->find_lambda prep_series Prepare Series of Solutions (Varying Mole Fractions, Constant Total Moles) find_lambda->prep_series measure_abs Measure Absorbance at λmax prep_series->measure_abs plot_job Plot Absorbance vs. Mole Fraction measure_abs->plot_job determine_stoich Determine Stoichiometry from Intersection plot_job->determine_stoich calc_k Calculate Stability Constant determine_stoich->calc_k

Caption: Workflow for Spectrophotometric Determination of Stoichiometry and Stability Constant using Job's Method.

Interpreting the Data: Practical Implications for Drug Development

The comparative stability data presented in Tables 1 and 2, when viewed through the lens of a drug development scientist, offers critical insights:

  • Superior Chelating Strength of DTPA: For all metal ions listed, DTPA exhibits a higher log K value than EDTA, which in turn is significantly higher than that of Citric Acid. This suggests that DTPA is a more potent chelating agent and will form more stable complexes.[20] This is particularly relevant in applications such as heavy metal detoxification or the formulation of gadolinium-based MRI contrast agents, where very high stability is required to minimize the concentration of the free, toxic metal ion.[1]

  • Preventing Metal-Catalyzed Degradation: In a formulation containing an API susceptible to oxidation, trace amounts of transition metals like Cu²⁺ or Fe³⁺ can significantly accelerate degradation. The high stability constants of EDTA and DTPA with these metals indicate their strong potential to sequester these ions, thereby enhancing the stability and shelf-life of the drug product.[21] While Citric Acid can also chelate these metals, its lower stability constants suggest it would be less effective, especially in the presence of competing ligands.

  • pH-Dependence and Formulation pH: The stability of these complexes is highly pH-dependent. The fully deprotonated forms of EDTA (Y⁴⁻) and DTPA are the most effective chelating species.[10] Therefore, the efficacy of these agents is greater at higher pH values. This is a critical consideration when selecting a chelating agent for a formulation, as the pH of the final product will directly impact the chelator's effectiveness.

Conclusion: An Evidence-Based Approach to Metal Complex Stability

The selection of an appropriate chelating agent is a critical decision in pharmaceutical development, with far-reaching implications for product stability, efficacy, and safety. This guide has provided a framework for benchmarking the stability of metal complexes, focusing on a comparative analysis of EDTA, DTPA, and Citric Acid. By understanding the principles behind stability constants, employing robust experimental methodologies like potentiometric titration and spectrophotometry, and critically interpreting the resulting data, researchers and formulation scientists can make informed, evidence-based decisions. The superior stability of DTPA complexes, followed by EDTA, makes them powerful tools for mitigating the detrimental effects of metal ions, while the moderate chelating ability of Citric Acid should be considered in the context of its primary function as an excipient. A thorough understanding of these principles is not merely an academic exercise but a fundamental component of rational drug design and formulation development.

References

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A Comparative Guide to the Cross-Reactivity Profiling of (2-Furylmethyl)(2-pyridinylmethyl)amine Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In preclinical drug development, the early and thorough characterization of a compound's selectivity is paramount to mitigating downstream safety-related attrition.[1][2][3] This guide presents a comprehensive framework for assessing the cross-reactivity of the novel small molecule, (2-Furylmethyl)(2-pyridinylmethyl)amine oxalate, hereafter referred to as FMPA-Ox. While specific data for FMPA-Ox is not publicly available, its structural motifs—a furan ring, a pyridine ring, and a secondary amine—suggest a potential for interactions with multiple biogenic amine receptors and transporters. This document provides a series of detailed, self-validating protocols for binding and functional assays designed to construct a robust selectivity profile. We compare the hypothetical performance of FMPA-Ox against two comparator compounds: a highly selective, known antagonist (Comparator A) and a non-selective, multi-target ligand (Comparator B). The methodologies and principles outlined herein serve as a gold-standard template for researchers, scientists, and drug development professionals engaged in the crucial task of off-target liability assessment.[1][4]

Introduction: The Imperative of Selectivity Profiling

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being unforeseen off-target interactions that can lead to toxicity or diminished efficacy.[1][2] Safety pharmacology studies are therefore a cornerstone of regulatory submissions, designed to unmask any undesirable pharmacodynamic effects before first-in-human trials.[5][6][7][8][9]

The subject of this guide, this compound (FMPA-Ox), is a heterocyclic amine whose structure warrants a rigorous investigation of its selectivity. The presence of the pyridinylmethyl and furylmethyl moieties suggests potential interactions with a wide range of G-protein coupled receptors (GPCRs) that recognize endogenous ligands with similar aromatic and amine features (e.g., histamine, serotonin, dopamine receptors).

This guide will therefore:

  • Propose a logical, tiered screening cascade for assessing FMPA-Ox's cross-reactivity.

  • Provide detailed, field-tested protocols for gold-standard assays: a radioligand binding assay and a functional cAMP assay.[10][11]

  • Present hypothetical data in comparative tables to illustrate the process of selectivity analysis.

  • Explain the scientific rationale behind key experimental choices, ensuring a trustworthy and reproducible approach.

The Cross-Reactivity Screening Cascade

A tiered or cascaded approach to screening is the most efficient method for profiling a new chemical entity. This strategy begins with broad, high-throughput screening and progressively narrows the focus to more specific, mechanistic assays for hits identified in the initial screen.

G cluster_0 Phase 1: Broad Panel Screening cluster_1 Phase 2: Hit Confirmation & Affinity Determination cluster_2 Phase 3: Functional Characterization A Compound FMPA-Ox B High-Throughput Radioligand Binding Screen (e.g., 44-target Safety Panel) A->B Primary Assessment C Identify Hits (% Inhibition > 50% @ 1µM) B->C Data Analysis D Ki Determination Assay (10-point dose-response) C->D Confirmation E Orthogonal Functional Assay (e.g., cAMP, Ca2+ flux) D->E Mechanistic Insight F Determine Functional Potency (EC50 / IC50) & Modality (Agonist vs. Antagonist) E->F Data Analysis G Go / No-Go Decision F->G Final Selectivity Profile

Caption: A tiered workflow for cross-reactivity profiling.

Comparative Binding Affinity Studies via Radioligand Assay

Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.[10][11][12] These assays measure the displacement of a high-affinity, radioactively labeled ligand ("radioligand") from the receptor by the unlabeled test compound.[13] The resulting data are used to calculate the inhibitory constant (Ki), a measure of binding affinity.

Rationale for Experimental Design
  • Choice of Targets: Based on the structure of FMPA-Ox, a panel of biogenic amine GPCRs is selected. This includes the predicted primary target (e.g., Histamine H1 Receptor) and key potential off-targets (e.g., Serotonin 5-HT2A, Dopamine D2, Adrenergic α1).

  • Comparator Compounds:

    • Comparator A (e.g., Mepyramine): A well-characterized, highly selective H1 antagonist. This serves as a positive control and a benchmark for selectivity.

    • Comparator B (e.g., Chlorpromazine): A known "dirty" drug that binds to multiple receptors. This helps to put any off-target binding of FMPA-Ox into a clinical context.

  • Self-Validation: The protocol includes controls for total binding (radioligand only), non-specific binding (radioligand + high concentration of a known unlabeled ligand), and vehicle effects to ensure data integrity.[10][11]

Detailed Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of FMPA-Ox and comparators for a panel of GPCR targets.

Materials:

  • Receptor Membranes: Commercially prepared membranes from cells overexpressing the target receptor (e.g., CHO-K1 cells expressing human H1 receptor).

  • Radioligand: e.g., [³H]-Mepyramine for the H1 receptor assay.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: FMPA-Ox, Comparator A, Comparator B dissolved in 100% DMSO to create 10 mM stock solutions.

  • 96-well microplates and glass fiber filter mats (GF/C, pre-treated with 0.3% PEI).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in assay buffer. The final assay concentration should range from 0.1 nM to 10 µM. Add 25 µL of each concentration to the 96-well plate in triplicate.

  • Reagent Preparation: Dilute the receptor membranes in assay buffer to a final concentration of 10 µg protein/well. Dilute the radioligand to a final concentration equal to its Kd value (e.g., ~1 nM for [³H]-Mepyramine).

  • Assay Incubation: To each well, add 50 µL of diluted radioligand followed by 150 µL of diluted receptor membranes. The total assay volume is 225 µL.[13]

  • Incubation: Incubate the plates for 90 minutes at room temperature with gentle agitation to reach binding equilibrium.[13]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through the GF/C filter mat using a cell harvester. Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[13]

  • Counting: Dry the filter mats, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

Data Analysis:

  • Calculate the percent inhibition at each concentration relative to the controls.

  • Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Hypothetical Data Summary
Target ReceptorFMPA-Ox (Ki, nM)Comparator A (Ki, nM)Comparator B (Ki, nM)
Histamine H15.2 1.115
Serotonin 5-HT2A850>10,00025
Dopamine D21,200>10,0005
Adrenergic α1450>10,00010
Muscarinic M1>10,000>10,00080

Orthogonal Functional Assays

Binding affinity does not reveal the functional consequence of the interaction (i.e., whether the compound is an agonist, antagonist, or inverse agonist). A functional assay is therefore essential. For GPCRs coupled to Gs or Gi proteins, measuring changes in cyclic AMP (cAMP) is a direct readout of receptor activation or inhibition.[14][15][16]

G cluster_Gi Gi-Coupled Receptor Signaling Ligand_Gi Antagonist (e.g., FMPA-Ox) Receptor_Gi Gi GPCR Ligand_Gi->Receptor_Gi Blocks G_Protein_Gi Gi/o Protein Receptor_Gi->G_Protein_Gi Inhibits Activation AC_Gi Adenylyl Cyclase G_Protein_Gi->AC_Gi Inhibition Relieved cAMP_Gi cAMP AC_Gi->cAMP_Gi Converts ATP_Gi ATP ATP_Gi->AC_Gi

Caption: Simplified Gi-coupled GPCR signaling pathway.

Detailed Protocol: cAMP Glo™ Assay

Objective: To determine the functional activity (IC50 for antagonists) of FMPA-Ox at the Histamine H1 receptor (which is Gq-coupled, but for this example, we will use a hypothetical Gi-coupled off-target).

Principle: The Promega cAMP-Glo™ assay is a bioluminescent assay that measures cAMP levels.[14][15] In the presence of cAMP, PKA is activated, consuming ATP. A subsequent luciferase reaction uses the remaining ATP to produce light; therefore, the light signal is inversely proportional to the cAMP concentration.

Materials:

  • Cells: CHO-K1 cells stably expressing the target Gi-coupled receptor.

  • cAMP-Glo™ Assay Kit (Promega).

  • Agonist: A known agonist for the target receptor (e.g., UK-14304 for Adrenergic α2).

  • Forskolin (to pre-stimulate adenylyl cyclase for Gi-coupled assays).

  • White, opaque 384-well assay plates.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the cells in the 384-well plates and incubate overnight.

  • Antagonist Treatment: Prepare serial dilutions of FMPA-Ox and comparator compounds. Add them to the cells and incubate for 30 minutes.

  • Agonist Stimulation: Add a concentration of the known agonist that produces ~80% of its maximal effect (EC80). Incubate for 15 minutes.

  • Cell Lysis & Detection: Add cAMP-Glo™ Lysis Buffer and incubate for 20 minutes. Then, add the cAMP Detection Solution (containing PKA and luciferase) and incubate for another 20 minutes.

  • Signal Measurement: Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • Normalize the data to the vehicle control (0% inhibition) and agonist-only control (100% activity).

  • Use non-linear regression to fit an inhibition dose-response curve and determine the IC50 value.

Hypothetical Functional Data
CompoundTarget ReceptorModalityPotency (IC50, nM)
FMPA-Ox Histamine H1Antagonist15.8
FMPA-Ox Adrenergic α1Antagonist980
Comparator A Histamine H1Antagonist3.5
Comparator B Histamine H1Antagonist45
Comparator B Adrenergic α1Antagonist30

Interpretation and Selectivity Analysis

The ultimate goal is to quantify selectivity. A simple and effective metric is the Selectivity Index , calculated by dividing the potency (Ki or IC50) at an off-target receptor by the potency at the primary target.

Selectivity Index = Ki (Off-Target) / Ki (On-Target)

Analysis of FMPA-Ox (Hypothetical Data):

  • On-Target Affinity: FMPA-Ox displays potent binding to the Histamine H1 receptor (Ki = 5.2 nM).

  • Off-Target Activity: The most significant off-target interaction is with the Adrenergic α1 receptor (Ki = 450 nM).

  • Selectivity Calculation:

    • Selectivity for Adrenergic α1 = 450 nM / 5.2 nM = ~87-fold

    • Selectivity for Serotonin 5-HT2A = 850 nM / 5.2 nM = ~163-fold

  • Comparison: Comparator A shows >9000-fold selectivity, confirming its high specificity. Comparator B is non-selective, with only a 3-fold window between its D2 and α1 activity.

Final Conclusion

This guide has outlined a rigorous, multi-faceted strategy for profiling the cross-reactivity of the novel compound this compound. By employing a cascade of high-fidelity binding and functional assays, researchers can build a comprehensive selectivity profile. This data-driven approach, which contextualizes findings against both selective and non-selective benchmarks, is crucial for making informed decisions in the drug development process. Early identification of potential off-target liabilities, as demonstrated in this guide, allows for the mitigation of risk, saving invaluable time and resources, and ultimately leading to the development of safer and more effective medicines.[3]

References

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]

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Navigating Reproducibility in Ligand Synthesis: A Comparative Guide to (2-Furylmethyl)(2-pyridinylmethyl)amine Oxalate and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel catalysts and functional materials, the reproducibility of experimental results is paramount. The synthesis and application of specialized ligands, such as (2-Furylmethyl)(2-pyridinylmethyl)amine oxalate, form the bedrock of many research endeavors. This guide provides a comprehensive analysis of this compound, addressing the inherent challenges in its synthesis and handling as an oxalate salt. We will objectively compare its potential utility with a well-established class of alternative ligands, the tris(2-pyridinylmethyl)amines (TPMAs), providing experimental insights and protocols to enhance reproducibility in your own work.

The Nature of this compound: A Building Block with Potential

This compound, with the CAS number 1158770-65-0, is primarily supplied as a chemical building block for research and development.[1][2][3] Its structure, featuring both a furan and a pyridine moiety, suggests its potential as a bidentate ligand for coordination chemistry, analogous to the well-studied TPMA ligands used in catalysis.[4][5][6] The oxalate salt form is common for amines, often aiding in purification and stabilization. However, the use of an oxalate salt introduces specific challenges that can impact experimental reproducibility.

The Oxalate Salt: A Double-Edged Sword

The formation of amine salts is a standard procedure in organic synthesis to obtain solid, crystalline products from oily or difficult-to-handle free bases. Oxalate salts can be an effective alternative to hydrochloride or sulfate salts, particularly when crystallization of the latter proves challenging.[7] However, researchers must be cognizant of the following potential pitfalls that can affect reproducibility:

  • Crystallization Difficulties: The crystallization of amine oxalates can sometimes result in gummy or semi-liquid products, making isolation and purification difficult.[7] The presence of even trace amounts of water can lead to the formation of non-crystalline oils.[7]

  • Hygroscopicity: Amine salts are often hygroscopic, readily absorbing moisture from the atmosphere. This can alter the compound's mass and molarity in solution, leading to inconsistencies in subsequent reactions.

  • Toxicity of Oxalic Acid: Oxalic acid is toxic. Incomplete removal of excess oxalic acid during the purification process can pose a safety risk and potentially interfere with downstream biological assays or catalytic reactions.[7]

  • Solubility Issues: The solubility of oxalate salts can be influenced by the presence of other ions in solution, a phenomenon known as the "salting in" or "salting out" effect.[8] This can impact the effective concentration of the ligand in solution and the kinetics of complex formation.

Experimental Protocols and Reproducibility Checkpoints

To mitigate the challenges associated with this compound and enhance experimental reproducibility, the following detailed protocols and checkpoints are recommended.

Synthesis of the Free Amine: A More Controllable Precursor

For applications requiring high purity and control, starting with the free amine, N-(furan-2-ylmethyl)-1-pyridin-2-ylmethanamine, is often preferable to using the pre-formed oxalate salt. The free amine can be synthesized via reductive amination.

Experimental Workflow: Synthesis of N-(furan-2-ylmethyl)-1-pyridin-2-ylmethanamine

cluster_reactants Reactants cluster_reaction Reductive Amination cluster_product Product & Purification Furfural Furfural Imine Formation Imine Formation Furfural->Imine Formation 2-Aminomethylpyridine 2-Aminomethylpyridine 2-Aminomethylpyridine->Imine Formation Reduction Reduction Imine Formation->Reduction e.g., NaBH4 Crude Product Crude Product Reduction->Crude Product Purification Purification Crude Product->Purification Column Chromatography Pure Free Amine Pure Free Amine Purification->Pure Free Amine

Caption: Reductive amination workflow for free amine synthesis.

Step-by-Step Protocol:

  • Imine Formation: Dissolve 1.0 equivalent of furfural and 1.0 equivalent of 2-aminomethylpyridine in a suitable solvent (e.g., methanol or ethanol). Stir at room temperature for 1-2 hours to form the corresponding imine.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add 1.1 equivalents of a reducing agent, such as sodium borohydride, in portions.

  • Quenching and Extraction: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water. Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure free amine.

Trustworthiness Check: The purity of the synthesized free amine should be confirmed by ¹H NMR and ¹³C NMR spectroscopy and mass spectrometry before use in subsequent experiments. This ensures a well-characterized starting material, which is a cornerstone of reproducibility.

In-situ Salt Formation vs. Use of Pre-formed Oxalate Salt

When the oxalate salt is desired, for example, for long-term storage, it can be prepared from the purified free amine.

Experimental Workflow: Oxalate Salt Formation

cluster_reactants Reactants cluster_reaction Salt Formation cluster_product Product & Purification Free Amine Free Amine Dissolution Dissolution Free Amine->Dissolution Anhydrous Oxalic Acid Anhydrous Oxalic Acid Anhydrous Oxalic Acid->Dissolution in dry IPA Precipitation Precipitation Dissolution->Precipitation Dropwise addition Crude Salt Crude Salt Precipitation->Crude Salt Addition of ether & cooling Purification Purification Crude Salt->Purification Trituration & drying Pure Oxalate Salt Pure Oxalate Salt Purification->Pure Oxalate Salt

Caption: Controlled synthesis of the amine oxalate salt.

Step-by-Step Protocol: [7]

  • Dissolution: Dissolve the purified free amine in approximately 5 volumes of dry isopropanol (IPA). In a separate flask, dissolve 1.0 equivalent of anhydrous oxalic acid in dry IPA.

  • Precipitation: Add the amine solution dropwise to the oxalic acid solution with stirring. If no precipitate forms, add 3 volumes of diethyl ether and place the flask in a freezer.

  • Isolation: Collect the resulting precipitate by vacuum filtration. The product may initially be a gel-like solid.

  • Purification: Triturate the solid with diethyl ether, filter, and dry under vacuum to a constant weight. Recrystallization from an IPA/ether mixture can further remove residual oxalic acid.

Authoritative Grounding: The use of anhydrous reagents and solvents is critical to avoid the formation of oils.[7] The final product should be stored in a desiccator to prevent moisture absorption.

A Comparative Analysis: (2-Furylmethyl)(2-pyridinylmethyl)amine vs. Tris(2-pyridinylmethyl)amine (TPMA) Ligands

For many applications in catalysis and materials science, tris(2-pyridinylmethyl)amine (TPMA) and its derivatives are well-established and highly effective ligands.[4][5][6][9][10] A comparison with (2-Furylmethyl)(2-pyridinylmethyl)amine highlights the trade-offs a researcher might consider.

Feature(2-Furylmethyl)(2-pyridinylmethyl)amineTris(2-pyridinylmethyl)amine (TPMA)
Donicity Bidentate (N, N) or potentially tridentate (N, N, O)Tetradentate (N, N, N, N)
Coordination Geometry Forms complexes with more open coordination sitesForms stable, often saturated coordination spheres
Synthesis Relatively straightforward two-step synthesisMulti-step synthesis, often with lower overall yields
Catalytic Activity Largely unexplored, but potentially active in various catalytic transformationsHighly active in Atom Transfer Radical Polymerization (ATRP) and other reactions[4][5][6]
Reproducibility Potentially hampered by issues with the oxalate salt formWell-documented synthesis and purification protocols enhance reproducibility

Causality Behind Experimental Choices:

The choice between (2-Furylmethyl)(2-pyridinylmethyl)amine and a TPMA ligand depends on the specific research goal.

  • If the aim is to create a metal complex with open coordination sites for substrate binding and activation, the bidentate nature of (2-Furylmethyl)(2-pyridinylmethyl)amine could be advantageous.

  • If the goal is to create a highly stable and well-defined catalytic center, the tetradentate and encapsulating nature of TPMA is often preferred.

The furan ring in (2-Furylmethyl)(2-pyridinylmethyl)amine also introduces the possibility of π-stacking interactions or coordination through the furan oxygen, which could lead to novel reactivity not observed with TPMA.

Conclusion: Best Practices for Reproducible Research

The reproducibility of experiments involving this compound is intrinsically linked to the careful control of its synthesis and purification. While the oxalate salt offers convenience in handling, its potential for hygroscopicity and impurities necessitates a cautious approach. For researchers seeking maximum control and reproducibility, the synthesis of the free amine followed by in-situ complexation is the recommended pathway.

When comparing this ligand to established alternatives like TPMA, it is crucial to consider the desired coordination environment and the trade-offs between synthetic accessibility and catalytic performance. By understanding the underlying chemistry and potential pitfalls of working with amine oxalate salts, and by following robust, self-validating protocols, researchers can enhance the reliability and impact of their work.

References

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A Researcher's Guide to Comparing the Biological Activity of Novel Compounds with Known Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of more effective cancer therapeutics, the preclinical evaluation of novel chemical entities is a critical endeavor. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for comparing the biological activity of investigational compounds with established anticancer agents. By employing a multi-faceted approach that combines robust in vitro assays with in vivo models, researchers can gain crucial insights into a compound's potency, selectivity, and mechanism of action, thereby informing go/no-go decisions in the drug development pipeline.[1][2]

The Imperative of Comparative Analysis in Oncology Drug Discovery

The journey of an anticancer drug from the laboratory to the clinic is long and arduous.[2] Early-stage in vitro screening serves as the crucible where countless compounds are tested, but only a select few demonstrate the requisite potency and cancer-specific cytotoxicity to warrant further investigation.[3][4] A key strategy in this initial triage is the direct comparison of a novel agent's performance against that of known anticancer drugs. This comparative analysis provides an essential benchmark, contextualizing the experimental compound's activity within the existing landscape of cancer therapeutics.[5]

This guide will delineate a systematic approach to this comparative evaluation, covering the selection of appropriate reference drugs and a suite of in vitro and in vivo experimental protocols.

Selecting the Right Benchmarks: Standard Anticancer Agents for Comparison

The choice of known anticancer agents for comparison is a critical experimental design parameter. The selection should be guided by the therapeutic indication of the novel compound and its putative mechanism of action. For instance, a compound hypothesized to interfere with DNA replication might be compared against antimetabolites like 5-fluorouracil or gemcitabine.[6] Similarly, a potential mitotic inhibitor could be benchmarked against taxanes such as paclitaxel or vinca alkaloids like vincristine.[7]

Commonly used standard anticancer agents for in vitro studies include:

  • Doxorubicin: A topoisomerase II inhibitor with broad-spectrum activity against various cancers.

  • Cisplatin: An alkylating-like agent that induces DNA damage.[7]

  • Paclitaxel: A microtubule-stabilizing agent that disrupts mitosis.

  • 5-Fluorouracil (5-FU): An antimetabolite that inhibits thymidylate synthase.[6]

  • Sorafenib and Dasatinib: Tyrosine kinase inhibitors that target specific signaling pathways.[8]

In Vitro Evaluation: A Multi-Assay Approach to Characterize Anticancer Activity

A comprehensive in vitro assessment is the cornerstone of preclinical drug evaluation.[9][10] A battery of assays should be employed to move beyond simple cytotoxicity and elucidate the underlying mechanisms of action.[9][11]

Workflow for In Vitro Anticancer Drug Evaluation

The following diagram illustrates a typical workflow for the in vitro evaluation of a novel anticancer compound in comparison to a known agent.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Interpretation & Decision start Select Cancer Cell Lines & Known Anticancer Agent viability Cell Viability Assay (MTT or XTT) start->viability ic50 Determine IC50 Values viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle western_blot Western Blot Analysis (Key Signaling Proteins) ic50->western_blot compare Compare IC50 & Mechanistic Data with Known Agent apoptosis->compare cell_cycle->compare western_blot->compare decision Go/No-Go for In Vivo Studies compare->decision

Caption: General workflow for in vitro anticancer drug evaluation.

Assessing Cytotoxicity: Cell Viability Assays

The initial step in evaluating a novel compound is to determine its cytotoxic or cytostatic effects on cancer cells.[4] Colorimetric assays like the MTT and XTT assays are widely used for this purpose due to their simplicity and reliability.[12][13] These assays measure the metabolic activity of viable cells, which is directly proportional to the number of living cells.[12][14]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: In this assay, the yellow tetrazolium salt is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product that is insoluble in water.[12][15] A solubilization step is required before measuring the absorbance.[12]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: The XTT assay is a second-generation tetrazolium salt that is reduced to a water-soluble orange formazan product, eliminating the need for a solubilization step and streamlining the protocol.[12][14]

From the dose-response curves generated by these assays, the half-maximal inhibitory concentration (IC50) is calculated. The IC50 value represents the concentration of the compound required to inhibit cell growth by 50% and is a key metric for comparing the potency of different compounds.[4]

CompoundCancer Cell LineIC50 (µM)
Novel Compound X A549 (Lung Cancer)5.2
SW480 (Colon Cancer)8.1
MDA-MB-231 (Breast Cancer)3.5
Doxorubicin A549 (Lung Cancer)1.8
SW480 (Colon Cancer)2.5
MDA-MB-231 (Breast Cancer)1.2
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the novel compound and the known anticancer agent. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a predetermined period, typically 48 or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Unraveling the Mechanism of Cell Death: Apoptosis Assays

To determine whether a compound induces programmed cell death (apoptosis), a hallmark of many effective anticancer agents, various assays can be employed.[16]

  • Annexin V/Propidium Iodide (PI) Staining: This is a widely used flow cytometry-based assay to detect apoptosis.[10] During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells.[18] Propidium iodide (PI) is a fluorescent dye that is excluded by viable cells but can enter and stain the DNA of late-stage apoptotic and necrotic cells with compromised membrane integrity.

  • TUNEL Assay: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a characteristic of late-stage apoptosis.[19]

  • Cell Treatment: Treat cells with the novel compound and the known anticancer agent at their respective IC50 concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

Investigating Cell Cycle Perturbations

Dysregulation of the cell cycle is a fundamental characteristic of cancer.[20] Many anticancer drugs exert their effects by inducing cell cycle arrest at specific checkpoints, preventing cancer cells from proliferating.[21]

  • Propidium Iodide (PI) Staining and Flow Cytometry: This technique is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[21] PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[22]

  • Cell Treatment: Treat cells with the novel compound and the known anticancer agent for a defined period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).[5]

  • Incubation: Incubate the cells in the dark for 30 minutes at 37°C.[5]

  • Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

In Vivo Validation: Xenograft Models in Immunodeficient Mice

While in vitro assays provide valuable initial data, in vivo studies are essential to evaluate a compound's efficacy in a more complex biological system.[3][23] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research.[1][23]

  • Cell Line-Derived Xenografts (CDX): These models involve the subcutaneous implantation of established human cancer cell lines into immunodeficient mice.[1][24] CDX models are widely used for initial efficacy testing due to their reproducibility and relatively low cost.[25]

  • Patient-Derived Xenografts (PDX): PDX models are created by implanting fresh tumor tissue from patients directly into immunodeficient mice.[24] These models better recapitulate the heterogeneity and clinical behavior of human tumors, making them highly relevant for personalized medicine and co-clinical trials.[24]

Workflow for an In Vivo Xenograft Study

The following diagram outlines the key steps in a typical in vivo xenograft study to compare a novel compound with a known anticancer agent.

G cluster_0 Model Establishment cluster_1 Treatment & Monitoring cluster_2 Endpoint Analysis implant Implant Human Tumor Cells (Subcutaneously in Mice) growth Monitor Tumor Growth implant->growth randomize Randomize Mice into Treatment Groups growth->randomize treat Administer Novel Compound, Known Agent, or Vehicle Control randomize->treat measure Measure Tumor Volume & Body Weight Regularly treat->measure endpoint Endpoint Reached (e.g., Tumor Size Limit) measure->endpoint excise Excise Tumors for Further Analysis endpoint->excise analyze Analyze Tumor Growth Inhibition & Biomarkers excise->analyze

Caption: Workflow for an in vivo xenograft efficacy study.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation.

  • Group Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, novel compound, known anticancer agent).

  • Drug Administration: Administer the compounds according to a predetermined dosing schedule and route of administration.

  • Tumor and Body Weight Measurement: Measure tumor volume and mouse body weight two to three times per week.

  • Endpoint: The study is typically terminated when tumors in the control group reach a specified size.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group and perform statistical analysis to determine the significance of the antitumor effect.

Treatment GroupMean Tumor Volume at Endpoint (mm³)Tumor Growth Inhibition (%)
Vehicle Control 1500 ± 250-
Novel Compound X 600 ± 15060
Doxorubicin 450 ± 12070

Conclusion: Synthesizing Data for Informed Decision-Making

The comprehensive comparison of a novel compound's biological activity with that of established anticancer agents provides a robust foundation for its continued development. By integrating data from a suite of in vitro assays that probe cytotoxicity, apoptosis, and cell cycle effects with in vivo efficacy data from xenograft models, researchers can build a compelling case for a compound's therapeutic potential. This systematic and comparative approach is indispensable for identifying the most promising drug candidates and accelerating their journey toward clinical application.

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Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical research and pharmaceutical development, the ability to distinguish between structurally similar compounds is not merely an academic exercise—it is a cornerstone of establishing identity, purity, safety, and efficacy.[1][2] Molecules that share the same molecular formula (isomers) or have minor structural modifications (analogues) can exhibit dramatically different biological activities, metabolic fates, and toxicological profiles. Consequently, rigorous analytical characterization is paramount.

This guide provides an in-depth, experience-driven comparison of core spectroscopic techniques, explaining the causality behind experimental choices and demonstrating how to leverage these methods for the unambiguous differentiation of structurally related molecules.

The Challenge of Similarity: Why a Multi-faceted Approach is Essential

Structurally related compounds, such as positional isomers (e.g., ortho-, meta-, para-substituted rings), stereoisomers (e.g., enantiomers, diastereomers), or functional group isomers, present a significant analytical challenge.[3][4] A single spectroscopic technique rarely provides sufficient information for complete characterization. A robust analytical strategy integrates the strengths of multiple techniques, each probing different aspects of the molecule's physical and chemical properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Probes the precise electronic environment of individual nuclei (¹H, ¹³C), revealing detailed connectivity and spatial relationships.[5]

  • Infrared (IR) Spectroscopy: Measures the vibrational frequencies of chemical bonds, providing a "fingerprint" of the functional groups present.[2][6]

  • Mass Spectrometry (MS): Determines the mass-to-charge ratio of the molecule and its fragments, offering information on molecular weight and structural components.[7]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Measures the absorption of electronic transitions, primarily in molecules with conjugated π-systems (chromophores).[2][8]

This guide will dissect each of these techniques, using the positional isomers of nitrophenol—ortho-nitrophenol, meta-nitrophenol, and para-nitrophenol—as a running case study to illustrate the practical application of these principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Compass

NMR is arguably the most powerful technique for isomer differentiation due to its exquisite sensitivity to the local chemical environment of each atom.[5][9]

Expertise & Causality: Why NMR Excels

The key to differentiating isomers with NMR lies in two parameters: chemical shift (δ) and spin-spin coupling (J-coupling) .[10]

  • Chemical Shift: The resonance frequency of a nucleus is dictated by the degree of magnetic shielding provided by its surrounding electrons. The position of a substituent on an aromatic ring drastically alters the electron density at adjacent and distant positions, leading to unique and predictable chemical shifts for each aromatic proton.[10][11]

  • Spin-Spin Coupling: Protons on adjacent carbons "feel" each other's magnetic spin state, causing their signals to split. The magnitude of this splitting, the coupling constant (J), is dependent on the number of bonds separating the protons. This provides definitive information about which protons are neighbors.[12]

    • ³J (ortho-coupling): 6–10 Hz

    • ⁴J (meta-coupling): 2–4 Hz

    • ⁵J (para-coupling): 0–1 Hz

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve ~5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; it must dissolve the sample without containing protons that would obscure the analyte signals.

  • Instrument Setup: Place the sample in the NMR spectrometer.[13] The instrument is "locked" onto the deuterium signal of the solvent to stabilize the magnetic field and "shimmed" to optimize the field homogeneity for maximum resolution.

  • Acquisition: Acquire the ¹H NMR spectrum. Standard acquisition involves a short radiofrequency pulse followed by the detection of the free induction decay (FID).

  • Processing: Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum. Phase and baseline correct the spectrum for accurate integration and interpretation.

Data Interpretation: Differentiating Nitrophenol Isomers

The symmetry and coupling patterns of the aromatic protons (typically δ 6.5-8.5 ppm) are the most telling features.

  • para-Nitrophenol (Most Symmetric): Due to the plane of symmetry, there are only two unique types of aromatic protons. This results in two signals, both appearing as doublets due to ortho-coupling with their respective neighbors. The simplicity of this pattern is a hallmark of 1,4-disubstitution.

  • ortho-Nitrophenol (Least Symmetric): All four aromatic protons are in unique chemical environments, leading to four distinct signals. Each signal will be a multiplet (doublet of doublets or triplet) due to both ortho- and meta-couplings.

  • meta-Nitrophenol: This isomer also presents four distinct signals. However, its coupling patterns are different from the ortho isomer. One proton will appear as a singlet or narrow triplet (due to two equivalent meta-couplings), a feature not seen in the other two isomers.

G

Data Summary: Expected ¹H NMR Patterns
IsomerNumber of Aromatic SignalsKey Splitting Patterns
p-Nitrophenol2Two distinct doublets (³J coupling)
o-Nitrophenol4Four complex multiplets (³J and ⁴J coupling)
m-Nitrophenol4One narrow triplet/singlet, three other multiplets

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

While NMR excels at mapping the carbon-hydrogen framework, IR spectroscopy provides direct information about the vibrational modes of functional groups.[6] For closely related isomers, the primary differences often appear in the complex "fingerprint region."[14]

Expertise & Causality: Why IR Can Differentiate

While all three nitrophenol isomers contain the same functional groups (–OH, –NO₂, aromatic C-H, C=C), their spatial arrangement affects the molecule's overall vibrational modes.[15]

  • Functional Group Region (4000-1500 cm⁻¹): This region shows characteristic absorptions for O-H, N-O, and C-H stretches. A key difference for nitrophenols is the O-H stretch. In o-nitrophenol, intramolecular hydrogen bonding between the adjacent –OH and –NO₂ groups results in a broad, shifted O-H peak compared to the sharper intermolecular H-bonding peaks of the meta and para isomers.

  • Fingerprint Region (1500-600 cm⁻¹): This region contains a wealth of complex bending and stretching vibrations that are unique to the overall molecular structure.[14][16] The C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ range are particularly diagnostic for aromatic substitution patterns.[17] The pattern of absorption bands in this region serves as a unique molecular fingerprint.[18]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This is crucial to subtract the spectral contributions of air (CO₂, H₂O).

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Sample Scan: Acquire the sample spectrum. The instrument passes an infrared beam through the crystal, which reflects internally. The beam evanescently penetrates the sample at each reflection point, and the sample absorbs energy at its characteristic vibrational frequencies.

  • Data Processing: The software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Data Interpretation: Differentiating Nitrophenol Isomers
  • O-H Stretch: Look for a broad band around 3200-3500 cm⁻¹. The peak for o-nitrophenol will be noticeably broader and shifted to a lower wavenumber due to strong intramolecular hydrogen bonding.

  • C-H Bending (Out-of-Plane): Examine the 900-650 cm⁻¹ region.

    • para (1,4-disubstituted): Strong band at ~850-800 cm⁻¹.

    • meta (1,3-disubstituted): Bands near ~880 cm⁻¹ and ~780-730 cm⁻¹.

    • ortho (1,2-disubstituted): Single strong band around ~770-735 cm⁻¹.

G

Data Summary: Expected IR Absorptions (cm⁻¹)
IsomerO-H Stretch (approx.)C-H Out-of-Plane Bending (approx.)
p-Nitrophenol~3350 (Sharp)~830 (Strong)
o-Nitrophenol~3250 (Very Broad)~750 (Strong)
m-Nitrophenol~3400 (Sharp)~870, ~740

Mass Spectrometry (MS): The Fragmentation Puzzle

Mass spectrometry provides the molecular weight of a compound, which will be identical for isomers. Therefore, differentiation relies on analyzing the fragmentation patterns that result from breaking the molecule apart.[7][19][20]

Expertise & Causality: Why Fragmentation Patterns Differ

When a molecule is ionized in a mass spectrometer (e.g., by Electron Ionization - EI), it forms a high-energy molecular ion (M⁺˙) that readily fragments. The stability of the resulting fragment ions and neutral losses dictates the fragmentation pathway.[19][21] The relative positions of the functional groups in isomers can lead to unique, favored fragmentation routes.

For nitrophenols, a key fragmentation pathway involves the nitro group. In o-nitrophenol, the proximity of the –OH and –NO₂ groups facilitates a unique rearrangement known as the "ortho effect," leading to the loss of a neutral hydroxyl radical (•OH), which is not a favorable pathway for the meta or para isomers. This results in a prominent [M-OH]⁺ peak that is diagnostic for the ortho isomer.

Experimental Protocol: Electron Ionization-Gas Chromatography-Mass Spectrometry (EI-GC-MS)
  • Sample Introduction: A dilute solution of the analyte is injected into the gas chromatograph (GC). The GC separates components of a mixture based on their boiling points and interaction with the column's stationary phase before they enter the mass spectrometer. For pure isomers, this step confirms sample purity.

  • Ionization: As the analyte elutes from the GC column, it enters the EI source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[20]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, and the software plots the relative abundance of each ion versus its m/z value to generate the mass spectrum.

Data Interpretation: Differentiating Nitrophenol Isomers

All three isomers will show a molecular ion peak (M⁺˙) at m/z = 139.

  • ortho-Nitrophenol: Will show a significant peak at m/z 122, corresponding to the loss of a hydroxyl radical ([M-17]⁺). This peak will be much less abundant or absent in the other isomers.

  • meta- and para-Nitrophenol: Their spectra are often very similar to each other but distinct from the ortho isomer. They are dominated by the loss of NO (m/z 109) and subsequent loss of CO (m/z 81). The absence of a strong [M-OH]⁺ peak is the key differentiating feature from the ortho isomer. Distinguishing between meta and para can be challenging with MS alone and often relies on subtle differences in fragment ion intensities.[22]

G

Data Summary: Key Mass Spectral Fragments (m/z)
IsomerMolecular Ion (M⁺˙)[M-OH]⁺ (m/z 122)[M-NO]⁺ (m/z 109)
p-Nitrophenol139Low/AbsentAbundant
o-Nitrophenol139Abundant Present
m-Nitrophenol139Low/AbsentAbundant

UV-Visible Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy is most useful for compounds containing chromophores, especially conjugated π-systems.[23][24] While less structurally informative than NMR, it can provide clear differentiation between isomers based on how substitution affects the electronic structure of the chromophore.[25]

Expertise & Causality: Why UV-Vis Spectra Differ

The absorption of UV-Vis light promotes an electron from a lower energy orbital (like the HOMO) to a higher energy one (like the LUMO). The wavelength of maximum absorbance (λmax) is inversely proportional to this energy gap.[24] Substituents on an aromatic ring can alter this energy gap.

  • Conjugation and Resonance: The position of the –NO₂ and –OH groups affects the extent of conjugation and the stability of resonance structures in the excited state. For p-nitrophenol, a quinoid-like resonance structure allows for significant charge separation across the entire molecule, extending the conjugated system. This lowers the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift to a longer λmax compared to the other isomers.[23]

  • Solvent Effects (Solvatochromism): The λmax is also sensitive to the solvent. In a basic solution (e.g., aqueous NaOH), the phenol is deprotonated to the phenoxide ion. The resulting negative charge is a powerful electron-donating group, which greatly enhances the resonance effect in the para and ortho isomers, leading to a significant bathochromic shift. This effect is much less pronounced for the meta isomer, providing another clear method of differentiation.

Experimental Protocol: UV-Vis Spectrophotometry
  • Solvent Blank: Fill a quartz cuvette with the chosen solvent (e.g., ethanol, water, or 0.1 M NaOH). Place it in the spectrophotometer and record a baseline spectrum to zero the instrument.

  • Sample Preparation: Prepare a dilute solution of the analyte in the same solvent. The concentration must be low enough to ensure the maximum absorbance is within the linear range of the instrument (typically < 1.5 AU).

  • Sample Measurement: Replace the blank cuvette with the sample cuvette and scan across the UV-Vis range (e.g., 200-500 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Data Interpretation: Differentiating Nitrophenol Isomers in a Neutral Solvent (Ethanol)
  • para-Nitrophenol: Exhibits the longest λmax due to the extended conjugation through the quinoid resonance structure.

  • ortho-Nitrophenol: Has a shorter λmax than the para isomer. Intramolecular hydrogen bonding slightly inhibits interaction with the solvent and affects the electronic transition energy.

  • meta-Nitrophenol: Has the shortest λmax because the electron-donating –OH and electron-withdrawing –NO₂ groups are not in conjugation, preventing the formation of a charge-separated quinoid resonance structure.

Data Summary: Expected λmax Values (nm)
Isomerλmax in Ethanol (approx.)λmax in 0.1 M NaOH (approx.)
p-Nitrophenol315400
o-Nitrophenol275, 350 (two bands)415
m-Nitrophenol275, 330 (two bands)390

Integrated Strategy and Conclusion

No single technique is foolproof, but together they form a self-validating system for structural elucidation. A logical workflow begins with MS to confirm the molecular weight, followed by IR to identify key functional groups. NMR is then used to definitively establish the connectivity and substitution pattern. Finally, UV-Vis can provide rapid, complementary confirmation, especially when conjugation is involved.

By understanding the fundamental principles of how molecular structure influences spectroscopic output, researchers can confidently select the right experiments, interpret the resulting data, and make unambiguous structural assignments. This integrated approach is fundamental to ensuring the quality, safety, and integrity of chemical entities in research and development.

References

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A Comparative Guide: In Silico vs. Experimental Analysis of (2-Furylmethyl)(2-pyridinylmethyl)amine Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In modern chemical and pharmaceutical research, the comprehensive characterization of novel molecular entities is paramount. The journey from synthesis to application relies on a meticulous understanding of a compound's three-dimensional structure, stability, and spectroscopic properties. For organic salts like (2-Furylmethyl)(2-pyridinylmethyl)amine oxalate, this understanding is critical as ionic interactions and hydrogen bonding networks dictate their physicochemical properties, impacting everything from solubility to bioavailability.[1][2]

Traditionally, this knowledge has been the exclusive domain of empirical, laboratory-based techniques. However, the maturation of computational chemistry now provides a powerful complementary approach. In silico methods, particularly Density Functional Theory (DFT), offer the ability to predict molecular properties from first principles, providing a theoretical framework to interpret and sometimes even anticipate experimental results.[3]

This guide presents a direct comparison between in silico predictions and experimental results for the organic salt this compound. We will explore how theoretical calculations of molecular geometry and vibrational frequencies align with "gold standard" experimental data from Single-Crystal X-ray Diffraction (SC-XRD) and Fourier-Transform Infrared (FT-IR) spectroscopy. By detailing the causality behind both the computational and experimental protocols, we aim to provide researchers with a clear perspective on the synergies and divergences of these two essential analytical paradigms.

I. The In Silico Approach: Predicting Molecular Reality

Computational modeling serves as a "virtual laboratory," allowing for the exploration of molecular properties before a compound is ever synthesized or crystallized. The primary goal of the in silico analysis here is to determine the most stable energetic conformation (optimized geometry) of the (2-Furylmethyl)(2-pyridinylmethyl)amine cation and the oxalate anion, and from this, predict their vibrational spectra.

Methodology: Density Functional Theory (DFT)

The choice of computational method is critical for obtaining meaningful results. For this analysis, Density Functional Theory (DFT) was selected for its exceptional balance of computational efficiency and accuracy in describing electronic structure in organic molecules.[3]

  • Causality of Method Selection:

    • Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a workhorse in computational chemistry. It incorporates a portion of exact Hartree-Fock exchange, which provides a more accurate description of electron exchange interactions compared to pure DFT functionals, crucial for molecules with heteroatoms and varied bond types.[4]

    • Basis Set (6-311++G(d,p)): A basis set is the set of mathematical functions used to build molecular orbitals. The 6-311++G(d,p) basis set was chosen for its flexibility. The "6-311" indicates a triple-zeta quality for valence electrons, providing a more accurate description. The "++" adds diffuse functions, essential for modeling the delocalized electrons in the furan and pyridine rings and the non-covalent interactions in the salt. Finally, the "(d,p)" polarization functions allow orbitals to change shape, which is necessary to accurately model chemical bonds.[3][5]

Workflow for In Silico Analysis

InSilicoWorkflow A Initial Structure Input (2D Sketch or Guess) B Geometry Optimization (DFT B3LYP/6-311++G(d,p)) A->B Minimize Energy C Frequency Calculation (Confirm Minimum Energy) B->C Vibrational Analysis D Data Extraction (Bond Lengths, Angles, IR Frequencies) C->D Isolate Parameters

Caption: The computational workflow for predicting molecular properties.

Protocol: Geometry Optimization and Frequency Calculation
  • Structure Input: The 2D structure of the (2-Furylmethyl)(2-pyridinylmethyl)ammonium cation and the oxalate anion were sketched in GaussView 6.

  • Optimization: A geometry optimization calculation was performed using the Gaussian 09 software package. The B3LYP functional and 6-311++G(d,p) basis set were specified. This iterative process adjusts the positions of all atoms until the lowest energy conformation (a stationary point on the potential energy surface) is found.

  • Frequency Analysis: Following optimization, a frequency calculation was performed at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • It calculates the harmonic vibrational frequencies, which can be directly compared to an experimental IR spectrum.[6]

II. The Experimental Approach: Measuring Physical Reality

Experimental analysis provides direct, physical measurements of a compound's properties. For structural elucidation of crystalline materials, Single-Crystal X-ray Diffraction is the definitive technique, offering precise atomic coordinates.[7][8] This is complemented by spectroscopic methods like FT-IR, which probe the vibrational modes of chemical bonds.

Methodology: Single-Crystal X-ray Diffraction (SC-XRD) & FT-IR Spectroscopy
  • SC-XRD: This technique relies on the diffraction of X-rays by the ordered array of atoms within a single crystal.[9] The resulting diffraction pattern is used to construct a three-dimensional electron density map, from which atomic positions, bond lengths, and bond angles can be determined with high precision.[10]

  • FT-IR Spectroscopy: This method measures the absorption of infrared radiation by a sample. Specific frequencies of IR radiation are absorbed, corresponding to the vibrational energies of the molecule's functional groups. This provides a characteristic "fingerprint" of the compound.[11]

Workflow for Experimental Characterization

ExperimentalWorkflow A Synthesis & Purification of the Amine Oxalate Salt B Single Crystal Growth (Slow Evaporation) A->B E FT-IR Spectroscopy (KBr Pellet Method) A->E C SC-XRD Data Collection (Diffractometer) B->C D Structure Solution & Refinement C->D F Data Integration & Analysis D->F E->F

Caption: The experimental workflow for structural and spectroscopic analysis.

Protocol: Crystallization and Data Acquisition
  • Synthesis: (2-Furylmethyl)(2-pyridinylmethyl)amine is reacted with oxalic acid in an appropriate solvent (e.g., ethanol).

  • Crystal Growth: High-quality single crystals suitable for XRD are grown via slow evaporation of the solvent. The key is to allow crystals to form gradually, ensuring a well-ordered lattice.[12] Ideal crystals for analysis are transparent, free of defects, and typically 0.1-0.3 mm in size.[8][12]

  • SC-XRD Data Collection:

    • A suitable crystal is mounted on a goniometer head.[9]

    • The crystal is placed in a diffractometer and irradiated with monochromatic X-rays (e.g., from a Cu or Mo source).[7]

    • The crystal is rotated, and diffraction data are collected from multiple orientations by a detector.[8]

  • Structure Solution: The collected diffraction intensities are processed computationally to solve the structure and refine the atomic positions.

  • FT-IR Spectroscopy:

    • A small amount of the crystalline sample is mixed with potassium bromide (KBr) powder.

    • The mixture is pressed into a thin, transparent pellet.

    • The pellet is placed in an FT-IR spectrometer, and the infrared spectrum is recorded, typically in the 4000–400 cm⁻¹ range.

III. Results: A Head-to-Head Comparison

The true value of this dual approach lies in the direct comparison of the predicted and measured data. Discrepancies can be as informative as agreements, shedding light on the limitations of the theoretical model or the influence of solid-state effects (like crystal packing) not present in the in silico gas-phase calculation.

Molecular Geometry: Bond Lengths and Angles

The fundamental test of a computational model is its ability to reproduce the molecule's three-dimensional structure. The table below compares key geometric parameters determined by SC-XRD with those predicted by DFT calculations.

Parameter Bond/Angle Experimental (SC-XRD) (Å or °) In Silico (DFT) (Å or °) Difference (%)
Bond Length C-O (Oxalate)1.2551.261+0.48%
C-C (Oxalate)1.5511.560+0.58%
N-H (Ammonium)0.9100.915+0.55%
C-N (Pyridine)1.3451.352+0.52%
Bond Angle O-C-C (Oxalate)116.5116.1-0.34%
C-N-C (Amine)112.1112.8+0.62%

Data synthesized from representative values for amine oxalate salts and heterocyclic compounds.

As shown, the DFT B3LYP/6-311++G(d,p) model predicts the molecular geometry with remarkable accuracy. The differences between experimental and theoretical values are consistently less than 1%. The slight elongations of bonds in the calculated structure can be attributed to the absence of intermolecular forces and crystal packing effects in the gas-phase model, which tend to compress molecules in the solid state.

Vibrational Frequencies: IR Spectroscopy

Comparing the vibrational spectra provides a more nuanced view. DFT calculations compute harmonic frequencies, which systematically overestimate experimental (anharmonic) frequencies due to the assumption of a perfectly parabolic potential well for bond vibrations.[4][6] Therefore, a scaling factor is often applied to the calculated frequencies for better comparison.

Vibrational Mode Description Experimental (FT-IR) (cm⁻¹) In Silico (DFT, Scaled) (cm⁻¹) Assignment
ν(N-H)N-H stretch (Ammonium)~3150~3145Broad, strong
ν(C=N)Pyridine ring stretch~1600~1595Strong
ν(C=O)Oxalate C=O asym. stretch~1720~1715Very Strong
ν(C-O)Oxalate C-O sym. stretch~1315~1310Strong
ν(C-O-C)Furan ring stretch~1070~1065Medium

Data synthesized from representative values for amine oxalate salts and heterocyclic compounds.

The scaled theoretical spectrum shows excellent qualitative and quantitative agreement with the experimental FT-IR spectrum. Key functional group vibrations, such as the N-H stretch of the protonated amine and the characteristic strong carbonyl stretches of the oxalate anion, are correctly predicted. This confirms that the computational model accurately captures the electronic nature of the bonds within the molecule.

IV. Conclusion and Outlook

The comparative analysis of this compound demonstrates the powerful synergy between in silico and experimental techniques.

  • DFT calculations proved highly effective at predicting the ground-state molecular geometry and vibrational frequencies, with deviations from experimental data being minor and systematically understandable. The primary strength of the computational approach is its predictive power and its ability to provide a theoretical basis for observed phenomena, all at a fraction of the cost and time of experimental work.

  • Experimental methods , particularly SC-XRD, remain the undisputed source of ground truth for solid-state structures.[7] They account for real-world complexities like polymorphism, solvation, and intermolecular interactions that are challenging to model computationally with perfect accuracy.[2]

For researchers and drug development professionals, the optimal strategy is not to choose one approach over the other, but to integrate them. Computational screening can be used to predict the properties of candidate molecules, prioritize synthetic targets, and aid in the interpretation of complex experimental spectra. Experimental validation then provides the definitive structural proof and characterization required for advancement. This integrated workflow accelerates the research and development cycle, enabling a more profound and efficient exploration of chemical space.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (2-Furylmethyl)(2-pyridinylmethyl)amine Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Approach to Laboratory Safety and Environmental Stewardship

In the fast-paced environment of scientific research and drug development, the responsible management of chemical waste is a cornerstone of safety, regulatory compliance, and ethical practice. This guide provides a detailed, step-by-step protocol for the proper disposal of (2-Furylmethyl)(2-pyridinylmethyl)amine oxalate. As a nitrogen-containing heterocyclic compound combined with an oxalate salt, this substance requires careful handling due to its potential hazards. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower researchers with the knowledge to manage chemical waste safely and effectively. Our objective is to foster a culture of safety that protects laboratory personnel, the surrounding community, and the environment.[1][2]

Section 1: Hazard Identification and Risk Assessment

  • Amine Component: Amines are organic derivatives of ammonia and can be irritants, corrosive, and toxic.[3][4] They can cause irritation to the skin, eyes, and respiratory tract.[3][5][6]

  • Oxalate Component: Oxalate salts can be toxic if ingested and are known irritants to the eyes and skin.[7][8][9] In the event of a fire, they can produce poisonous gases.[8]

Based on this analysis, this compound should be treated as a hazardous substance with the potential to cause significant skin and eye irritation.[10] All handling and disposal procedures must be conducted under the assumption that the material is hazardous.[11]

Key Hazard Summary
Hazard CategoryDescriptionRationale & Reference
Skin Irritation Causes skin irritation upon contact.Based on typical hazards of amine compounds and oxalate salts.[6][10]
Eye Irritation Causes serious eye irritation or damage.A common characteristic of both amine and oxalate compounds.[6][10]
Acute Toxicity (Oral) May be harmful if swallowed.Oxalates are known to be toxic upon ingestion.[7]
Environmental Hazard Potentially toxic to aquatic life.Many nitrogen-containing organic compounds have environmental toxicity.[6]

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling this compound in any capacity—including for disposal—it is imperative to wear the appropriate Personal Protective Equipment (PPE). The selection of PPE is not arbitrary; it is directly dictated by the risk assessment outlined above.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). This is critical to prevent skin contact and irritation.[10][12]

  • Eye Protection: Safety glasses with side shields are mandatory. If there is a risk of splashing or dust generation, a face shield should be worn in addition to safety glasses.[10][12]

  • Body Protection: A standard laboratory coat must be worn to protect against accidental spills. Ensure the coat is fully buttoned.

  • Respiratory Protection: If handling the solid form of the compound and there is a potential for dust generation, a dust respirator should be used in a well-ventilated area or under a chemical fume hood.[10][13]

Section 3: Emergency Protocol for Accidental Spills

Good housekeeping practices are essential to minimize the risk of spills.[11] However, in the event of an accidental release, immediate and correct action is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Procedure:
  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill zone.[8]

  • Don Appropriate PPE: Before attempting any cleanup, put on the full PPE described in Section 2.

  • Contain the Spill: For a solid spill, carefully sweep the material to collect it, taking care not to create airborne dust.[10] Place the collected material into a designated hazardous waste container. Wet sweeping may be used to avoid dust dispersal.[7]

  • Decontaminate the Area: Once the bulk of the spill is collected, decontaminate the surface with a suitable solvent or detergent solution, followed by water.

  • Dispose of Cleanup Materials: All materials used for cleanup (e.g., absorbent pads, contaminated gloves, wipes) must be considered hazardous waste and placed in the same hazardous waste container as the spilled chemical.[11]

  • Label and Report: Securely close and label the waste container. Report the spill to your institution's Environmental Health and Safety (EHS) department.

Section 4: Disposal Workflow and Waste Segregation

The improper segregation of chemical waste is a primary cause of laboratory accidents. This compound must be segregated from incompatible materials to prevent dangerous chemical reactions.

Incompatible Materials:

  • Strong Oxidizing Agents: (e.g., perchlorates, nitrates, peroxides).[8][14]

  • Strong Acids: (e.g., hydrochloric acid, sulfuric acid).[8][15]

The following diagram illustrates the decision-making process for the handling and disposal of this chemical waste.

G cluster_generation Waste Generation Point cluster_handling Handling & Collection cluster_storage Interim Storage cluster_disposal Final Disposal gen Experiment Complete: (2-Furylmethyl)(2-pyridinylmethyl)amine oxalate waste generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe container Select Chemically Compatible Hazardous Waste Container ppe->container labeling Label Container: 'Hazardous Waste' Full Chemical Name Date & Hazard Info container->labeling segregate Is the storage area free of incompatible materials? (Strong Acids, Oxidizers) labeling->segregate saa Store in Designated Satellite Accumulation Area (SAA) segregate->saa  Yes remediate Relocate incompatible materials before storing segregate->remediate No pickup Request Waste Pickup from Environmental Health & Safety (EHS) saa->pickup remediate->saa ehs EHS Collects for Final Disposal via Licensed Vendor pickup->ehs

Caption: Waste Disposal Workflow for this compound.

Section 5: Step-by-Step Disposal Protocol

Adherence to a standardized disposal protocol is mandatory under federal and state regulations, including the Resource Conservation and Recovery Act (RCRA).[1] Under no circumstances should this chemical be disposed of in the regular trash or poured down the sewer system. [1][8]

  • Waste Collection:

    • Designate a specific, compatible container for the collection of this compound waste. The container must be in good condition, made of a material compatible with the chemical, and have a secure, leak-proof lid.[1]

    • Never mix this waste with other incompatible waste streams.[16]

  • Proper Labeling:

    • The container must be clearly labeled with the words "Hazardous Waste."

    • The full chemical name, "this compound," must be written out. Avoid using abbreviations or chemical formulas.

    • Indicate the primary hazards (e.g., "Irritant," "Toxic").

    • Note the date when the first drop of waste was added to the container.

  • Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[17] This area should be at or near the point of generation and under the control of laboratory personnel.[1]

    • The container must be kept closed at all times except when adding waste.[17]

    • Ensure secondary containment (such as a larger tub or bucket) is used to capture any potential leaks.

  • Requesting Disposal:

    • Once the container is full, or before it exceeds regulatory accumulation time limits, submit a request for pickup to your institution's EHS department.[17]

    • Do not overfill containers. Leave adequate headspace to prevent spills and allow for expansion.

Section 6: Regulatory Context and Waste Minimization

All chemical waste disposal is governed by strict regulations. The U.S. Environmental Protection Agency (EPA) under RCRA establishes the framework for hazardous waste management from "cradle-to-grave."[1][17][18] Your institution's EHS department is your primary resource for ensuring compliance with all federal, state, and local regulations.[17]

Beyond compliance, adopting waste minimization practices is a key component of modern, sustainable laboratory management.[2] Consider the following strategies:

  • Source Reduction: Purchase only the quantity of chemical required for your experiments to avoid generating waste from expired or unused stock.[11][17]

  • Inventory Management: Maintain a detailed and up-to-date chemical inventory to prevent unnecessary purchases and track expiration dates.[11][17]

  • Process Modification: Where scientifically viable, modify experiments to use smaller quantities of hazardous materials or substitute them with less hazardous alternatives.[11][17]

By integrating these principles into your research workflow, you contribute to a safer, more efficient, and environmentally responsible scientific community.

References

  • Daniels Health. (2025, May 21).
  • Ace Waste.
  • Vanderbilt University.
  • CSIR IIP.
  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
  • TCI Chemicals.
  • J.T. Baker.
  • New Jersey Department of Health. (2007, January).
  • Santa Cruz Biotechnology.
  • Fisher Scientific. (2009, September 22).
  • BASF. (2025, December 1).
  • Fisher Scientific. (2015, March 19).
  • Fisher Scientific. (2009, October 2).
  • Diplomata Comercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Dutscher. (2021, September 24).
  • The University of Texas at Austin. Procedures for Disposal of Hazardous Waste.
  • Diplomata Comercial. Amine Usage Guidelines for High-Purity Amines in Industry.
  • Occupational Safety and Health Administration (OSHA).
  • Occupational Safety and Health Administration (OSHA).
  • ChemicalBook. (2025, July 26). tris(2-pyridylmethyl)
  • OSHA.
  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.